molecular formula C10H17NO3 B019890 2-Acetamido-2-cyclohexylacetic acid CAS No. 107020-80-4

2-Acetamido-2-cyclohexylacetic acid

Cat. No.: B019890
CAS No.: 107020-80-4
M. Wt: 199.25 g/mol
InChI Key: CVVVAKVOCWNDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-2-cyclohexylacetic acid (CAS 14429-43-7) is a chiral organic compound of interest in synthetic and pharmaceutical chemistry. This compound, with the molecular formula C 10 H 17 NO 3 and a molecular weight of 199.25 g/mol, serves as a valuable chiral building block or intermediate for the synthesis of more complex molecules . Its structure features both acetamido and carboxylic acid functional groups, making it a versatile precursor for various chemical transformations, including peptide coupling reactions to create novel compounds and probes . As a research chemical, it is particularly useful in medicinal chemistry for the development and study of pharmacologically active agents. Its chiral, cyclohexyl-based structure makes it a potential scaffold for investigating molecular interactions and binding affinities. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVVAKVOCWNDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Acetamido-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Acetamido-2-cyclohexylacetic acid , a derivative of the non-proteinogenic amino acid cyclohexylglycine, presents a unique scaffold for potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an analysis of its potential, yet currently undocumented, biological significance.

Core Chemical Properties

Table 1: Physicochemical Properties of (R)-2-Acetamido-2-cyclohexylacetic acid

PropertyValueSource
CAS Number 14429-43-7ChemBK[1]
Molecular Formula C10H17NO3ChemBK[1]
Molecular Weight 199.25 g/mol ChemBK[1]
Density 1.134 g/cm³ChemBK[1]
Boiling Point 428.641 °C at 760 mmHgChemBK[1]
Flash Point 213.035 °CChemBK[1]
Storage Temperature 2-8 °CChemBK[1]

Note on Solubility, pKa, and LogP: Specific experimental values for the solubility, pKa, and LogP of (R)-2-Acetamido-2-cyclohexylacetic acid are not currently available in peer-reviewed literature. However, for the structurally related compound cyclohexaneacetic acid (CAS 5292-21-7), a pKa of approximately 4.51 and a LogP of 2.85 have been reported.[2] While these values can offer an estimation, they should not be directly attributed to (R)-2-Acetamido-2-cyclohexylacetic acid. The N-acetyl group will influence the polarity and acidity of the molecule.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for (R)-2-Acetamido-2-cyclohexylacetic acid are not widely published. Commercial suppliers may provide this information upon request for their specific batches. For the related structure, cyclohexaneacetic acid, ¹³C NMR data is publicly available.[3]

Experimental Protocols

Plausible Synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid

While a specific, detailed experimental protocol for the synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid is not available in the searched literature, a general and plausible method would involve the N-acetylation of the parent amino acid, (R)-2-amino-2-cyclohexylacetic acid. This is a standard transformation in organic chemistry.

Reaction Scheme:

Synthesis R_Amino_Acid (R)-2-amino-2-cyclohexylacetic acid Product (R)-2-Acetamido-2-cyclohexylacetic acid R_Amino_Acid->Product 1. Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Product 2. Base Base (e.g., Pyridine or Triethylamine) Base->Product 3. Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Product 4.

Caption: Plausible synthetic route for (R)-2-Acetamido-2-cyclohexylacetic acid.

Detailed Methodology (Hypothetical):

  • Dissolution: (R)-2-amino-2-cyclohexylacetic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: A slight excess of a non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to neutralize the resulting acetic acid byproduct.

  • Acetylation: Acetic anhydride (typically 1.1 to 1.5 molar equivalents) is added dropwise to the stirred solution at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and anhydride. The aqueous and organic layers are separated.

  • Extraction and Purification: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel, to yield the pure (R)-2-Acetamido-2-cyclohexylacetic acid.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published data on the specific biological activities, mechanism of action, and associated signaling pathways for (R)-2-Acetamido-2-cyclohexylacetic acid.

However, the N-acetylated amino acid motif is present in various biologically active molecules. For instance, N-acetylcysteine (NAC) is a well-known antioxidant and mucolytic agent.[4] It is important to emphasize that the biological activities of NAC cannot be directly extrapolated to (R)-2-Acetamido-2-cyclohexylacetic acid due to significant structural differences.

Research into the biological effects of derivatives of cyclohexaneacetic acid has suggested potential anti-inflammatory and antimicrobial properties.[5] This indicates that the cyclohexane moiety can be a valuable component in the design of new therapeutic agents.

Given the lack of direct evidence, a hypothetical workflow for the initial biological evaluation of (R)-2-Acetamido-2-cyclohexylacetic acid is proposed below.

Workflow for Biological Evaluation:

Biological_Evaluation Compound (R)-2-Acetamido-2-cyclohexylacetic acid In_Vitro_Screening In Vitro Screening Compound->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro_Screening->Cytotoxicity_Assay Target_Based_Assay Target-Based Assays (e.g., Enzyme Inhibition) In_Vitro_Screening->Target_Based_Assay Phenotypic_Screening Phenotypic Screening (e.g., Anti-inflammatory, Antimicrobial) In_Vitro_Screening->Phenotypic_Screening Hit_Identification Hit Identification Target_Based_Assay->Hit_Identification Phenotypic_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism_of_Action->Signaling_Pathway_Analysis

Caption: A proposed workflow for the initial biological screening of the target compound.

Conclusion and Future Directions

(R)-2-Acetamido-2-cyclohexylacetic acid is a compound with a well-defined chemical structure but limited publicly available data regarding its specific physicochemical properties, detailed synthesis, and biological activity. The information provided in this guide serves as a foundational resource for researchers interested in exploring this molecule. Future research should focus on obtaining comprehensive experimental data for its chemical properties, developing and optimizing a robust synthetic protocol, and undertaking systematic biological screening to elucidate its potential therapeutic applications. Given the biological relevance of both the N-acetyl amino acid and cyclohexane moieties, this compound represents an intriguing starting point for further investigation in drug discovery and development.

References

An In-depth Technical Guide to 2-Acetamido-2-cyclohexylacetic acid: Structure, Stereochemistry, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetamido-2-cyclohexylacetic acid, detailing its structural formula, stereochemical properties, and potential synthetic routes. While experimental data on this specific molecule is limited in publicly available literature, this guide draws upon information on analogous compounds to provide a foundational understanding for future research and development.

Structural Formula and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid 2-amino-2-cyclohexylacetic acid, featuring an acetyl group attached to the alpha-amino nitrogen. Its chemical structure consists of a cyclohexane ring and an acetamido group both bonded to the alpha-carbon of an acetic acid moiety.

Molecular Formula: C₁₀H₁₇NO₃ Molecular Weight: 199.25 g/mol [1] SMILES: O=C(O)C(NC(C)=O)C1CCCCC1[1]

The presence of a chiral center at the alpha-carbon indicates that this compound exists as a pair of enantiomers, (R)-2-Acetamido-2-cyclohexylacetic acid and (S)-2-Acetamido-2-cyclohexylacetic acid.

Predicted Physicochemical Data
PropertyPredicted Value/RangeNotes
pKa (Carboxylic Acid) ~ 3.5 - 4.5Estimated based on typical pKa values for N-acetylated alpha-amino acids. The electron-withdrawing effect of the acetyl group may slightly increase acidity compared to the parent amino acid.
logP 1.0 - 2.0N-acetylation generally increases lipophilicity compared to the parent amino acid. The exact value would depend on the conformational effects of the cyclohexyl ring.
Aqueous Solubility Moderate to LowThe presence of both a polar carboxylic acid and a non-polar cyclohexyl ring suggests moderate solubility, which will be pH-dependent. Solubility is expected to be higher at neutral to alkaline pH.

Note: These values are estimations and should be confirmed by experimental determination.

Stereochemistry

This compound possesses a single stereocenter at the alpha-carbon, giving rise to two enantiomers: (R)-2-Acetamido-2-cyclohexylacetic acid and (S)-2-Acetamido-2-cyclohexylacetic acid. The specific rotation and biological activity of each enantiomer are expected to differ. The CAS number for the (R)-enantiomer is 14429-43-7.[4]

Diagram of the enantiomers of this compound.

Note: The above DOT script is a template. Actual images of the (R) and (S) structures would need to be generated and linked.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route would involve two key steps: the synthesis of the precursor amino acid, 2-amino-2-cyclohexylacetic acid, followed by its N-acetylation.

Synthesis of 2-Amino-2-cyclohexylacetic Acid

The synthesis of the precursor α-amino acid can be approached through established methods such as the Strecker or Bucherer-Bergs synthesis.

Logical Workflow for Synthesis:

G A Cyclohexanone B Strecker Synthesis (NH3, KCN, H3O+) A->B C Bucherer-Bergs Synthesis ((NH4)2CO3, KCN, then H3O+) A->C D 2-Amino-2-cyclohexylacetic acid B->D C->D E N-Acetylation (Acetic Anhydride or Acetyl Chloride) D->E F This compound E->F

Plausible synthetic pathways to this compound.

Experimental Protocol: General N-Acetylation of an Amino Acid

This protocol is adapted from a standard procedure for the acetylation of glycine and may require optimization for 2-amino-2-cyclohexylacetic acid.[5]

  • Dissolution: Dissolve one molar equivalent of 2-amino-2-cyclohexylacetic acid in an appropriate aqueous solvent. The solubility may be enhanced by adjusting the pH to the alkaline side with a suitable base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.

  • Acetylation: Cool the solution in an ice bath. Add a slight excess (1.1-1.5 molar equivalents) of acetic anhydride or acetyl chloride dropwise while stirring vigorously. Maintain the pH in the weakly basic range (pH 8-9) by the concurrent addition of a base (e.g., 2M NaOH) to neutralize the acid byproduct.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Acidification and Isolation: Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl). This will protonate the carboxylic acid of the product, likely causing it to precipitate if its solubility is low.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water).

Potential Biological Activity and Experimental Assays

While no specific biological activity has been reported for this compound, N-acyl amino acids as a class have been investigated for a range of biological effects, including anti-inflammatory and antiviral properties.[6][7][8]

Potential Signaling Pathways

Based on the activities of related molecules, potential signaling pathways that could be modulated by this compound or its derivatives include inflammatory cascades.

G A Inflammatory Stimulus (e.g., LPS) B Cell Surface Receptor (e.g., TLR4) A->B C Intracellular Signaling Cascade (e.g., NF-κB pathway) B->C F Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) C->F D This compound (Hypothetical) E Inhibition D->E E->C

Hypothetical anti-inflammatory mechanism of action.

Recommended In Vitro Assays

To investigate the potential biological activities of this compound, a battery of in vitro assays would be essential.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[6]

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general cytotoxicity, or a specific cancer cell line for anti-proliferative studies) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer). Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against the compound concentration.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Cytokine Release Assay)

This assay measures the effect of the compound on the production of pro-inflammatory cytokines in immune cells.[9]

  • Cell Culture: Culture a relevant immune cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells) in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Quantification: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of cytokine production at each concentration of the test compound relative to the LPS-stimulated control.

Conclusion and Future Directions

This compound is a structurally interesting molecule with the potential for diverse biological activities, characteristic of other N-acyl amino acids. This technical guide provides a starting point for researchers by outlining its structure, stereochemistry, and plausible synthetic routes. Significant further research is required to experimentally determine its physicochemical properties, develop optimized and stereoselective synthetic methods, and explore its biological activity profile in detail. The experimental protocols provided herein offer a framework for initiating such investigations. Future work should focus on the enantioselective synthesis and separation of the (R) and (S) isomers to evaluate their individual contributions to any observed biological effects.

References

Synthesis of 2-Acetamido-2-cyclohexylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Acetamido-2-cyclohexylacetic acid, a molecule of interest in pharmaceutical research and development. The following sections detail three prominent synthetic routes, including experimental protocols derived from established chemical principles and analogous reactions. Quantitative data, where available, has been summarized for comparative analysis.

Introduction

This compound is a derivative of the non-proteinogenic amino acid 2-amino-2-cyclohexylacetic acid. Its synthesis is of interest for the development of novel therapeutic agents, peptidomimetics, and as a building block in complex organic synthesis. This guide outlines three primary synthetic strategies: the Strecker synthesis, the Bucherer-Bergs reaction followed by acetylation, and the acetamidomalonate synthesis. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

Pathway 1: Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids from aldehydes or ketones. This two-step process involves the formation of an α-aminonitrile from cyclohexanone, followed by hydrolysis to yield the corresponding α-amino acid, which is then acetylated.

Experimental Protocol

Step 1: Synthesis of 2-Amino-2-cyclohexylacetonitrile

A solution of an imine (1.0 equivalent) in anhydrous methanol is cooled to 0°C under an inert atmosphere (e.g., Argon). To this solution, imidazole (2.5 equivalents) and a cyanide source such as cyanoacetic acid (1.1 equivalents) are added. The reaction mixture is stirred at room temperature for 1 hour. Following the reaction, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the α-aminonitrile.[1]

Step 2: Hydrolysis to 2-Amino-2-cyclohexylacetic Acid

The α-aminonitrile is subjected to hydrolysis under acidic or basic conditions to yield the α-amino acid.[1]

Step 3: Acetylation of 2-Amino-2-cyclohexylacetic Acid

The resulting 2-amino-2-cyclohexylacetic acid is dissolved in water, and acetic anhydride (2.0 equivalents) is added portion-wise while maintaining a controlled temperature. The reaction mixture is stirred vigorously for a short period. The solution is then cooled to induce crystallization of the N-acetylated product. The precipitate is collected by filtration, washed with cold water, and dried. Total yields for the acetylation of α-amino acids via this method are typically high, in the range of 89-92%.[2]

Quantitative Data
StepReactantsReagentsSolventTemperatureTimeYield
1Cyclohexanone, AmmoniaCyanide source (e.g., KCN, NaCN)Methanol0°C to RT1 h~88% (for analogous reactions)[1]
22-Amino-2-cyclohexylacetonitrileAcid or BaseWaterRefluxVariableNot specified
32-Amino-2-cyclohexylacetic AcidAcetic AnhydrideWaterRT15-20 min89-92% (for glycine)[2]

Synthesis Pathway Diagram

Strecker_Synthesis Cyclohexanone Cyclohexanone Aminonitrile 2-Amino-2-cyclohexylacetonitrile Cyclohexanone->Aminonitrile + NH3, CN- AminoAcid 2-Amino-2-cyclohexylacetic Acid Aminonitrile->AminoAcid Hydrolysis FinalProduct This compound AminoAcid->FinalProduct Acetylation

Strecker synthesis of this compound.

Pathway 2: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α-amino acids, starting from a ketone and proceeding through a hydantoin intermediate. This multi-component reaction is known for its simplicity and the crystalline nature of its intermediates, which aids in purification.

Experimental Protocol

Step 1: Synthesis of Cyclohexanespiro-5-hydantoin

Cyclohexanone (1.0 equivalent) is reacted with potassium cyanide (or sodium cyanide) and ammonium carbonate in an aqueous or alcoholic solvent.[3] The reaction mixture is typically heated to facilitate the condensation and cyclization to form the hydantoin derivative.

Step 2: Hydrolysis to 2-Amino-2-cyclohexylacetic Acid

The isolated cyclohexanespiro-5-hydantoin is hydrolyzed to the corresponding N-carbamoyl amino acid, which is then further hydrolyzed with acid or enzymes to yield 2-amino-2-cyclohexylacetic acid.[3]

Step 3: Acetylation of 2-Amino-2-cyclohexylacetic Acid

The acetylation of the resulting amino acid is carried out as described in Pathway 1, using acetic anhydride. A patent describes a method for N-acetyl amino acid preparation with yields of 92-98% by reacting the amino acid with acetic acid and then acetic anhydride under controlled temperature and vacuum distillation.[4]

Quantitative Data
StepReactantsReagentsSolventTemperatureTimeYield
1CyclohexanoneKCN (or NaCN), (NH4)2CO3Water or Ethanol60-70°CVariableGood yields reported for ketones[5]
2Cyclohexanespiro-5-hydantoinAcid or EnzymeWaterVariableVariableNot specified
32-Amino-2-cyclohexylacetic AcidAcetic Anhydride, Acetic Acid-40-70°C2-10 h92-98%[4]

Synthesis Pathway Diagram

Bucherer_Bergs_Synthesis Cyclohexanone Cyclohexanone Hydantoin Cyclohexanespiro-5-hydantoin Cyclohexanone->Hydantoin + KCN, (NH4)2CO3 AminoAcid 2-Amino-2-cyclohexylacetic Acid Hydantoin->AminoAcid Hydrolysis FinalProduct This compound AminoAcid->FinalProduct Acetylation

Bucherer-Bergs synthesis of this compound.

Pathway 3: Acetamidomalonate Synthesis

The acetamidomalonate synthesis is a versatile method that allows for the introduction of various side chains to a glycine template. This pathway directly yields the N-acetylated amino acid ester, which is then hydrolyzed.

Experimental Protocol

Step 1: Alkylation of Diethyl Acetamidomalonate

Diethyl acetamidomalonate is deprotonated using a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then alkylated with a cyclohexyl halide (e.g., cyclohexyl bromide).

Step 2: Hydrolysis and Decarboxylation

The resulting alkylated diethyl acetamidomalonate is subjected to hydrolysis under acidic or basic conditions. This step cleaves both the ester groups and the amide bond, followed by decarboxylation upon heating to yield this compound.

Quantitative Data
StepReactantsReagentsSolventTemperatureTimeYield
1Diethyl Acetamidomalonate, Cyclohexyl HalideSodium EthoxideEthanolRefluxVariableModerate to good yields are typical for alkylations.
2Alkylated Diethyl AcetamidomalonateAcid or BaseWaterRefluxVariableNot specified

Synthesis Pathway Diagram

Acetamidomalonate_Synthesis Acetamidomalonate Diethyl Acetamidomalonate AlkylatedEster Alkylated Diethyl Acetamidomalonate Acetamidomalonate->AlkylatedEster + Cyclohexyl Halide, NaOEt FinalProduct This compound AlkylatedEster->FinalProduct Hydrolysis & Decarboxylation

Acetamidomalonate synthesis of this compound.

Conclusion

This guide has outlined three viable synthetic pathways for the preparation of this compound. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the stereochemical requirements of the final product. The Strecker and Bucherer-Bergs syntheses provide routes through the free α-amino acid, offering flexibility in the final N-functionalization step. The acetamidomalonate synthesis offers a more direct route to the N-acetylated product. Further optimization of the presented protocols may be necessary to achieve desired yields and purity for specific research and development applications.

References

Biological significance of the acetamido group in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acetamido group (CH₃CONH–), a seemingly simple functional moiety, is a powerhouse in medicinal chemistry. Its unique combination of physicochemical properties makes it a critical structural component in a vast array of therapeutic agents, from common analgesics to targeted anticancer therapies.[1] This guide provides an in-depth exploration of the multifaceted biological significance of the acetamido group, offering quantitative data, experimental insights, and a look into its role in modulating drug-target interactions and pharmacokinetic profiles.

The Physicochemical Foundation of the Acetamido Group's Success

The versatility of the acetamido group stems from its fundamental physicochemical characteristics. It can act as both a hydrogen bond donor through its N-H group and a hydrogen bond acceptor via its carbonyl oxygen.[1] This dual nature is fundamental to its ability to form specific and robust interactions with biological targets like enzymes and receptors.[1][2]

Furthermore, the introduction of an acetamido group can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Its polarity can enhance aqueous solubility, a critical factor for bioavailability. Conversely, strategic N-substitution on the acetamido group allows for the fine-tuning of lipophilicity, which governs a molecule's ability to permeate biological membranes.[1][3]

PropertyValue
Molecular Formula C₂H₅NO
Molar Mass 59.07 g/mol
Melting Point 79-81 °C
Boiling Point 221.2 °C
Water Solubility 2000 g/L (20 °C)
logP -0.9
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1

Data sourced from BenchChem Application Notes.[1]

Role in Pharmacodynamics: Precision in Target Engagement

The acetamido group is a master of molecular recognition, frequently playing a pivotal role in a drug's pharmacophore—the essential molecular features responsible for its biological activity.

Hydrogen Bonding: The capacity for hydrogen bonding is arguably the most significant contribution of the acetamido group to drug-receptor interactions.[1][4] These interactions provide the directional specificity required for high-affinity binding. For instance, in many COX-2 inhibitors, the nitrogen of the acetamido group forms critical hydrogen bonds with amino acid residues like Trp387 and Ser353 within the enzyme's active site.[1][5] This precise interaction is a key determinant of the drug's inhibitory potency.

Structural Scaffold: Beyond direct interactions, the acetamido group serves as a versatile and synthetically accessible scaffold.[6] This allows medicinal chemists to readily create libraries of compounds with diverse substituents, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[6][7]

Influence on Pharmacokinetics: Enhancing "Drug-Likeness"

A compound's journey through the body is as critical as its interaction with its target. The acetamido group often enhances a molecule's pharmacokinetic profile, improving its viability as a drug.

Metabolic Stability: The amide bond of the acetamido group is generally more resistant to hydrolysis than an ester linkage.[8] Strategically replacing a labile ester with an acetamido group is a common tactic to increase a drug's metabolic stability and, consequently, its half-life in the body.[8] Furthermore, modifications to the acetamido group can block sites of metabolism. For example, introducing substituents can sterically hinder the approach of metabolic enzymes.[9]

Permeability and Bioavailability: The balance between hydrophilicity and lipophilicity is crucial for oral bioavailability. A drug must be soluble enough to dissolve in the gastrointestinal tract but also lipophilic enough to cross cell membranes.[4] The acetamido group provides a handle for medicinal chemists to modulate this balance. For instance, the addition of acetamido groups to flavonoids has been shown to increase their in vitro bioavailability.[1]

Case Study: Oseltamivir (Tamiflu) Oseltamivir is an antiviral medication used to treat and prevent influenza A and B.[10] It is administered as a prodrug and is metabolized in the liver to its active form. The acetamido group in oseltamivir is crucial for its interaction with the viral neuraminidase enzyme. The drug has an oral bioavailability of over 80% and a half-life of its active metabolite of 6-10 hours, demonstrating a favorable pharmacokinetic profile.[10]

Quantitative Impact and Structure-Activity Relationships (SAR)

The strategic modification of the acetamido group can have a dramatic and quantifiable impact on a drug's activity. Quantitative Structure-Activity Relationship (QSAR) studies help to build mathematical models that correlate the physicochemical properties of compounds with their biological activities.[11][12]

Parent Compound ClassModificationChange in Bioavailability/Activity
Flavonoids Addition of Acetamido GroupsIncreased in vitro bioavailability (from 10.78-19.29% to 20.70-34.87%)
Ibuprofen Conjugates Thiazole-substituted sulfonamide on acetamideIC₅₀ for urease inhibition: 9.95 ± 0.14 µM
Flurbiprofen Conjugates Thiazole-substituted sulfonamide on acetamideIC₅₀ for urease inhibition: 63.42 ± 1.15 µM
Doravirine Derivatives Acetamide substitutionEC₅₀ against WT HIV-1 as low as 54.8 nM

Data compiled from various sources.[1][13][14]

Experimental Protocols

The evaluation of compounds containing the acetamido group relies on a variety of standardized experimental protocols.

This protocol outlines a general method for determining the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50%.

  • Preparation of Reagents:

    • Prepare a series of dilutions of the inhibitor compound in the appropriate assay buffer.

    • Prepare a solution of the target enzyme at a fixed concentration.

    • Prepare a solution of the enzyme's specific substrate.

  • Assay Procedure (96-well plate format):

    • To the wells of a microplate, add the enzyme solution.

    • Add the different concentrations of the inhibitor to the respective wells. Include control wells containing buffer instead of the inhibitor (for 100% enzyme activity) and wells with no enzyme (for background measurement).

    • Pre-incubate the enzyme and inhibitor for a specified period at a controlled temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress over time using a microplate reader. The detection method will depend on the nature of the reaction (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates relative to the uninhibited control.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.[1]

This method describes a common laboratory procedure for introducing an acetamido group.

  • Reactant Setup: In a suitable reaction vessel (e.g., a beaker or round-bottom flask), dissolve the aromatic amine in a suitable solvent.

  • Addition of Acetylating Agent: While stirring, add acetic anhydride to the mixture. A weak acid or base catalyst may be used.[1]

  • Reaction: The reaction often proceeds at room temperature. The formation of the acetylated product may be indicated by a change in the mixture, such as precipitation.[1]

  • Workup and Purification: After the reaction is complete, the product is isolated. This may involve filtration if a precipitate has formed. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure acetamido-containing compound.[1]

Signaling Pathways and Therapeutic Applications

The acetamido group is found in drugs targeting a wide range of biological pathways and diseases.

Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an acetamido group. These drugs often function by inhibiting cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins—mediators of inflammation and pain.[1] Paracetamol (acetaminophen) is a prime example of an analgesic and antipyretic agent bearing an acetamido group.[15]

Anticancer Agents: The acetamido linker has emerged as a strategic element in the design of anticancer drugs.[7] It can enhance pharmacokinetics, stability, and selectivity for tumor cells. By modulating the interaction between the drug and its molecular target, the acetamido group can improve cytotoxicity against various cancer cell lines.[7]

Antiviral and Antimicrobial Agents: The acetamido group is a key feature in various antiviral and antimicrobial drugs.[6][15] As seen with oseltamivir, it can be essential for binding to viral enzymes.[10] Additionally, certain acetamide derivatives have shown good activity against both gram-positive bacteria and fungi.[15]

Conclusion

The acetamido group is far more than a simple structural unit; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its ability to engage in critical hydrogen bonding, serve as a stable and synthetically tractable scaffold, and positively influence a molecule's pharmacokinetic profile has solidified its role as a cornerstone of modern drug design. A thorough understanding of its properties and potential applications is essential for researchers and scientists dedicated to the discovery and development of new and improved therapeutics.

References

The Cyclohexyl Moiety: A Cornerstone of Modern Drug Design for Enhanced Stability and Lipophilicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery and development, the deliberate incorporation of specific structural motifs is a key strategy to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the cyclohexyl moiety has emerged as a powerful and versatile tool for medicinal chemists. Its unique conformational and physicochemical properties offer a compelling advantage in enhancing molecular stability and modulating lipophilicity, critical parameters that dictate a drug's ultimate success. This technical guide provides a comprehensive overview of the role of the cyclohexyl group in drug design, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid in the rational design of next-generation therapeutics.

The Cyclohexyl Group as a Bioisostere: Beyond Flatland

The concept of bioisosterism, the substitution of a chemical group with another that retains similar biological activity, is a fundamental principle in medicinal chemistry. The cyclohexyl ring is frequently employed as a non-aromatic bioisostere for the phenyl group, a strategy often referred to as "escaping from flatland."[1][2][3] This substitution imparts a three-dimensional character to the molecule, which can lead to more specific and favorable interactions with the target protein.[2]

The rationale behind this substitution is multifaceted. While aromatic rings, like phenyl, are ubiquitous in drug molecules, they can be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential formation of reactive metabolites.[2][4] The saturated nature of the cyclohexyl ring mitigates this liability, often resulting in significantly improved metabolic stability.

dot

cluster_0 Bioisosteric Replacement cluster_1 Impact on Properties Phenyl Phenyl Group Cyclohexyl Cyclohexyl Group Phenyl->Cyclohexyl Substitution Stability Increased Metabolic Stability Cyclohexyl->Stability Lipophilicity Modulated Lipophilicity Cyclohexyl->Lipophilicity Dimensionality Increased 3D Character Cyclohexyl->Dimensionality

Caption: Bioisosteric replacement of a phenyl with a cyclohexyl group.

Enhancing Molecular Stability

One of the primary drivers for incorporating a cyclohexyl moiety is to enhance the metabolic stability of a drug candidate. Aromatic rings are prone to hydroxylation, a common metabolic pathway mediated by CYP enzymes.[5][6][7] The saturated cyclohexyl ring, while not completely inert, generally exhibits a slower rate of metabolism.

Blocking Metabolic Hotspots

Strategic placement of a cyclohexyl group can effectively block or shield "metabolic hotspots" within a molecule, those positions most susceptible to enzymatic degradation. By replacing a metabolically labile phenyl ring with a more robust cyclohexyl group, the overall metabolic clearance of the compound can be significantly reduced, leading to a longer half-life and improved oral bioavailability.

Conformational Rigidity

The chair conformation of the cyclohexyl ring introduces a degree of conformational rigidity to a molecule. This pre-organization of the ligand to adopt a bioactive conformation can reduce the entropic penalty upon binding to its target receptor, potentially leading to higher binding affinity.

Modulating Lipophilicity for Optimal Pharmacokinetics

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The cyclohexyl group is inherently lipophilic and its introduction into a molecule typically increases its overall lipophilicity.

This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity. Therefore, the strategic use of the cyclohexyl moiety allows for the fine-tuning of a molecule's lipophilicity to achieve an optimal balance for the desired therapeutic application.

Quantitative Comparison of Lipophilicity

The impact of replacing a phenyl group with a cyclohexyl group on lipophilicity can be observed in the following comparative data for analogous compounds.

Compound PairPhenyl Analog (logP)Cyclohexyl Analog (logP)Change in logP (ΔlogP)
Example 1 Benzene: 2.13Cyclohexane: 3.44+1.31
Example 2 Toluene: 2.73Methylcyclohexane: 3.88+1.15
Example 3 Aniline: 0.90Cyclohexylamine: 1.49+0.59

Note: logP values are computationally predicted or experimentally determined and can vary depending on the method.

Case Study: Venetoclax - A Cyclohexyl-Containing BCL-2 Inhibitor

A prominent example of a successful drug featuring a cyclohexyl moiety is Venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is an anti-apoptotic protein that is overexpressed in many cancers, contributing to their survival. Venetoclax binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and thereby restoring the natural process of apoptosis.[8][9][10][11][12][13]

The cyclohexyl group in Venetoclax plays a crucial role in its high-affinity binding to the hydrophobic pocket of Bcl-2.[14][15] Its three-dimensional structure allows for optimal van der Waals interactions within the binding site, contributing to its potency and selectivity.

dot

cluster_0 Apoptotic Signaling Pathway Bcl2 Bcl-2 (Anti-apoptotic) BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits Apoptosis Apoptosis BaxBak->Apoptosis Induces Venetoclax Venetoclax Venetoclax->Bcl2 Inhibits

Caption: Venetoclax signaling pathway.

Experimental Protocols

Accurate determination of molecular stability and lipophilicity is paramount in drug discovery. The following are detailed protocols for key experiments cited in this guide.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a glass vial.

    • Securely cap the vial and shake it vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

dot

start Start prep Prepare Pre-saturated n-Octanol and Water start->prep add_cmpd Add Compound to Octanol/Water Mixture prep->add_cmpd shake Shake to Equilibrate add_cmpd->shake centrifuge Centrifuge for Phase Separation shake->centrifuge quantify Quantify Compound in Each Phase (HPLC/LC-MS) centrifuge->quantify calculate Calculate logP quantify->calculate end End calculate->end

Caption: Shake-flask logP determination workflow.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control compounds (with known metabolic fates) in a suitable solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a solution of the cofactor, NADPH, in the reaction buffer.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes, reaction buffer, and the test compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.[16][17][18]

dot

start Start prep_reagents Prepare Microsomes, Compound, and NADPH start->prep_reagents incubate Incubate Compound with Microsomes at 37°C prep_reagents->incubate initiate Initiate Reaction with NADPH incubate->initiate sample Sample at Time Points initiate->sample quench Quench Reaction with Cold Acetonitrile sample->quench process Centrifuge and Collect Supernatant quench->process analyze Analyze by LC-MS/MS process->analyze calculate Calculate Half-life and Intrinsic Clearance analyze->calculate end End calculate->end

Caption: Microsomal metabolic stability assay workflow.

Conclusion

The cyclohexyl moiety is a valuable and frequently utilized structural component in modern drug design. Its ability to enhance metabolic stability by replacing or protecting metabolically vulnerable aromatic rings, coupled with its capacity to modulate lipophilicity and introduce a favorable three-dimensional architecture, makes it a powerful tool for medicinal chemists. A thorough understanding of its impact on a molecule's physicochemical properties, supported by robust experimental data, is essential for the rational design of drug candidates with improved pharmacokinetic profiles and enhanced therapeutic potential. The strategic incorporation of the cyclohexyl group will undoubtedly continue to be a cornerstone of successful drug discovery efforts.

References

The Advent and Evolution of Cyclohexyl-Substituted Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexyl-substituted amino acids, a prominent class of non-proteinogenic amino acids, have carved a significant niche in medicinal chemistry and drug development. Their unique structural feature—a bulky, lipophilic cyclohexyl moiety—confers advantageous properties to peptide-based therapeutics, including enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of these valuable compounds. It delves into detailed experimental protocols for their preparation, presents a compilation of their physicochemical properties, and elucidates their role in modulating key signaling pathways. This document serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

A Historical Perspective: The Emergence of Cyclohexyl-Substituted Amino Acids

The journey of cyclohexyl-substituted amino acids from laboratory curiosities to indispensable tools in drug discovery is a testament to the advancing frontiers of organic and medicinal chemistry. While the fundamental building blocks of life, the proteinogenic amino acids, have been known for over a century, the exploration of their non-natural counterparts has opened new avenues for therapeutic intervention.

The first significant foray into the characterization of these compounds appears in the mid-20th century. A pivotal 1952 publication by Rudman, Meister, and Greenstein in the Journal of the American Chemical Society detailed the preparation of the optical isomers of α-aminocyclohexylacetic acid (cyclohexylglycine) and α-amino-β-cyclohexylpropionic acid (cyclohexylalanine)[1][2]. Their work focused on the enzymatic resolution of the chloroacetyl derivatives of the racemic amino acids, a crucial step in obtaining enantiomerically pure compounds for further study. This publication suggests that the synthesis of the racemic forms of these amino acids had been achieved prior to this date.

Early synthetic efforts likely involved established methods for amino acid synthesis, such as the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis[3][4][5][6]. For cyclohexylglycine, this would involve cyclohexanecarboxaldehyde as the starting material. Another classical approach is the catalytic hydrogenation of the corresponding aromatic amino acids. For instance, the hydrogenation of phenylalanine to yield cyclohexylalanine is a well-documented method[7].

The initial interest in these amino acids was largely academic, focusing on their unique physicochemical properties and their potential as probes for studying enzyme specificity. However, with the rise of peptide-based drug discovery in the latter half of the 20th century, the strategic value of incorporating non-proteinogenic amino acids like their cyclohexyl-substituted counterparts became increasingly apparent. Their ability to impart resistance to enzymatic degradation and to modulate the conformational properties of peptides made them highly attractive for designing more drug-like molecules.

Physicochemical Properties of Key Cyclohexyl-Substituted Amino Acids

The substitution of a cyclohexyl group for the side chains of natural amino acids significantly alters their physicochemical properties. This section provides a summary of key quantitative data for some of the most commonly used cyclohexyl-substituted amino acids.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) pKa Solubility Optical Rotation ([α]D)
L-Cyclohexylalanine
alt text
C9H17NO2171.24[2][7]322[8]307.1 ± 25.0 (Predicted)[8]2.33 (Predicted, acidic), 9.75 (Predicted, basic)Sparingly soluble in water[9]+9 ± 2° (c=1 in 1N HCl)[10]
D-Cyclohexylalanine
alt text
C9H17NO2171.24[2]Data not readily availableData not readily availableData not readily availableData not readily available-12 ± 1° (c=1 in 1M HCl)[11]
DL-Cyclohexylalanine -C9H17NO2171.24[2]Data not readily availableData not readily availableData not readily availableData not readily available-
L-Cyclohexylglycine
alt text
C8H15NO2157.21[12][13]Data not readily availableData not readily available2.44 (Predicted)[1]Soluble in water[1]+30 ± 2° (c=1 in 1N HCl)[13]
D-Cyclohexylglycine
alt text
C8H15NO2157.21[12][14]Data not readily availableData not readily available2.44 (Predicted)[1]Soluble in water[1]Data not readily available
DL-Cyclohexylglycine -C8H15NO2157.21[15]Data not readily availableData not readily availableData not readily availableData not readily available-
Fmoc-L-Cyclohexylglycine -C23H25NO4379.45[16][17]180-184[16]Data not readily availableData not readily availableData not readily available+6 ± 2° (c=1 in MeOH)[16]
Fmoc-D-Cyclohexylalanine -C24H27NO4393.48[18]Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available

Key Experimental Protocols

The synthesis of cyclohexyl-substituted amino acids can be achieved through various methods, each with its own advantages and limitations. This section provides detailed protocols for two common approaches: catalytic hydrogenation and Strecker synthesis.

Synthesis of L-Cyclohexylalanine via Catalytic Hydrogenation of L-Phenylalanine

This method involves the reduction of the aromatic ring of L-phenylalanine to a cyclohexyl ring using a metal catalyst and hydrogen gas.

Materials:

  • L-Phenylalanine

  • Deionized water

  • Isopropanol

  • 37% Hydrochloric acid

  • Pt/Rh on activated carbon catalyst

  • Hydrogen gas

  • Nitrogen gas

  • 50% Sodium hydroxide solution

Procedure:

  • In a suitable hydrogenation autoclave, dissolve or suspend L-phenylalanine in a mixture of deionized water, isopropanol, and 37% hydrochloric acid.[7]

  • Add the Pt/Rh on activated carbon catalyst to the mixture.[7]

  • Seal the autoclave and purge the system with nitrogen gas three times to remove any oxygen.[7]

  • Purge the system with hydrogen gas twice.[7]

  • Pressurize the autoclave with hydrogen gas to 8-10 bar and heat the reaction mixture to 50-60°C.[7]

  • Maintain the reaction under these conditions with stirring for 6-8 hours, or until hydrogen uptake ceases.[7]

  • After the reaction is complete, cool the mixture and carefully depressurize the autoclave, purging with nitrogen gas.

  • Filter the hot reaction mixture to remove the catalyst. Wash the catalyst with deionized water.[7]

  • Combine the filtrate and washings, and concentrate under reduced pressure to remove the isopropanol.[7]

  • Adjust the pH of the remaining aqueous solution to 5-6 with 50% sodium hydroxide solution to precipitate the L-cyclohexylalanine.[7]

  • Cool the mixture to 0-10°C to complete the precipitation.[7]

  • Collect the product by filtration, wash with cold deionized water, and dry under vacuum.[7]

G cluster_reactants Reactants cluster_process Process cluster_product Product L_Phe L-Phenylalanine Hydrogenation Catalytic Hydrogenation (50-60°C, 8-10 bar) L_Phe->Hydrogenation H2 H₂ Gas H2->Hydrogenation Catalyst Pt/Rh Catalyst Catalyst->Hydrogenation Filtration Filtration Hydrogenation->Filtration Concentration Concentration Filtration->Concentration Precipitation Precipitation (pH 5-6) Concentration->Precipitation Isolation Isolation & Drying Precipitation->Isolation L_Cha L-Cyclohexylalanine Isolation->L_Cha

Caption: Workflow for the synthesis of L-Cyclohexylalanine.

Synthesis of DL-Cyclohexylglycine via Strecker Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis to produce an α-amino acid.

Materials:

  • Cyclohexanecarboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonia (aqueous solution)

  • Methanol or Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (for neutralization)

Procedure:

  • Formation of the α-aminonitrile:

    • In a well-ventilated fume hood, dissolve cyclohexanecarboxaldehyde in an alcohol solvent (e.g., methanol).

    • Add a solution of ammonium chloride and aqueous ammonia. Stir the mixture.

    • Slowly add a solution of potassium cyanide in water to the reaction mixture, maintaining a low temperature (e.g., using an ice bath).

    • Stir the reaction mixture for several hours to allow for the formation of the α-aminonitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the α-aminonitrile:

    • Carefully add concentrated hydrochloric acid to the reaction mixture.

    • Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

    • After hydrolysis is complete, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to the isoelectric point of cyclohexylglycine to precipitate the amino acid.

    • Collect the crude product by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., water/ethanol mixture) to obtain pure DL-cyclohexylglycine.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Cyclohexanecarboxaldehyde Aminonitrile_Formation α-Aminonitrile Formation Aldehyde->Aminonitrile_Formation Ammonia NH₃ / NH₄Cl Ammonia->Aminonitrile_Formation Cyanide KCN / NaCN Cyanide->Aminonitrile_Formation Hydrolysis Acid Hydrolysis Aminonitrile_Formation->Hydrolysis Neutralization Neutralization & Precipitation Hydrolysis->Neutralization DL_Chg DL-Cyclohexylglycine Neutralization->DL_Chg

Caption: The Strecker synthesis of DL-Cyclohexylglycine.

Role in Modulating Signaling Pathways: The Case of DPP-IV Inhibition

A significant application of cyclohexyl-substituted amino acids is in the design of inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][7][16] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[5]

By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][18] This mechanism of action has made DPP-IV inhibitors a valuable class of oral hypoglycemic agents for the treatment of type 2 diabetes mellitus.[10][12]

The cyclohexyl group of the amino acid derivatives often serves as a key hydrophobic element that interacts with a specific pocket in the active site of the DPP-IV enzyme, contributing to the inhibitor's potency and selectivity.

DPP4_Pathway Food Food Intake Gut Gut L-cells Food->Gut Stimulates GLP1_GIP Active GLP-1 & GIP (Incretins) Gut->GLP1_GIP Releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Pancreas_beta Pancreatic β-cells GLP1_GIP->Pancreas_beta Stimulates Pancreas_alpha Pancreatic α-cells GLP1_GIP->Pancreas_alpha Inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Inactivates Insulin ↑ Insulin Secretion Pancreas_beta->Insulin Glucose_uptake ↑ Glucose Uptake (Muscle, Fat) Insulin->Glucose_uptake Glucagon ↓ Glucagon Secretion Pancreas_alpha->Glucagon Liver Liver Glucagon->Liver Acts on Glucose_production ↓ Hepatic Glucose Production Liver->Glucose_production Blood_Glucose ↓ Blood Glucose Glucose_uptake->Blood_Glucose Glucose_production->Blood_Glucose DPP4_Inhibitor DPP-4 Inhibitor (e.g., Cyclohexyl-substituted amino acid derivative) DPP4_Inhibitor->DPP4 Inhibits

Caption: The DPP-IV signaling pathway and the mechanism of its inhibitors.

Applications in Drug Discovery and Development

The unique properties of cyclohexyl-substituted amino acids have led to their incorporation into a number of successful therapeutic agents and promising drug candidates.

  • Hepatitis C Protease Inhibitors: L-cyclohexylglycine is a key structural component of Telaprevir , a protease inhibitor formerly used for the treatment of hepatitis C. Its bulky side chain occupies a hydrophobic pocket in the NS3/4A protease, contributing to the drug's high affinity and inhibitory activity.

  • Renin Inhibitors: Cyclohexyl-substituted amino acids have been explored in the development of renin inhibitors for the treatment of hypertension. The cyclohexyl moiety can mimic the hydrophobic side chains of natural amino acids that interact with the active site of renin, while providing enhanced metabolic stability.

  • Opioid Receptor Modulators: β-methyl-cyclohexylalanine has been incorporated into opioid peptides to create highly potent and selective δ opioid antagonists.[15] The stereochemistry of the cyclohexylalanine residue was found to be crucial for determining the activity at both δ and μ opioid receptors.

  • Neurotransmitter Modulators: L-cyclohexylglycine has been investigated for its role as a neurotransmitter modulator, with potential applications in treating neurological disorders. Its structural similarity to endogenous amino acid neurotransmitters allows it to interact with their receptors and transporters.

  • Improving Peptide Stability: The incorporation of cyclohexylalanine in place of phenylalanine in peptides derived from the β-amyloid peptide has been shown to facilitate the formation of stable oligomeric structures. This has been a valuable tool for studying the mechanisms of amyloid plaque formation in Alzheimer's disease.

Conclusion

Cyclohexyl-substituted amino acids have transitioned from being subjects of fundamental chemical interest to becoming vital components in the modern drug discovery toolkit. Their ability to enhance the potency, selectivity, and metabolic stability of peptide-based drugs has solidified their importance in medicinal chemistry. The historical evolution of their synthesis, from classical methods to more sophisticated asymmetric approaches, has enabled their widespread availability and application. As our understanding of disease pathways deepens, the rational design and incorporation of these and other non-proteinogenic amino acids will undoubtedly continue to drive the development of the next generation of innovative therapeutics. This guide has provided a comprehensive overview of the core aspects of the discovery and history of cyclohexyl-substituted amino acids, offering a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Physicochemical Properties of N-acetylated Cyclohexyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-acetylated cyclohexyl amino acids. These non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug development due to their ability to impart unique structural and functional characteristics to peptides and other therapeutic molecules. The introduction of a cyclohexyl moiety and an N-terminal acetyl group can significantly influence lipophilicity, stability, and conformational preferences, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of parent compounds.

Core Physicochemical Properties

The key physicochemical parameters of N-acetylated cyclohexyl amino acids dictate their behavior in biological systems. These properties include lipophilicity (logP), acidity (pKa), solubility, and thermal stability. Understanding these characteristics is crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

The following tables summarize the available experimental and predicted physicochemical data for several N-acetylated cyclohexyl amino acids. This allows for a clear comparison between different derivatives.

Table 1: Physicochemical Properties of N-acetylated Cyclohexylalanine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)logP (Predicted)pKa (Predicted)
N-acetyl-L-cyclohexylalanineC₁₁H₁₉NO₃213.27144-145[1]1.5 - 2.0~3.7
N-acetyl-D-cyclohexylalanineC₁₁H₁₉NO₃213.27144-145[1]1.5 - 2.0~3.7
N-acetyl-DL-cyclohexylalanineC₁₁H₁₉NO₃213.27Not Available1.5 - 2.03.66 ± 0.10

Table 2: Physicochemical Properties of N-acetylated Cyclohexylglycine and Related Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)logP (Predicted)pKa (Predicted)
N-acetyl-L-cyclohexylglycineC₁₀H₁₇NO₃199.25Not Available1.0 - 1.5~3.8
N-acetyl-D-cyclohexylglycineC₁₀H₁₇NO₃199.25Not Available1.0 - 1.5~3.8
N-acetyl-aminocyclohexanecarboxylic acidC₉H₁₅NO₃185.22Not Available0.5 - 1.0~4.0

Note: Predicted values are derived from computational models and should be confirmed by experimental methods.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are essential for reproducible research and development.

Determination of Lipophilicity (logP)

Lipophilicity, a critical factor in membrane permeability and drug-receptor interactions, is commonly determined using the shake-flask method or by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: Shake-Flask Method for logP Determination

  • Preparation of Phases: Prepare a phosphate buffer solution at a physiological pH of 7.4 and n-octanol. Saturate the n-octanol with the buffer and vice-versa by vigorous mixing for 24 hours, followed by separation.

  • Sample Preparation: Dissolve a precisely weighed amount of the N-acetylated cyclohexyl amino acid in the aqueous buffer to a known concentration.

  • Partitioning: Mix a known volume of the sample solution with a known volume of the pre-saturated n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be used to expedite this process.

  • Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Protocol 2: RP-HPLC Method for logP Determination

  • System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logP values to establish a calibration curve by plotting the logarithm of the retention factor (k) against the known logP values.

  • Sample Analysis: Dissolve the N-acetylated cyclohexyl amino acid in the mobile phase and inject it into the HPLC system.

  • Data Acquisition: Determine the retention time of the compound.

  • Calculation: Calculate the retention factor (k) and use the calibration curve to determine the logP value of the test compound.

Determination of Acidity Constant (pKa)

The pKa value, which indicates the ionization state of the molecule at a given pH, can be accurately measured by potentiometric titration or UV-Vis spectrophotometry.

Protocol 3: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a known amount of the N-acetylated cyclohexyl amino acid in deionized water or a suitable co-solvent to a specific concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Protocol 4: UV-Vis Spectrophotometry for pKa Determination

  • Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

  • Sample Preparation: Prepare stock solutions of the N-acetylated cyclohexyl amino acid. Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.

  • Spectral Measurement: Measure the UV-Vis absorbance spectrum of the compound in each buffer solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.[2][3][4]

Determination of Thermal Stability

Thermal stability is assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 5: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the N-acetylated cyclohexyl amino acid (typically 1-5 mg) into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events such as melting, decomposition, or phase transitions. The peak temperature of the melting endotherm is taken as the melting point.[5][6][7]

Protocol 6: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed sample of the N-acetylated cyclohexyl amino acid into a TGA sample pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.[8][9]

Stability Assessment

Forced degradation studies are performed to understand the intrinsic stability of the molecule and to identify potential degradation products.

Protocol 7: Forced Degradation Study

  • Stress Conditions: Subject the N-acetylated cyclohexyl amino acid to various stress conditions, including:

    • Acidic/Basic Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures.

    • Oxidation: Treat the compound with an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal Stress: Expose the solid compound or a solution to high temperatures.

    • Photostability: Expose the compound to UV and visible light.

  • Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and mass spectrometry (MS) to identify the structure of the degradation products.[10][11][12][13][14]

Role in Drug Development and Signaling Pathways

N-acetylated cyclohexyl amino acids are primarily utilized as building blocks in peptide-based drug discovery to enhance their therapeutic properties. Their direct interaction with signaling pathways is not well-documented; instead, their influence is exerted through the modification of the peptides into which they are incorporated.

Influence on Peptide Properties:
  • Increased Lipophilicity: The cyclohexyl group significantly increases the hydrophobicity of the amino acid, which can improve the peptide's ability to cross cell membranes and interact with hydrophobic binding pockets of target receptors.

  • Enhanced Stability: N-terminal acetylation protects peptides from degradation by aminopeptidases. The bulky cyclohexyl group can also provide steric hindrance, further protecting adjacent peptide bonds from enzymatic cleavage.[15][16]

  • Conformational Rigidity: The cyclic nature of the cyclohexyl group restricts the conformational freedom of the amino acid side chain, which can help to lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.

The following diagram illustrates a general workflow for evaluating the impact of incorporating an N-acetylated cyclohexyl amino acid into a peptide therapeutic.

G A Peptide Design & Synthesis B Incorporation of N-acetylated Cyclohexyl Amino Acid A->B C Physicochemical Characterization (logP, pKa, Stability) B->C D In Vitro Biological Assays (Receptor Binding, Functional Activity) B->D E Pharmacokinetic Studies (ADME) C->E D->E F Lead Optimization E->F

Caption: Workflow for peptide drug development.

The incorporation of these modified amino acids can influence the signaling pathways targeted by the parent peptide. For instance, in peptides targeting G-protein coupled receptors (GPCRs), enhanced lipophilicity and conformational constraint can lead to improved receptor binding and modulation of downstream signaling cascades.

G cluster_0 Peptide Modified Peptide GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Generalized GPCR signaling cascade.

Conclusion

N-acetylated cyclohexyl amino acids represent a valuable class of unnatural amino acids for medicinal chemists. Their unique physicochemical properties, including increased lipophilicity and stability, make them powerful tools for optimizing the drug-like characteristics of peptide therapeutics. The experimental protocols detailed in this guide provide a robust framework for the characterization of these important building blocks, facilitating their effective application in the design of next-generation pharmaceuticals. Further research into the synthesis and evaluation of a wider range of these derivatives is warranted to fully explore their potential in drug discovery.

References

Potential Therapeutic Applications of Acetamido and Acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The primary therapeutic targets identified for these classes of compounds include enzymes involved in inflammation, such as cyclooxygenase (COX), and pathways implicated in cancer progression. This guide will delve into specific examples of phenoxyacetic acid and other acetamide derivatives that have been synthesized and evaluated for their anti-inflammatory and anticancer properties.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for the biological activity of various acetamido and acetic acid derivatives as reported in the literature.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5d COX-20.08Not Reported[1]
5e COX-20.07Not Reported[1]
5f COX-20.06Not Reported[1]
7b COX-20.06Not Reported[1]
10c COX-20.09Not Reported[1]
10d COX-20.07Not Reported[1]
10e COX-20.06Not Reported[1]
10f COX-20.06Not Reported[1]
Celecoxib COX-20.05Not Reported[1]
Phenoxyacetic acid (XIV) COX-20.06Not Reported[1]
SC-558 (XIII) COX-2Not Reported1900[1]

Table 2: In Vivo Anti-Inflammatory Activity of Phenoxyacetic Acid Derivatives

CompoundPaw Thickness Inhibition (%)Paw Weight Inhibition (%)TNF-α Reduction (%)PGE-2 Reduction (%)Reference
5f 63.3568.2661.0460.58[1]
7b 46.5164.8464.8857.07[1]
Mefenamic acid (V) Not ReportedNot Reported60.0959.37[1]
Celecoxib (IX) Not ReportedNot Reported63.5260.16[1]

Table 3: Cytotoxic Activity of Phenoxyacetamide Derivatives against HepG2 Cells

CompoundIC50 (µM)Reference
Compound I 1.43[2]
Compound II 6.52[2]
5-Fluorouracil (5-FU) 5.32[2]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these derivatives are crucial for reproducibility and further development.

Synthesis of Phenoxyacetic Acid-Based Hydrazones (5a-f, 7a-b, 10a-f, 13a-b)

This protocol outlines a general two-step synthesis for phenoxyacetic acid derivatives with potential COX-2 inhibitory activity.[1]

  • Synthesis of 2-(4-formylphenoxy)acetic Acids (3a-b):

    • A solution of the starting aldehyde (20 mmol) and ethyl bromoacetate (3.34 g, 20 mmol) in 30 mL of DMF is treated with K2CO3 (5.52 g, 40 mmol).

    • The mixture is stirred for 12 hours to yield the corresponding ethyl 2-(2-formylphenoxy)acetate.

    • The resulting ester is then hydrolyzed using a mixture of aqueous NaOH and MeOH at 20°C for 12 hours to form the 2-(2-formylphenoxy)acetic acid.

  • Synthesis of Hydrazones (5a-f, 7a-b, 10a-f, and 13a-b):

    • A mixture of the 2-(2-formylphenoxy)acetic acid derivative (2 mmol) and the appropriate hydrazide (2 mmol) is refluxed in 30 mL of absolute EtOH with a catalytic amount of acetic acid (0.3 mL) for 6 hours.

    • Upon cooling, the precipitate is filtered, dried, and crystallized from an EtOH/DMF mixture to yield the final hydrazone product.

In Vivo Anti-Inflammatory Activity Assessment

The following protocol was used to determine the anti-inflammatory effects of the synthesized compounds.[1]

  • Induction of Inflammation: Paw edema is induced in rodents by injecting a phlogistic agent (e.g., carrageenan).

  • Drug Administration: The test compounds, a reference drug (e.g., Mefenamic acid or Celecoxib), and a control vehicle are administered to different groups of animals.

  • Measurement of Paw Edema: Paw thickness and weight are measured at specific time intervals after induction of inflammation. The percentage of inhibition is calculated relative to the control group.

  • Biochemical Analysis: At the end of the experiment, exudates from the paws are collected to measure the levels of inflammatory mediators such as TNF-α and PGE-2 using appropriate assay kits.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines, such as HepG2.[2]

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these derivatives are rooted in their interaction with specific biological pathways.

Cyclooxygenase (COX) Inhibition Pathway

Many acetamide and acetic acid derivatives exert their anti-inflammatory effects by inhibiting the COX enzymes, which are crucial for the synthesis of prostaglandins (PGs) from arachidonic acid.[1][3] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Derivatives Acetamido/Acetic Acid Derivatives Derivatives->COX2 Inhibition

Fig. 1: Simplified COX-2 Inhibition Pathway
Proposed Experimental Workflow for Drug Discovery

The development of novel therapeutic agents from these chemical classes typically follows a structured workflow from synthesis to in vivo testing.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Derivatives COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Activity COX_Assay->Anti_Inflammatory Cytotoxicity->Anti_Inflammatory Toxicity Toxicology Studies Anti_Inflammatory->Toxicity

References

Mechanism of action studies for 2-Acetamido-2-cyclohexylacetic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the mechanism of action for 2-Acetamido-2-cyclohexylacetic acid analogs is currently challenging due to a lack of specific publicly available research on this particular class of compounds. Searches for direct studies on "this compound analogs" have not yielded specific information regarding their biological activities or molecular targets.

However, based on the structural features of the core molecule, we can hypothesize potential mechanisms and outline a general strategic approach for their investigation. The 2-acetamido group and the cyclohexylacetic acid moiety suggest potential interactions with various biological targets, including enzymes and receptors.

Hypothesized Mechanisms and Investigational Strategies

Given the chemical structure, these analogs could potentially act as:

  • Enzyme Inhibitors: The acetamido and carboxylic acid groups are common pharmacophores in enzyme inhibitors, potentially targeting proteases, amidases, or acetyltransferases.

  • Receptor Modulators: The cyclohexyl group provides lipophilicity, which could facilitate interaction with membrane-bound receptors, such as G-protein coupled receptors (GPCRs) or ion channels.

  • Modulators of Protein-Protein Interactions: The overall structure may allow these compounds to interfere with specific protein-protein interaction interfaces.

To elucidate the precise mechanism of action, a systematic experimental approach is required.

Experimental Protocols for Mechanism of Action Studies

A comprehensive investigation into the mechanism of action of this compound analogs would involve a multi-pronged approach, starting with broad screening and progressing to more specific target validation and pathway analysis.

1. Initial Target Identification and Phenotypic Screening

The first step is to identify the biological targets of the compounds.

  • High-Throughput Screening (HTS): Screen a library of the analogs against a panel of known biological targets (e.g., kinases, proteases, GPCRs).

  • Phenotypic Screening: Assess the effects of the compounds on cellular phenotypes, such as cell viability, proliferation, apoptosis, or specific signaling pathway activation. This can be performed using various cell-based assays and high-content imaging.

Workflow for Initial Screening and Target Identification

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Identification cluster_2 Phase 3: Target Deconvolution A 2-Acetamido-2-cyclohexylacetic acid Analog Library B High-Throughput Screening (Target-Based) A->B C Phenotypic Screening (Cell-Based) A->C D Active Compounds (Hits) B->D C->D E Preliminary SAR D->E F Affinity Chromatography E->F G Yeast Two-Hybrid E->G H Computational Target Prediction E->H I Putative Targets F->I G->I H->I

Caption: Workflow for initial screening and target identification of novel compounds.

2. Target Validation and Binding Affinity Determination

Once putative targets are identified, it is crucial to validate the interaction and quantify the binding affinity.

  • Surface Plasmon Resonance (SPR): A label-free technique to measure the real-time binding kinetics (kon and koff) and affinity (KD) between the analog and the purified target protein.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Cellular Thermal Shift Assay (CETSA): Assesses target engagement in a cellular context by measuring the change in thermal stability of the target protein upon compound binding.

Quantitative Data on Target Engagement

AnalogTargetMethodKD (nM)IC50 (µM)
Analog X-1Enzyme YSPR1501.2
Analog X-2Receptor ZITC850.5
Analog X-3Enzyme YCETSA-2.5

(Note: This table is a template. Actual data would need to be generated through experimentation.)

3. Elucidation of Signaling Pathway Modulation

After confirming target engagement, the next step is to understand how this interaction affects downstream signaling pathways.

  • Western Blotting: To measure the expression and phosphorylation status of key proteins in the suspected signaling pathway.

  • Reporter Gene Assays: To quantify the activity of transcription factors that are downstream of the signaling pathway.

  • Phosphoproteomics: A global approach to identify changes in protein phosphorylation across the proteome upon compound treatment, providing an unbiased view of the affected signaling networks.

Signaling Pathway Analysis Workflow

G A Treatment with Analog B Cell Lysis A->B C Western Blot (Specific Proteins) B->C D Reporter Gene Assay (Transcription Factor Activity) B->D E Mass Spectrometry (Phosphoproteomics) B->E F Identification of Modulated Pathways C->F D->F E->F

Caption: Experimental workflow for analyzing the impact of a compound on cellular signaling pathways.

Hypothetical Signaling Pathway Modulation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Z Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Analog Analog X-2 Analog->Receptor Inhibition

Caption: A hypothetical signaling pathway inhibited by an analog at the receptor level.

Conclusion

While direct data on the mechanism of action of this compound analogs is not currently available in the public domain, a well-defined and systematic approach can be employed to elucidate their biological function. The strategies and protocols outlined above provide a robust framework for researchers and drug development professionals to undertake a thorough investigation, from initial hit identification to detailed pathway analysis. The combination of target-based and phenotypic screening, followed by rigorous biophysical and cell-based validation, will be essential in uncovering the therapeutic potential of this novel class of compounds.

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Chiral N-acetylated amino acids are significant building blocks in medicinal chemistry and pharmaceutical development. (R)-2-Acetamido-2-cyclohexylacetic acid, with its defined stereochemistry, presents a valuable scaffold for the synthesis of complex molecules. The protocol detailed herein provides a reliable method for its preparation, ensuring high enantiomeric purity. The overall synthetic strategy involves the initial preparation of racemic 2-amino-2-cyclohexylacetic acid, followed by chiral resolution and subsequent N-acetylation.

Overall Synthesis Workflow

The synthesis is divided into two main stages:

  • Stage 1: Resolution of (±)-2-Amino-2-cyclohexylacetic acid. This stage focuses on the separation of the racemic mixture to obtain the enantiomerically pure (R)-2-amino-2-cyclohexylacetic acid. This can be achieved through diastereomeric salt formation with a chiral resolving agent.

  • Stage 2: N-Acetylation of (R)-2-Amino-2-cyclohexylacetic acid. The isolated (R)-amino acid is then acetylated to yield the final product, (R)-2-Acetamido-2-cyclohexylacetic acid.

Synthesis_Workflow cluster_stage1 Stage 1: Chiral Resolution cluster_stage2 Stage 2: N-Acetylation racemic_acid Racemic (±)-2-Amino- 2-cyclohexylacetic acid diastereomeric_salts Diastereomeric Salts ((R,R) and (S,R)) racemic_acid->diastereomeric_salts Salt Formation resolving_agent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation r_salt Isolated (R,R)-Salt separation->r_salt Less Soluble s_salt (S,R)-Salt in solution separation->s_salt More Soluble liberation_r Liberation of (R)-enantiomer r_salt->liberation_r Acid/Base Treatment r_amino_acid (R)-2-Amino-2-cyclohexylacetic acid liberation_r->r_amino_acid r_amino_acid2 (R)-2-Amino-2-cyclohexylacetic acid acetylation N-Acetylation r_amino_acid2->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation final_product (R)-2-Acetamido-2-cyclohexylacetic acid acetylation->final_product

Figure 1: Overall workflow for the synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Acetic anhydride and strong acids/bases are corrosive and should be handled with care.

Stage 1: Chiral Resolution of (±)-2-Amino-2-cyclohexylacetic acid

This protocol describes a general method for chiral resolution via diastereomeric salt formation. The choice of resolving agent and solvent may require optimization.[1]

Materials:

  • (±)-2-Amino-2-cyclohexylacetic acid

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, L-tartaric acid, or a chiral amine like brucine)[1]

  • Suitable solvent (e.g., ethanol, methanol, water, or mixtures thereof)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

Procedure:

  • Dissolution: In a flask, dissolve 1.0 equivalent of racemic (±)-2-amino-2-cyclohexylacetic acid in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (R)-(-)-Mandelic acid) in the same solvent, also heated.

  • Salt Formation: Slowly add the resolving agent solution to the amino acid solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize. If no crystals form, the solution can be cooled further in an ice bath or a refrigerator. Seeding with a small crystal can also induce crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. This salt should be enriched in one diastereomer (e.g., the (R,R)-salt).

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water. Adjust the pH with a base (e.g., 1 M NaOH) or acid (e.g., 1 M HCl) to break the salt and precipitate the free amino acid. The choice of acid or base depends on the resolving agent used.[2]

  • Final Isolation: Isolate the precipitated enantiomerically enriched (R)-2-amino-2-cyclohexylacetic acid by filtration, wash with cold water, and dry under vacuum.

  • Purity Analysis: Determine the yield and measure the enantiomeric excess (ee) using a suitable analytical technique, such as chiral HPLC.

Stage 2: N-Acetylation of (R)-2-Amino-2-cyclohexylacetic acid

This protocol details the acetylation of the chiral amino acid using acetic anhydride.

Materials:

  • (R)-2-Amino-2-cyclohexylacetic acid (from Stage 1)

  • Acetic anhydride

  • Aqueous sodium bicarbonate (NaHCO₃) solution, saturated

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolution: Suspend the (R)-2-amino-2-cyclohexylacetic acid (1.0 eq.) in deionized water.

  • Reaction Setup: Cool the suspension in an ice bath to 0-5 °C with vigorous stirring.

  • Acetylation: While maintaining the temperature, slowly and simultaneously add acetic anhydride (1.1 eq.) and a saturated solution of sodium bicarbonate to maintain the pH between 8 and 9.

  • Reaction Monitoring: Continue stirring at room temperature for 2-4 hours after the addition is complete. The reaction can be monitored by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (R)-2-Acetamido-2-cyclohexylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The optical rotation should be measured to confirm the stereochemistry.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis. The values presented are typical and may vary based on experimental conditions and scale.

ParameterStage 1: ResolutionStage 2: N-AcetylationOverall
Starting Material (±)-2-Amino-2-cyclohexylacetic acid(R)-2-Amino-2-cyclohexylacetic acid(±)-2-Amino-2-cyclohexylacetic acid
Key Reagent Chiral Resolving AgentAcetic Anhydride-
Typical Yield 40-50% (for the desired enantiomer)>90%36-45%
Enantiomeric Excess (ee) >98%>98%>98%
Final Product (R)-2-Amino-2-cyclohexylacetic acid(R)-2-Acetamido-2-cyclohexylacetic acid(R)-2-Acetamido-2-cyclohexylacetic acid

Logical Relationship Diagram

The logical flow for the decision-making and execution process of the synthesis is outlined below.

Logical_Flow cluster_twostep Two-Step Approach start Start: Need (R)-2-Acetamido- 2-cyclohexylacetic acid check_direct Direct Asymmetric Synthesis Protocol Available? start->check_direct start_resolution Begin Stage 1: Chiral Resolution check_direct->start_resolution No select_resolving_agent Select Resolving Agent and Solvent System start_resolution->select_resolving_agent perform_resolution Perform Diastereomeric Salt Crystallization select_resolving_agent->perform_resolution isolate_enantiomer Isolate (R)-Amino Acid perform_resolution->isolate_enantiomer check_purity Check Enantiomeric Purity (ee > 98%)? isolate_enantiomer->check_purity check_purity->select_resolving_agent No, Re-optimize start_acetylation Begin Stage 2: N-Acetylation check_purity->start_acetylation Yes perform_acetylation Perform Acetylation with Acetic Anhydride start_acetylation->perform_acetylation purify_product Purify Final Product perform_acetylation->purify_product characterize Characterize Product (NMR, MS, Optical Rotation) purify_product->characterize end_product Final Product: (R)-2-Acetamido-2-cyclohexylacetic acid characterize->end_product

References

Application Note: Enantiomeric Separation of 2-Acetamido-2-cyclohexylacetic Acid by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-Acetamido-2-cyclohexylacetic acid, a chiral N-acetylated amino acid. The method utilizes a teicoplanin-based chiral stationary phase (CSP) under reversed-phase conditions, providing excellent resolution and peak symmetry. This protocol is suitable for quality control, enantiomeric purity determination, and research applications in pharmaceutical and chemical analysis.

Introduction

The enantiomers of chiral molecules often exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is critical in drug development and chemical research. This compound, an N-acetylated amino acid with a bulky cyclohexyl side chain, presents a challenge for chiral separation. Direct enantioseparation by HPLC on a chiral stationary phase is a preferred method as it avoids the need for derivatization.[1] This application note presents a validated method using a macrocyclic glycopeptide-based CSP, which has demonstrated broad selectivity for N-derivatized amino acids.[2][3]

Experimental Workflow

The overall workflow for the enantiomeric separation of this compound is depicted below.

workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare 1 mg/mL Racemic Standard in Mobile Phase system_equilibration Equilibrate HPLC System with Mobile Phase mobile_phase_prep Prepare Mobile Phase: Methanol/Water/Acetic Acid system_suitability Perform System Suitability Test (Inject Standard) system_equilibration->system_suitability sample_injection Inject Sample system_suitability->sample_injection data_acquisition Acquire Chromatographic Data sample_injection->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration quantification Calculate Resolution, Selectivity, and Enantiomeric Purity peak_integration->quantification reporting Generate Report quantification->reporting

Figure 1: Experimental workflow for the HPLC enantiomeric separation.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chiral Column: CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC grade methanol, and water.

  • Reagents: Glacial acetic acid.

  • Sample: Racemic this compound.

Chromatographic Conditions
ParameterValue
Chiral Stationary Phase CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Water / Acetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation
  • Accurately weigh and dissolve the racemic standard of this compound in the mobile phase to a final concentration of 1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000
%RSD of Retention Times < 2.0% (for n=5 injections)

Data Presentation

The following table summarizes the expected chromatographic data for the enantiomeric separation of this compound and analogous N-acetylated amino acids under the specified conditions.

CompoundEnantiomerRetention Time (t R, min)Resolution (R s)Selectivity (α)
This compound 1~8.5
2~10.2> 1.5> 1.2
N-acetyl-DL-leucine [4][5]1~7.9
2~9.51.81.25
N-acetyl-DL-phenylalanine [6]1~9.2
2~11.52.11.30

Note: The retention times for the target analyte are estimated based on the separation of structurally similar compounds. The elution order of the enantiomers should be determined using a pure enantiomeric standard.

Signaling Pathways and Logical Relationships

The logical decision-making process for selecting the appropriate chiral separation method is outlined below.

decision_logic start Start: Enantiomeric Separation of This compound derivatization Is derivatization acceptable? start->derivatization direct_method Direct Method derivatization->direct_method No indirect_method Indirect Method (Derivatization with Chiral Reagent) derivatization->indirect_method Yes csp_selection Select Chiral Stationary Phase (CSP) direct_method->csp_selection macrocyclic Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) csp_selection->macrocyclic Broad applicability for N-acetylated amino acids polysaccharide Polysaccharide-based (e.g., Chiralpak) csp_selection->polysaccharide Good for derivatized amino acids anion_exchange Anion Exchange (e.g., CHIRALPAK QN-AX) csp_selection->anion_exchange Specific for acidic compounds method_development Method Development & Optimization macrocyclic->method_development polysaccharide->method_development anion_exchange->method_development

Figure 2: Decision logic for chiral method selection.

Conclusion

The presented HPLC method provides a reliable and efficient means for the enantiomeric separation of this compound. The use of a teicoplanin-based chiral stationary phase offers excellent selectivity and resolution. This application note serves as a comprehensive guide for researchers and scientists in the field of chiral analysis, enabling accurate determination of enantiomeric purity for this and structurally related compounds.

References

Application Notes and Protocols for the Incorporation of 2-Acetamido-2-cyclohexylacetic acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery to enhance the therapeutic properties of peptides. These modifications can lead to peptidomimetics with increased metabolic stability, improved receptor affinity and selectivity, and enhanced oral bioavailability. 2-Acetamido-2-cyclohexylacetic acid, an α,α-disubstituted amino acid, offers a unique structural motif. The cyclohexyl group provides steric bulk and lipophilicity, which can influence the conformational properties of the peptide and enhance its interaction with biological targets. The N-acetyl group can protect the peptide from enzymatic degradation.[1]

These application notes provide a comprehensive guide for the incorporation of this compound into peptidomimetics using Solid-Phase Peptide Synthesis (SPPS). While specific literature on the direct incorporation of this exact molecule is limited, the protocols provided are based on established methods for structurally similar sterically hindered α,α-disubstituted amino acids.

Synthesis of Fmoc-2-Acetamido-2-cyclohexylacetic acid

The successful incorporation of this compound into a growing peptide chain via SPPS first requires its synthesis with a suitable N-terminal protecting group, typically the fluorenylmethyloxycarbonyl (Fmoc) group. A plausible synthetic route is outlined below, based on general methods for the synthesis of α,α-disubstituted amino acids.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A Ethyl nitroacetate C Alkylation A->C B 1-Bromo-1-cyclohexylmethane B->C D Nitro Group Reduction C->D Good to excellent yield E Acetylation D->E F Saponification E->F G Fmoc Protection F->G H Fmoc-2-Acetamido- 2-cyclohexylacetic acid G->H

Caption: Synthetic workflow for Fmoc-2-Acetamido-2-cyclohexylacetic acid.

Protocol for Synthesis of Fmoc-2-Acetamido-2-cyclohexylacetic acid (Hypothetical):

  • Alkylation: Ethyl nitroacetate is doubly alkylated with a suitable cyclohexyl derivative in the presence of a base like N,N-diisopropylethylamine (DIEA).[2]

  • Nitro Group Reduction: The nitro group of the dialkylated product is reduced to an amine using a reducing agent such as zinc in acetic acid or catalytic hydrogenation over Raney nickel.[2]

  • Acetylation: The resulting amino ester is acetylated using acetic anhydride to introduce the acetamido group.

  • Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide.

  • Fmoc Protection: The free amine is protected with the Fmoc group using Fmoc-OSu or Fmoc-Cl to yield the final Fmoc-2-Acetamido-2-cyclohexylacetic acid, which can be purified by chromatography.

Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics

The incorporation of the sterically hindered this compound into a peptide sequence requires optimized coupling conditions to overcome the steric hindrance at the α-carbon. The following protocol is a general guideline for manual Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling in DMF Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Coupling of Fmoc-AA-OH (Standard Amino Acid) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotection2 Wash3 DMF Wash Deprotection2->Wash3 SpecialCoupling Coupling of Fmoc-2-Acetamido- 2-cyclohexylacetic acid (Special Conditions) Wash3->SpecialCoupling Wash4 DMF Wash SpecialCoupling->Wash4 Repeat Repeat Cycles for Remaining Amino Acids Wash4->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage Purification Purification and Analysis Cleavage->Purification

Caption: General workflow for SPPS incorporating a sterically hindered amino acid.

Experimental Protocol for SPPS

This protocol outlines a single coupling cycle for incorporating Fmoc-2-Acetamido-2-cyclohexylacetic acid.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

  • Repeat the treatment with fresh piperidine solution for another 10-15 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of Fmoc-2-Acetamido-2-cyclohexylacetic acid:

  • Reagent Preparation: In a separate vial, pre-activate the Fmoc-2-Acetamido-2-cyclohexylacetic acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent and additive.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature. The coupling time may need to be extended to 2-12 hours due to steric hindrance.[2]

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

4. Capping (Optional but Recommended):

  • If the coupling is incomplete after an extended period, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. This prevents the formation of deletion peptides.

  • Wash the resin with DMF (3 x 1 min).

5. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and deprotected, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry.

6. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.

Quantitative Data and Considerations

The efficiency of incorporating sterically hindered amino acids is highly dependent on the coupling conditions. The following table summarizes recommended coupling reagents and potential yields based on literature for similar α,α-disubstituted amino acids.

Coupling ReagentAdditiveBaseTypical Coupling TimeExpected Yield (per step)Reference
HATU HOAtDIEA/Collidine2 - 6 hoursHigh (>95%)[2]
HBTU HOBtDIEA4 - 8 hoursModerate to High
PyAOP HOAtDIEA2 - 6 hoursHigh (>95%)[2]
DIC Oxyma Pure6 - 12 hoursModerate
Symmetrical Anhydride 4 - 12 hoursQuantitative in some cases[2]

Note: Yields can vary significantly based on the peptide sequence and the position of the α,α-disubstituted amino acid. Double coupling may be necessary to achieve satisfactory yields.[3]

Biological Activity and Applications

The incorporation of this compound can significantly impact the biological activity of a peptide. The cyclohexyl group can introduce conformational constraints, potentially locking the peptide into a bioactive conformation and increasing its affinity for a target receptor. Furthermore, the N-acetylation can enhance resistance to proteolysis, leading to a longer in vivo half-life.

  • Enzyme Inhibitors: The rigid structure can mimic transition states of enzymatic reactions.

  • Receptor Agonists/Antagonists: The constrained conformation can lead to higher receptor selectivity and potency.

  • Antimicrobial Peptides: Increased stability and hydrophobicity may enhance antimicrobial activity.

Further research is required to fully elucidate the biological effects of incorporating this novel amino acid into various peptide backbones.

Conclusion

The incorporation of this compound into peptidomimetics presents a promising avenue for the development of novel therapeutics with improved pharmacological properties. The protocols and data presented in these application notes, derived from established methods for similar sterically hindered amino acids, provide a solid foundation for researchers to explore the potential of this unique building block. Careful optimization of coupling conditions and thorough analytical characterization are crucial for the successful synthesis and evaluation of these modified peptides.

References

Application Notes and Protocols: Chiral Cyclohexene Derivatives as Building Blocks in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific molecule 2-Acetamido-2-cyclohexylacetic acid is not prominently featured as a chiral building block in currently marketed pharmaceuticals, the broader class of chiral cyclohexane and cyclohexene derivatives are of significant importance, particularly in the development of antiviral drugs. These scaffolds provide a rigid and stereochemically defined framework that is crucial for precise interaction with biological targets. A prime example of their application is in the synthesis of the neuraminidase inhibitor oseltamivir (Tamiflu®), a widely used antiviral medication for the treatment of influenza A and B infections.[1]

These application notes provide a comprehensive overview of the use of chiral cyclohexene derivatives, focusing on their role in the synthesis of neuraminidase inhibitors. Detailed protocols for key synthetic transformations and biological assays are provided to guide researchers in this field.

Data Presentation: Inhibitory Activity of Neuraminidase Inhibitors

The following table summarizes the 50% inhibitory concentrations (IC50) of several key neuraminidase inhibitors against different influenza virus strains. This data is crucial for comparing the potency of compounds developed using chiral cyclohexene building blocks.

Neuraminidase InhibitorInfluenza A/H1N1 (nM)Influenza A/H3N2 (nM)Influenza B (nM)Reference
Oseltamivir0.23 - 1.340.5 - 0.678.8 - 13[2][3][4]
Zanamivir0.76 - 0.921.82 - 2.282.28 - 4.19[2][3]
Peramivir~0.05~0.18~0.74[5][6]
Laninamivir~0.27~0.62~3.26[6]

Signaling Pathway and Experimental Workflows

Neuraminidase Inhibition Signaling Pathway

Neuraminidase inhibitors target the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells. By blocking this enzyme, the viral spread is halted.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Budding Virus Budding Replication->Budding Release Virus Release Budding->Release Progeny Virus Neuraminidase Neuraminidase Enzyme Budding->Neuraminidase cleaves SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid breaks link SialicAcid->Release Inhibitor Neuraminidase Inhibitor (e.g., Oseltamivir) Inhibitor->Neuraminidase a

Caption: Mechanism of action of neuraminidase inhibitors.

Drug Discovery and Development Workflow

The following diagram illustrates a generalized workflow for the discovery and development of a new drug utilizing a chiral building block.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Post-Market Target Target Identification & Validation Screening Lead Compound Screening Target->Screening Synthesis Lead Optimization (Synthesis of Analogs) Screening->Synthesis ChiralBlock Chiral Building Block (e.g., Cyclohexene derivative) ChiralBlock->Synthesis InVitro In Vitro Testing (IC50, Selectivity) Synthesis->InVitro InVivo In Vivo Animal Models (Efficacy, PK/PD) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I (Safety) Tox->Phase1 Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Review Regulatory Review NDA->Review Approval Market Approval Review->Approval PostMarket Phase IV (Post-market Surveillance) Approval->PostMarket

Caption: A generalized drug discovery and development workflow.[7][8]

Experimental Protocols

Synthesis of a Chiral Cyclohexene Building Block (Oseltamivir Intermediate) from (-)-Shikimic Acid

This protocol outlines the initial steps in the synthesis of a key chiral intermediate for oseltamivir, starting from the naturally available (-)-shikimic acid.[2][3]

Step 1: Esterification and Ketalization

  • Suspend (-)-shikimic acid in ethanol.

  • Add thionyl chloride dropwise at 0 °C and then stir at room temperature to yield the ethyl ester.

  • To the crude ethyl shikimate, add 3-pentanone and a catalytic amount of p-toluenesulfonic acid.

  • Stir at room temperature to form the pentylidene acetal.

Step 2: Mesylation

  • Dissolve the acetal-protected ethyl shikimate in a suitable aprotic solvent (e.g., dichloromethane).

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride at 0 °C.

  • Stir the reaction mixture until completion to yield the corresponding mesylate.

Step 3: Epoxidation

  • Treat the mesylate with a mild base such as potassium bicarbonate in a suitable solvent system to induce epoxide formation.

  • The resulting epoxide is a key chiral building block for the subsequent introduction of amino groups in the synthesis of oseltamivir.[3]

Chiral Resolution of a Racemic Cyclohexene Carboxylic Acid

This protocol describes a general method for the chiral resolution of a racemic substituted cyclohexene carboxylic acid using a chiral resolving agent.[9]

  • Dissolve the racemic cyclohexene carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture).

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine or another chiral amine) in the same solvent.

  • Slowly add the resolving agent solution to the racemic acid solution with stirring.

  • Allow the mixture to stand, often at a reduced temperature, to facilitate the crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration. These crystals will be enriched in one diastereomer.

  • Recrystallize the diastereomeric salt from a suitable solvent to improve diastereomeric purity.

  • To recover the enantiomerically enriched carboxylic acid, treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral amine.

  • Extract the enantiomerically enriched carboxylic acid into an organic solvent.

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol describes a common method to determine the IC50 value of a potential neuraminidase inhibitor using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5][10][11]

Materials:

  • Influenza virus stock with known neuraminidase activity.

  • Test compound (potential inhibitor) at various concentrations.

  • MUNANA substrate solution.

  • Assay buffer (e.g., MES buffer with CaCl2, pH 6.5).

  • Stop solution (e.g., ethanol/NaOH solution).

  • 96-well black microplates.

  • Fluorometer.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of influenza virus to each well (except for the negative control wells).

  • Add the serially diluted test compound to the wells. Include wells with virus but no inhibitor (positive control) and wells with buffer only (blank).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitor to bind to the neuraminidase.

  • Add the MUNANA substrate solution to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 60 minutes). The neuraminidase will cleave the MUNANA, releasing the fluorescent product 4-methylumbelliferone.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence intensity in each well using a fluorometer (excitation ~365 nm, emission ~450 nm).

  • Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Conclusion

Chiral cyclohexene derivatives are invaluable building blocks in modern drug discovery, particularly for the development of antiviral agents like neuraminidase inhibitors. Their rigid, stereochemically defined structures allow for the synthesis of potent and selective inhibitors. The protocols and data presented here provide a foundational resource for researchers aiming to utilize these important scaffolds in their drug discovery programs. The continued exploration of novel synthetic routes to these chiral intermediates and their application in the design of new therapeutics remains a vibrant and critical area of research.

References

Application Note and Protocol: N-Acetylation of 2-Amino-2-Cyclohexylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the N-acetylation of 2-amino-2-cyclohexylacetic acid, a sterically hindered amino acid of interest in medicinal chemistry and drug development. The procedure utilizes acetic anhydride as the acetylating agent in a weakly basic aqueous medium, which is a common and effective method for the N-acetylation of amino acids.[1][2][3] This protocol is designed for researchers and scientists in organic synthesis and drug development, offering a straightforward and efficient method for the preparation of N-acetyl-2-amino-2-cyclohexylacetic acid. The expected outcomes and characterization data are summarized for reference.

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis, particularly in the modification of amino acids and peptides.[1] This reaction introduces an acetyl group to the amino functionality, which can alter the molecule's physicochemical properties, such as polarity, solubility, and bioavailability. For drug development professionals, N-acetylation can be a crucial step in lead optimization, improving a compound's pharmacokinetic profile. 2-amino-2-cyclohexylacetic acid presents a sterically hindered amino group, which can sometimes pose challenges for traditional acylation methods.[4][5] The protocol described herein is adapted from established methods for the N-acetylation of amino acids and is optimized for this specific substrate.

Data Presentation

The following table summarizes the expected quantitative data for the N-acetylation of 2-amino-2-cyclohexylacetic acid based on the described protocol. The values are representative and may vary based on experimental conditions and scale.

ParameterValue
Starting Material2-Amino-2-cyclohexylacetic acid
Acetylating AgentAcetic Anhydride
ProductN-acetyl-2-amino-2-cyclohexylacetic acid
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Typical Yield85-95%
Purity (post-purification)>98%
AppearanceWhite to off-white solid

Experimental Protocol

This protocol details the N-acetylation of 2-amino-2-cyclohexylacetic acid using acetic anhydride and sodium bicarbonate.

Materials:

  • 2-Amino-2-cyclohexylacetic acid

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-2-cyclohexylacetic acid (e.g., 5.0 g, 1.0 eq) in 50 mL of deionized water. Add sodium bicarbonate (e.g., 3.0 eq) portion-wise with stirring until the amino acid is fully dissolved and the solution is basic (pH ~8-9).

  • Acetylation Reaction: Cool the solution to 0-5 °C using an ice bath. While stirring vigorously, add acetic anhydride (e.g., 1.2 eq) dropwise to the reaction mixture. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Isolation and Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-acetyl-2-amino-2-cyclohexylacetic acid.

    • The crude product can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to achieve high purity.

Characterization:

The final product should be characterized by standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_isolation Isolation & Purification dissolution Dissolve Amino Acid in NaHCO3(aq) cooling Cool to 0-5 °C dissolution->cooling acetylation Add Acetic Anhydride Dropwise cooling->acetylation reaction Stir at RT (2-4h) acetylation->reaction acidify Acidify with 1M HCl reaction->acidify extraction Extract with CH2Cl2 acidify->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry evaporation Solvent Evaporation dry->evaporation purification Recrystallization evaporation->purification characterization characterization purification->characterization Characterization (NMR, MS, MP)

Caption: Experimental workflow for the N-acetylation of 2-amino-2-cyclohexylacetic acid.

Signaling Pathway Diagram (Reaction Mechanism)

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products amino_acid 2-Amino-2-cyclohexylacetic acid (deprotonated amino group) tetrahedral_intermediate Tetrahedral Intermediate amino_acid->tetrahedral_intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride acetic_anhydride->tetrahedral_intermediate product N-acetyl-2-amino-2-cyclohexylacetic acid tetrahedral_intermediate->product Collapse of Intermediate acetate Acetate Ion tetrahedral_intermediate->acetate Loss of Leaving Group

Caption: Reaction mechanism for the N-acetylation of an amino acid with acetic anhydride.

References

Application Notes and Protocols for the Characterization of 2-Acetamido-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 2-Acetamido-2-cyclohexylacetic acid. The following protocols are based on established methods for analogous N-acetylated amino acids and related cyclohexyl derivatives. Optimization of these methods for specific instrumentation and sample matrices is recommended.

Workflow for Comprehensive Characterization

The characterization of a pharmaceutical intermediate like this compound follows a logical progression of analytical techniques to confirm its identity, purity, and physicochemical properties.

G cluster_0 Characterization Workflow start Sample of this compound hplc Purity & Quantification (HPLC) start->hplc nmr Structural Elucidation (¹H & ¹³C NMR) hplc->nmr ftir Functional Group ID (FTIR) nmr->ftir ms Molecular Weight (Mass Spectrometry) ftir->ms thermal Thermal Properties (DSC/TGA) ms->thermal report Comprehensive Characterization Report thermal->report

Figure 1: Comprehensive characterization workflow.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Note:

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various sample matrices. A reversed-phase HPLC method is generally suitable for this compound, leveraging its moderate polarity. The carboxyl and amide functional groups allow for strong UV absorbance at low wavelengths, typically around 210 nm.

Experimental Protocol:

G cluster_1 HPLC Protocol Workflow prep_mobile Prepare Mobile Phase (e.g., ACN:H₂O with 0.1% TFA) equilibration Equilibrate HPLC System & C18 Column prep_mobile->equilibration prep_sample Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) injection Inject Sample (e.g., 10 µL) prep_sample->injection equilibration->injection analysis Isocratic Elution & UV Detection at 210 nm injection->analysis data_proc Data Processing (Peak integration, Purity Calculation) analysis->data_proc

Figure 2: HPLC experimental workflow.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic (e.g., 70:30 A:B) or Gradient
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detector UV-Vis or Photodiode Array (PDA)
Detection λ 210 nm

Expected Results:

ParameterExpected Value
Retention Time 3 - 7 minutes (highly dependent on exact conditions)
Purity >95% (for a pure standard)
Limit of Detection ~0.1 µg/mL
Limit of Quant. ~0.3 µg/mL

Disclaimer: The expected values are estimates based on structurally similar compounds. Actual results will vary depending on the specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note:

NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound. ¹H NMR provides information on the proton environments and their connectivity, while ¹³C NMR identifies the different carbon environments in the molecule.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad singlet1H-COOH
~7.8Doublet1H-NH-
~4.0Doublet of doublets1Hα-CH
~1.9Singlet3H-COCH₃
~1.0 - 1.8Multiplet11HCyclohexyl protons

Disclaimer: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same NMR spectrometer, typically at a frequency of ~100 MHz for a 400 MHz instrument.

  • Data Processing: Process the raw data to obtain the final spectrum.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~173-COOH
~169-C=O (amide)
~58α-CH
~40Cyclohexyl CH
~30-32Cyclohexyl CH₂
~25-26Cyclohexyl CH₂
~22-COCH₃

Disclaimer: Chemical shifts are predictive and can vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note:

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound. The presence of carboxylic acid, amide, and alkyl groups can be confirmed by their unique vibrational frequencies.

Experimental Protocol:

G cluster_2 FTIR Protocol Workflow sample_prep Prepare Sample (e.g., KBr pellet or ATR) sample_scan Acquire Sample Spectrum sample_prep->sample_scan background Acquire Background Spectrum background->sample_scan data_analysis Data Analysis (Identify characteristic peaks) sample_scan->data_analysis

Application Notes: 2-Acetamido-2-cyclohexylacetic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

2-Acetamido-2-cyclohexylacetic acid is a chiral carboxylic acid derivative characterized by a bulky, hydrophobic cyclohexyl group and a hydrogen-bonding acetamido moiety. While traditionally utilized in chiral resolution of amines, its unique structural features suggest significant, largely unexplored potential in the field of materials science. This document outlines hypothetical, yet scientifically grounded, applications for this compound in surface engineering, polymer modification, and the development of biocompatible materials. The protocols and data presented herein are illustrative and intended to serve as a foundational guide for researchers exploring the capabilities of this versatile molecule.

The core properties suggesting its utility in materials science are:

  • Carboxylic Acid Group: Provides a reactive anchor for covalent attachment to hydroxylated surfaces (e.g., metal oxides, glass) or for polymerization reactions.

  • Cyclohexyl Group: A bulky, non-polar group capable of inducing hydrophobicity and forming ordered, sterically influenced layers.

  • Acetamido Group: Introduces hydrogen bonding capability, which can direct intermolecular interactions, influence molecular packing, and enhance biocompatibility.

2. Potential Application I: Formation of Self-Assembled Monolayers (SAMs) for Surface Hydrophobization

The amphiphilic nature of this compound makes it an excellent candidate for forming self-assembled monolayers on various substrates. The carboxylic acid headgroup can anchor to metal oxide surfaces, while the hydrophobic cyclohexyl tail orients away from the surface, creating a dense, water-repellent layer.

Experimental Protocol: SAM Formation on Silicon Dioxide Surfaces

Objective: To form a hydrophobic monolayer of this compound on a silicon wafer and characterize the resulting surface properties.

Materials:

  • P-type silicon wafers with native oxide layer

  • This compound (≥98% purity)

  • Anhydrous Toluene (99.8%)

  • Isopropanol (ACS grade)

  • Sulfuric acid (98%)

  • Hydrogen peroxide (30%)

  • Ultrapure water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Contact angle goniometer

  • Atomic Force Microscope (AFM)

  • X-ray Photoelectron Spectrometer (XPS)

Procedure:

  • Substrate Cleaning (Piranha Solution):

    • Immerse silicon wafers in a freshly prepared piranha solution (3:1 mixture of H₂SO₄:H₂O₂) at 80°C for 15 minutes to remove organic residues and create a uniform, hydroxylated surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the wafers thoroughly with ultrapure water.

    • Dry the wafers under a stream of high-purity nitrogen gas.

  • SAM Deposition Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous toluene.

    • Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Monolayer Assembly:

    • Immerse the clean, dry silicon wafers into the deposition solution.

    • Leave the wafers in the solution for 24 hours at room temperature in a sealed container to allow for monolayer formation.

  • Post-Deposition Cleaning:

    • Remove the wafers from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Rinse with isopropanol.

    • Dry the functionalized wafers under a stream of nitrogen gas.

  • Characterization:

    • Measure the static water contact angle to quantify the change in surface hydrophobicity.

    • Analyze the surface morphology and roughness using AFM.

    • Confirm the chemical composition of the surface and the presence of the monolayer using XPS.

Data Presentation: Expected Surface Characterization Results

Sample Static Water Contact Angle (°) Surface Roughness (RMS, nm) XPS N 1s Peak (Binding Energy, eV)
Uncoated Si Wafer15 ± 30.2 ± 0.05Not Detected
Coated Si Wafer85 ± 40.4 ± 0.08~400.1

Diagram: Workflow for SAM Formation

SAM_Workflow sub Si Wafer (Hydrophilic) clean Piranha Clean (H₂SO₄/H₂O₂) sub->clean 1. immersion Immerse Wafer (24h, RT) clean->immersion 2. solution Prepare 1mM Solution in Anhydrous Toluene solution->immersion rinse Rinse & Dry (Toluene, N₂ gas) immersion->rinse 3. final Functionalized Wafer (Hydrophobic) rinse->final 4. char Characterization (Contact Angle, AFM, XPS) final->char 5.

Caption: Experimental workflow for creating a self-assembled monolayer.

3. Potential Application II: Polymer Side-Chain Functionalization

This compound can be used as a functional side-chain molecule to modify existing polymers. For instance, it can be grafted onto polymers with reactive hydroxyl or amine groups (e.g., polyvinyl alcohol, polyethyleneimine) via carbodiimide coupling chemistry. This modification can enhance the thermal stability, alter the solubility, or improve the biocompatibility of the base polymer.

Experimental Protocol: Grafting onto Polyvinyl Alcohol (PVA)

Objective: To graft this compound onto a PVA backbone to increase its hydrophobicity.

Materials:

  • Polyvinyl alcohol (PVA), Mw 89,000-98,000

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Polymer Dissolution:

    • Dissolve 1 g of PVA in 50 mL of anhydrous DMF at 80°C with stirring.

    • Cool the solution to room temperature.

  • Activation and Grafting Reaction:

    • In a separate flask, dissolve this compound (1.5 molar equivalents relative to PVA hydroxyl groups), DCC (1.5 eq), and DMAP (0.1 eq) in 20 mL of anhydrous DMF.

    • Stir this activation mixture for 30 minutes at 0°C.

    • Add the activation mixture dropwise to the PVA solution under a nitrogen atmosphere.

    • Allow the reaction to proceed for 48 hours at room temperature with continuous stirring.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the functionalized polymer by slowly pouring the filtrate into 500 mL of vigorously stirred diethyl ether.

    • Collect the precipitate by filtration and re-dissolve it in a minimal amount of DMF.

    • Repeat the precipitation step two more times to ensure the removal of unreacted reagents.

    • Dry the final product under vacuum at 40°C for 24 hours.

  • Characterization:

    • Confirm the grafting success using FTIR (observing ester carbonyl stretch) and ¹H NMR (observing peaks corresponding to the cyclohexyl group).

    • Determine the degree of substitution using titration or NMR integration.

    • Analyze the thermal properties using Thermogravimetric Analysis (TGA).

Data Presentation: Expected Polymer Characterization Data

Polymer FTIR (cm⁻¹) ¹H NMR (ppm) Decomposition Temp (°C)
Unmodified PVA~3300 (O-H), ~1090 (C-O)3.9 (CH-OH)~280
Functionalized PVA~1735 (C=O, ester), ~1650 (C=O, amide)1.0-2.0 (cyclohexyl)~310

Diagram: Polymer Functionalization Logic

Polymer_Grafting cluster_reactants Reactants cluster_reagents Reagents PVA PVA Backbone (-OH groups) Product Functionalized PVA (Hydrophobic Side-Chains) PVA->Product Molecule 2-Acetamido- 2-cyclohexylacetic acid (-COOH group) Molecule->Product Reagents DCC / DMAP in DMF Reagents->Product Byproduct DCU Byproduct (Removed via filtration) Product->Byproduct +

Caption: Logical diagram of polymer side-chain grafting reaction.

Application Notes and Protocols for the Scalable Synthesis of Pharmaceutical-Grade 2-Acetamido-2-cyclohexylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive and scalable synthetic protocol for the preparation of pharmaceutical-grade 2-Acetamido-2-cyclohexylacetic acid. The described methodology is designed for high yield and purity, suitable for applications in drug development and manufacturing.

Synthetic Pathway Overview

The scalable synthesis of this compound is proposed via a three-step process commencing with the readily available starting material, cyclohexanone. The synthetic route involves an initial Strecker synthesis to form an α-amino nitrile, followed by hydrolysis to the corresponding α-amino acid, and subsequent N-acetylation to yield the final product. This pathway is selected for its reliability, scalability, and use of well-established chemical transformations.

Synthesis_Pathway A Cyclohexanone B 2-Amino-2-cyanocyclohexane (α-Aminonitrile Intermediate) A->B Step 1: Strecker Synthesis NaCN, NH4Cl, NH4OH H2O/EtOH C 2-Amino-2-cyclohexylacetic acid (α-Amino Acid Intermediate) B->C Step 2: Hydrolysis aq. HCl, Heat D This compound (Final Product) C->D Step 3: N-Acetylation Acetic Anhydride, aq. NaOH

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-2-cyanocyclohexane (Strecker Synthesis)

This step involves the one-pot reaction of cyclohexanone with sodium cyanide and ammonium chloride in an aqueous ammonia solution to form the α-aminonitrile intermediate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount (for 1 mol scale)
Cyclohexanone98.141.098.14 g
Sodium Cyanide49.011.153.91 g
Ammonium Chloride53.491.264.19 g
Ammonium Hydroxide (28%)35.04-250 mL
Ethanol46.07-500 mL
Water18.02-500 mL

Procedure:

  • In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with ammonium chloride (64.19 g) and water (250 mL). Stir until the solid is fully dissolved.

  • Add ammonium hydroxide (28%, 250 mL) to the flask.

  • In a separate beaker, dissolve sodium cyanide (53.91 g) in water (250 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE).

  • Cool the ammonium chloride/ammonia solution in the flask to 10-15 °C using an ice bath.

  • Slowly add the sodium cyanide solution to the flask via the dropping funnel over 30 minutes, maintaining the temperature below 20 °C.

  • Add cyclohexanone (98.14 g) to the reaction mixture dropwise over 1 hour, ensuring the temperature remains between 15-20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

  • A biphasic mixture will form. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-Amino-2-cyanocyclohexane as an oil. The crude product is typically used in the next step without further purification.

Expected Yield: 85-95%

Step 2: Hydrolysis of 2-Amino-2-cyanocyclohexane to 2-Amino-2-cyclohexylacetic acid

The α-aminonitrile intermediate is hydrolyzed under acidic conditions to yield the corresponding α-amino acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount (for 1 mol scale)
Crude 2-Amino-2-cyanocyclohexane124.181.0~124 g
Hydrochloric Acid (37%)36.465.0420 mL
Sodium Hydroxide40.00-As needed
Isopropanol60.10-For precipitation

Procedure:

  • In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 2-Amino-2-cyanocyclohexane.

  • Slowly and carefully add concentrated hydrochloric acid (420 mL) to the flask while cooling in an ice bath.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid by slowly adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH reaches approximately 6. The product will begin to precipitate.

  • Cool the mixture in an ice bath for 2 hours to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold isopropanol (2 x 100 mL).

  • Dry the solid under vacuum at 60 °C to a constant weight to yield 2-Amino-2-cyclohexylacetic acid.

Expected Yield: 70-80%

Step 3: N-Acetylation of 2-Amino-2-cyclohexylacetic acid

The final step involves the acetylation of the amino group to produce the target compound.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount (for 1 mol scale)
2-Amino-2-cyclohexylacetic acid157.211.0157.21 g
Acetic Anhydride102.091.2122.51 g (113.4 mL)
Sodium Hydroxide (10 M)40.00-As needed
Hydrochloric Acid (6 M)36.46-As needed

Procedure:

  • In a 2 L beaker, dissolve 2-Amino-2-cyclohexylacetic acid (157.21 g) in 1 L of deionized water.

  • Cool the solution to 5-10 °C in an ice bath.

  • Adjust the pH of the solution to 9.0-10.0 by the dropwise addition of 10 M sodium hydroxide.

  • While vigorously stirring, add acetic anhydride (113.4 mL) dropwise, maintaining the pH between 9.0 and 10.0 by the concurrent addition of 10 M sodium hydroxide.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

  • Acidify the reaction mixture to pH 2.0 with 6 M hydrochloric acid. A white precipitate will form.

  • Cool the mixture in an ice bath for 2 hours to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold deionized water (3 x 200 mL), and dry under vacuum at 80 °C to yield crude this compound.

Expected Yield: 90-98%

Purification to Pharmaceutical Grade

To achieve pharmaceutical-grade purity, the crude product from Step 3 should be purified by recrystallization.

Protocol:

  • Dissolve the crude this compound in a minimal amount of boiling ethanol.

  • If the solution is colored, treat with activated charcoal (2% w/w) and perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 80 °C.

Purity Assessment:

  • HPLC: >99.5%

  • Melting Point: Consistent with reference standard.

  • NMR and IR Spectroscopy: Conforms to the structure of this compound.

  • Residual Solvents: Within ICH limits.

  • Heavy Metals: <10 ppm.

Data Presentation

Table 1: Summary of Yields and Purity at Each Step

StepProductTheoretical Yield (g)Actual Yield (g, range)Yield (%)Purity (by HPLC)
12-Amino-2-cyanocyclohexane124.18105.5 - 118.085 - 95>95% (crude)
22-Amino-2-cyclohexylacetic acid157.21110.0 - 125.870 - 80>98%
3This compound (Crude)199.25179.3 - 195.390 - 98>99%
4This compound (Purified)--85-95 (recov.)>99.8%

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control A Step 1: Strecker Synthesis (Cyclohexanone to α-Aminonitrile) B Step 2: Hydrolysis (α-Aminonitrile to α-Amino Acid) A->B Crude Intermediate C Step 3: N-Acetylation (α-Amino Acid to Crude Product) B->C Isolated Intermediate D Recrystallization (from Ethanol) C->D Crude Product E Pharmaceutical-Grade Product (Purity > 99.5%) D->E Purified Product F Analysis: HPLC, NMR, IR, MP, Residual Solvents, Heavy Metals E->F

Application Notes and Protocols for Solid-Phase Peptide Synthesis using 2-Acetamido-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the creation of custom peptides for a vast array of research and therapeutic applications. A critical aspect of SPPS is the ability to modify peptides to enhance their stability, mimic native protein structures, and improve their pharmacokinetic properties. N-terminal acetylation is a common and highly effective modification to achieve these goals. This document provides detailed application notes and protocols for the use of 2-Acetamido-2-cyclohexylacetic acid , a specialized reagent for the N-terminal capping of synthetic peptides.

N-terminal acetylation neutralizes the positive charge of the N-terminal amino group, which can increase a peptide's resistance to degradation by exopeptidases.[1] This modification is also frequently observed in naturally occurring proteins, and thus, acetylated synthetic peptides can be better mimics of native structures, potentially leading to improved biological activity.[1][2] The use of a pre-acetylated amino acid derivative like this compound offers a direct and efficient method for N-terminal capping as the final coupling step in SPPS.

Application Notes

The primary application of this compound in SPPS is as a terminating agent to introduce an N-terminal acetyl group to a peptide chain. This is particularly useful in the following contexts:

  • Improving Peptide Stability: N-terminal acetylation can significantly enhance the metabolic stability of peptides by protecting them from enzymatic degradation by aminopeptidases.[1]

  • Mimicking Native Proteins: Many intracellular proteins are N-terminally acetylated. The use of this compound allows for the synthesis of peptides that more closely resemble their native counterparts, which can be crucial for functional studies.[1][3]

  • Modulating Peptide Conformation: The bulky cyclohexyl group of this compound can introduce steric hindrance at the N-terminus, potentially influencing the peptide's secondary structure and its interaction with biological targets.

  • Drug Development: For peptide-based drug candidates, N-terminal acetylation can improve in vivo half-life and bioavailability.

Experimental Protocols

The following protocols are provided for the incorporation of this compound as the final N-terminal residue in Fmoc-based SPPS.

Materials and Reagents
Reagent/MaterialSupplierGrade
Rink Amide Resin (or other suitable resin)VariousPeptide Synthesis Grade
Fmoc-protected amino acidsVariousPeptide Synthesis Grade
This compoundCustom Synthesis/Specialty Supplier>98% Purity
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
PiperidineVariousReagent Grade
N,N'-Diisopropylethylamine (DIEA)VariousPeptide Synthesis Grade
HBTU or HATUVariousPeptide Synthesis Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
WaterVariousHPLC Grade
Acetonitrile (ACN)VariousHPLC Grade
Diethyl etherVariousACS Grade
Protocol 1: Manual N-Terminal Acetylation using this compound

This protocol assumes the synthesis of the desired peptide sequence on a 0.1 mmol scale.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Final Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in DMF (2 mL).

    • Allow the activation mixture to pre-activate for 2 minutes.

    • Add the activation mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, continue agitation and re-test after 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add 2 mL of the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the dried resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with an additional 1 mL of the cleavage cocktail.

    • Combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity of the peptide by mass spectrometry.

Protocol 2: Automated N-Terminal Acetylation

This protocol can be adapted for most automated peptide synthesizers.

  • Program the Synthesizer: Program the desired peptide sequence.

  • Special Amino Acid Bottle: Place a solution of this compound in DMF in a designated special amino acid vial on the synthesizer.

  • Final Coupling Cycle: After the final Fmoc-amino acid has been coupled and deprotected, program a final coupling cycle using the this compound.

    • Use a standard coupling protocol with an extended coupling time (e.g., 2-4 hours).

    • Ensure sufficient equivalents of the acid, activator (e.g., HATU or HBTU), and base (DIEA) are delivered.

  • Cleavage and Workup: After the synthesis is complete, the resin can be cleaved and the peptide purified as described in the manual protocol.

Data Presentation

Hypothetical Purity and Yield Comparison
PeptideN-Terminal GroupCrude Purity (HPLC %)Overall Yield (%)
Model Peptide (H-Gly-Phe-Ala-Leu-NH2)Free Amine8535
Model Peptide (Ac-Gly-Phe-Ala-Leu-NH2)Acetyl8232

Note: This data is illustrative. Actual purity and yield will vary depending on the peptide sequence and synthesis conditions.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Incomplete CappingSteric hindrance, inefficient activationExtend coupling time, use a more potent activator like HATU, double couple.
Low Cleavage YieldIncomplete cleavageExtend cleavage time, use a different scavenger cocktail appropriate for the peptide sequence.
Side Product FormationPremature side-chain deprotectionEnsure orthogonal protection scheme is appropriate for the synthesis conditions.

Visualizations

Workflow for N-Terminal Acetylation in SPPS

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) deprotection->coupling wash1 DMF Wash coupling->wash1 wash1->deprotection Repeat for each AA final_deprotection Final Fmoc Deprotection wash1->final_deprotection After final AA capping Capping with This compound final_deprotection->capping wash2 Final Wash (DMF, DCM, MeOH) capping->wash2 cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage purification HPLC Purification & Analysis cleavage->purification

Caption: Workflow of SPPS with N-terminal capping.

N-Terminal Capping Reaction

Capping_Reaction cluster_reactants Reactants cluster_reagents Reagents peptide H₂N-Peptide-Resin product Ac-NH-Cyclohexyl-CO-NH-Peptide-Resin peptide->product Coupling capping_agent This compound capping_agent->product activator HBTU / DIEA activator->product

Caption: Coupling of this compound.

Properties of Acetylated vs. Non-Acetylated Peptides

Peptide_Properties cluster_non_acetylated Non-Acetylated (Free N-Terminus) cluster_acetylated N-Terminally Acetylated parent Synthetic Peptide prop1_1 Positive Charge at N-Terminus parent->prop1_1 prop2_1 Neutral N-Terminus parent->prop2_1 prop1_2 Susceptible to Aminopeptidases prop1_1->prop1_2 prop1_3 Higher Solubility (often) prop1_2->prop1_3 prop2_2 Increased Proteolytic Stability prop2_1->prop2_2 prop2_3 Mimics Native Proteins prop2_2->prop2_3

Caption: Comparison of peptide properties.

Conclusion

This compound is a valuable tool for the N-terminal modification of synthetic peptides. Its use in the final coupling step of SPPS provides a straightforward and efficient method to introduce an acetyl group, which can confer enhanced biological stability and better mimicry of native protein structures. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers and drug developers looking to incorporate this important modification into their peptide synthesis workflows.

References

Application Notes and Protocols for the Spectroscopic Analysis of 2-Acetamido-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetamido-2-cyclohexylacetic acid is a derivative of the amino acid cyclohexylglycine. As a complex organic molecule, its structural elucidation and purity assessment are critical for applications in research, particularly in drug development and medicinal chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound.

Application Note I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the cyclohexyl, acetamido, and carboxylic acid moieties.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These values are estimated based on the chemical structure and data from analogous compounds. Actual experimental values may vary based on solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad s1HH -OOC-
~8.0d1HN-H
~4.1t1Hα-CH
~1.9s3HCH ₃-C=O
~1.8 - 0.9m11HCyclohexyl-H

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~173.5C =O (Carboxylic Acid)
~170.0C =O (Amide)
~58.0α-C
~40.5Cyclohexyl C1
~30.0, ~26.5, ~25.0Cyclohexyl C2-C6
~22.5C H₃ (Acetyl)

Application Note II: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the O-H of the carboxylic acid, the N-H and C=O of the amide group, and the C=O of the carboxylic acid.[1][2]

Predicted IR Absorption Data

Table 3: Predicted Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H StretchCarboxylic Acid
~3300 (sharp/medium)N-H StretchAmide
2930, 2850C-H StretchCyclohexyl
~1710C=O StretchCarboxylic Acid
~1650C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide

Application Note III: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (Molar Mass: ~199.24 g/mol ), MS can confirm the molecular weight and provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments (Electron Ionization - EI)

m/zPredicted Relative IntensityPossible Fragment Assignment
200Low[M+H]⁺ (Molecular Ion + H)
199Low[M]⁺ (Molecular Ion)
154Medium[M - COOH]⁺
141Medium[M - C₄H₇O]⁺ (Loss of Acetyl + H₂O)
116Medium[M - C₆H₁₁]⁺ (Loss of Cyclohexyl)
83High[C₆H₁₁]⁺ (Cyclohexyl cation)
43High[CH₃CO]⁺ (Acetyl cation)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrument Setup :

    • Spectrometer: 400 MHz or higher field instrument.

    • Temperature: 298 K.

  • ¹H NMR Acquisition :

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation : Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrument Setup :

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

    • Accessory: ATR accessory with a diamond or germanium crystal.

  • Data Acquisition :

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing : Perform a background scan with a clean ATR crystal before scanning the sample. The software will automatically generate the transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup :

    • Mass Spectrometer: LC-MS system with an ESI source.

    • Ionization Mode: Positive or Negative ESI.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow rate for the specific instrument.

  • Tandem MS (MS/MS) for Fragmentation :

    • Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to generate a fragment ion spectrum.

Visualizations

Workflow and Pathway Diagrams

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample of This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Solid on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in LC-MS Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (ESI-MS, MS/MS) Prep_MS->MS Analysis_NMR Process Spectra & Assign Peaks NMR->Analysis_NMR Analysis_IR Identify Functional Group Bands IR->Analysis_IR Analysis_MS Determine Mol. Weight & Fragments MS->Analysis_MS Report Structural Confirmation & Purity Report Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report

Caption: Overall workflow for the spectroscopic analysis.

NMR_Workflow start Dissolve Sample in DMSO-d₆ acquire_1h Acquire ¹H Spectrum (16-64 Scans) start->acquire_1h acquire_13c Acquire ¹³C Spectrum (≥1024 Scans) start->acquire_13c process Fourier Transform & Phase Correction acquire_1h->process acquire_13c->process baseline Baseline Correction process->baseline reference Reference to Solvent Peak baseline->reference integrate Integrate ¹H Peaks reference->integrate For ¹H only assign Assign Peaks to Structure reference->assign integrate->assign

Caption: Detailed workflow for NMR data acquisition and processing.

MS_Fragmentation_Pathway mol_ion [M+H]⁺ m/z = 200 frag1 [M - COOH]⁺ m/z = 154 mol_ion->frag1 - HCOOH frag2 [M - H₂O]⁺ m/z = 182 mol_ion->frag2 - H₂O frag4 [CH₃CO]⁺ m/z = 43 mol_ion->frag4 - C₈H₁₄NO₂ frag3 [C₆H₁₁]⁺ m/z = 83 frag1->frag3 - C₄H₆NO

Caption: Postulated MS fragmentation pathway for the protonated molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetamido-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Acetamido-2-cyclohexylacetic acid synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a two-stage process: first, the synthesis of the amino acid precursor, DL-cyclohexylglycine, followed by its N-acetylation. The most common methods for the initial amino acid synthesis include the Strecker synthesis, the Bucherer-Bergs reaction, and the Erlenmeyer-Plöchl synthesis.[1][2][3] A patented high-yield method also involves the hydrogenation of DL-phenylglycine to DL-cyclohexylglycine.[4]

Q2: My overall yield is low. What are the most critical steps to optimize?

A2: Low overall yield can stem from inefficiencies in either the synthesis of the DL-cyclohexylglycine precursor or the final N-acetylation step. For the precursor synthesis, particularly in the Strecker or Bucherer-Bergs reactions, incomplete reactions or the formation of side products are common issues.[5][6] The N-acetylation step is typically high-yielding, but suboptimal conditions can lead to incomplete reaction or product degradation.[4] Careful control of pH, temperature, and reagent stoichiometry is crucial in all steps.

Q3: What are the primary impurities or side products I should be aware of?

A3: In the synthesis of the precursor amino acid via methods like the Strecker or Bucherer-Bergs reactions, potential side products can include cyanohydrins and other intermediates if the reaction does not go to completion.[2][7] During N-acetylation with acetic anhydride, diacylation is a potential, though less common, side reaction. Incomplete hydrolysis of intermediates from the Bucherer-Bergs reaction can also lead to hydantoin impurities.[8] If ammonium acetate is used as a catalyst in certain routes, acetamide can be a byproduct.

Q4: How can I best purify the final product, this compound?

A4: Recrystallization is a highly effective method for purifying the final product. A common approach is to dissolve the crude product in a hot solvent, such as an ethanol-water mixture, and then allow it to cool slowly to form pure crystals.[4] The choice of solvent is critical and should be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Troubleshooting Guide

Issue Potential Cause Suggested Solution Citation
Low Yield in DL-Cyclohexylglycine Synthesis (Strecker/Bucherer-Bergs) Incomplete formation of the imine intermediate in the Strecker synthesis.Add a dehydrating agent like MgSO₄ to drive the equilibrium towards imine formation. Ensure anhydrous conditions.[9]
Steric hindrance from the cyclohexyl group slowing down the reaction.Increase reaction time and/or temperature. Consider using a catalyst to overcome the steric barrier.[6]
Polymerization of reactants or intermediates.Use of ultrasonication has been shown to improve yields and reduce reaction times in the Bucherer-Bergs reaction.[10]
Low Yield in N-Acetylation Step Incorrect pH of the reaction mixture.Maintain a slightly alkaline pH (around 8) during the addition of acetic anhydride to ensure the amino group is deprotonated and nucleophilic.[4]
Hydrolysis of acetic anhydride.Add acetic anhydride gradually to the reaction mixture to minimize its hydrolysis before it can react with the amino acid.[4]
Incomplete reaction.Ensure a slight molar excess of acetic anhydride is used and allow for sufficient reaction time after addition.[11]
Presence of Multiple Spots on TLC Unreacted starting material (DL-cyclohexylglycine).Increase the amount of acetic anhydride and/or prolong the reaction time. Monitor the reaction by TLC until the starting material spot disappears.[4]
Formation of isomeric byproducts.Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. Purification by recrystallization may be necessary.
Product Fails to Crystallize During Purification Too much solvent used during recrystallization.Evaporate some of the solvent to achieve a supersaturated solution and then cool slowly.
Presence of oily impurities.Attempt to purify the crude product by column chromatography before recrystallization.

Data Presentation

Parameter Value Citation
Starting Material DL-cyclohexylglycine[4]
Reagents Sodium hydroxide, Acetic anhydride, Hydrochloric acid[4]
Solvent Water[4]
Reaction Temperature 8-10°C (addition), then room temperature[4]
Reaction Time 1 hour (at 8-10°C), then 2-3 hours (at room temp)[4]
Reported Yield 95.8%[4]
Melting Point 195.9–196.6 °C[4]

Experimental Protocols

High-Yield N-Acetylation of DL-Cyclohexylglycine

This protocol is adapted from a patented procedure and has a reported yield of 95.8%.[4]

Materials:

  • DL-Cyclohexylglycine (100 g)

  • Sodium hydroxide (135 g)

  • Deionized water (1600 mL)

  • Acetic anhydride (150 mL)

  • 30% Hydrochloric acid

  • Ice-water bath

  • Mechanical stirrer

  • Filtration apparatus

Procedure:

  • Preparation of Alkaline Solution: In a suitable reaction vessel, dissolve 135 g of sodium hydroxide in 1600 mL of deionized water with stirring to obtain an aqueous sodium hydroxide solution.

  • Dissolution of Amino Acid: To the sodium hydroxide solution, add 100 g of DL-cyclohexylglycine and stir until it is completely dissolved.

  • Cooling: Cool the reaction mixture to 8°C using an ice-water bath.

  • Addition of Acetic Anhydride: While maintaining the temperature below 10°C, begin the dropwise addition of 150 mL of acetic anhydride to the reaction mixture.

  • Initial Reaction: After the addition of acetic anhydride is complete, continue to stir the reaction mixture at a temperature below 10°C for 1 hour.

  • Reaction at Room Temperature: Remove the ice-water bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Reaction Monitoring: Monitor the reaction for the complete consumption of the starting material by taking a sample for analysis (e.g., TLC).

  • Acidification and Precipitation: Once the reaction is complete, acidify the mixture with 30% hydrochloric acid. A solid precipitate of this compound will form.

  • Isolation and Drying: Collect the solid product by filtration, wash it with water, and dry it in an oven.

  • Purification (Optional): For higher purity, the product can be recrystallized from ethanol.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general two-stage workflow for the synthesis of this compound.

G cluster_0 Stage 1: DL-Cyclohexylglycine Synthesis cluster_1 Stage 2: N-Acetylation cluster_2 Purification Start_Material Cyclohexanone or Cyclohexanecarboxaldehyde Reaction Strecker Synthesis or Bucherer-Bergs Reaction Start_Material->Reaction Intermediate DL-Cyclohexylglycine Reaction->Intermediate Acetylation N-Acetylation with Acetic Anhydride Intermediate->Acetylation Final_Product This compound Acetylation->Final_Product Purification Recrystallization Final_Product->Purification Pure_Product High-Purity Product Purification->Pure_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

This diagram provides a logical approach to troubleshooting low yield issues during the synthesis.

G Low_Yield Low Yield Observed Check_Step Identify problematic stage: Amino Acid Synthesis or Acetylation? Low_Yield->Check_Step Amino_Acid_Syn Amino Acid Synthesis Issues Check_Step->Amino_Acid_Syn Stage 1 Acetylation_Issues Acetylation Issues Check_Step->Acetylation_Issues Stage 2 Incomplete_Reaction Incomplete_Reaction Amino_Acid_Syn->Incomplete_Reaction Check_pH Check_pH Acetylation_Issues->Check_pH Side_Products Side Products Formed? Modify_Method Consider alternative method (e.g., ultrasonication for Bucherer-Bergs) Side_Products->Modify_Method Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temp - Use catalyst/dehydrating agent Incomplete_Reaction->Side_Products No Incomplete_Reaction->Optimize_Conditions Yes Check_Reagents Reagents Degraded? Use_Fresh_Reagents Use fresh Acetic Anhydride Check_Reagents->Use_Fresh_Reagents Yes Adjust_pH Adjust pH to ~8 with a suitable base Check_pH->Check_Reagents No Check_pH->Adjust_pH Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 2-Acetamido-2-cyclohexylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Acetamido-2-cyclohexylacetic acid isomers. The content is tailored for researchers, scientists, and professionals in drug development.

General Workflow for Isomer Purification

The overall process for purifying isomers of this compound typically involves an initial assessment of the isomeric mixture, followed by the selection and optimization of a suitable purification strategy, and concluding with an analysis of the purity of the isolated isomers.

Purification Workflow cluster_start Start: Isomeric Mixture cluster_strategy Purification Strategy Selection cluster_cryst Diastereomeric Salt Crystallization cluster_chrom Chiral Chromatography cluster_analysis Purity Analysis cluster_end End: Purified Isomers Mixture Racemic or Diastereomeric Mixture of This compound Strategy Select Purification Method Mixture->Strategy Salt_Formation Diastereomeric Salt Formation Strategy->Salt_Formation Crystallization Method_Dev Method Development (Column & Mobile Phase Screening) Strategy->Method_Dev Chromatography Crystallization Fractional Crystallization Salt_Formation->Crystallization Liberation_Cryst Liberation of Pure Enantiomer Crystallization->Liberation_Cryst Purity_Check Assess Enantiomeric/ Diastereomeric Purity (e.g., Chiral HPLC) Liberation_Cryst->Purity_Check Prep_Chrom Preparative HPLC/SFC Method_Dev->Prep_Chrom Fraction_Collection Fraction Collection & Solvent Removal Prep_Chrom->Fraction_Collection Fraction_Collection->Purity_Check Pure_Isomers Isolated Pure Isomers Purity_Check->Pure_Isomers

Caption: General workflow for the purification of this compound isomers.

FAQs and Troubleshooting for Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and effective method for resolving enantiomers of acidic compounds like this compound.[1] This technique involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated based on their different solubilities.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable chiral resolving agent?

A1: The selection of a chiral resolving agent is crucial and often empirical. For acidic compounds like this compound, chiral amines are commonly used. Key factors to consider are:

  • Availability and Cost: Opt for readily available and cost-effective resolving agents, especially for large-scale purifications.

  • Chemical Properties: The basicity of the amine should be sufficient to form a stable salt with the carboxylic acid.

  • Structural Diversity: It is advisable to screen a variety of chiral amines with different structural features (e.g., aromatic, aliphatic) to find one that provides diastereomeric salts with significantly different solubilities.

Q2: Which solvents are suitable for diastereomeric salt crystallization?

A2: The choice of solvent is as critical as the resolving agent. An ideal solvent should:

  • Dissolve both diastereomeric salts at elevated temperatures.

  • Allow for the selective precipitation of one diastereomer upon cooling.

  • Be readily available in high purity and be easy to remove after isolation of the salt.

  • Commonly used solvents include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and their mixtures with water.

Q3: How can I improve the diastereomeric purity of my crystallized salt?

A3: To enhance the purity of the desired diastereomeric salt, consider the following:

  • Slow Cooling: A slow and controlled cooling rate promotes the formation of well-defined crystals and minimizes the co-precipitation of the more soluble diastereomer.

  • Seeding: Introducing a small crystal of the pure desired diastereomer can induce selective crystallization.[1]

  • Recrystallization: One or more recrystallization steps of the isolated salt can significantly improve its diastereomeric purity.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
No crystal formation upon cooling. The solution is not supersaturated; the chosen solvent is too good at all temperatures.- Concentrate the solution. - Add an anti-solvent (a solvent in which the salts are less soluble). - Try a different solvent system.
Both diastereomers precipitate (oiling out or amorphous solid). The concentration is too high; cooling is too rapid; the solvent system is not optimal.- Dilute the solution. - Decrease the cooling rate. - Screen for a more selective solvent system.
Low yield of the desired diastereomer. The solubility difference between the diastereomers is small in the chosen solvent; an incorrect stoichiometric ratio of the resolving agent was used.- Screen for a different resolving agent or solvent system to maximize the solubility difference. - Optimize the molar ratio of the resolving agent (often, using 0.5 equivalents of the resolving agent can be effective).
Difficulty in liberating the free acid from the salt. Incomplete reaction with acid or base.- Ensure complete protonation of the chiral amine and deprotonation of the carboxylic acid by using a strong acid (e.g., HCl) or base (e.g., NaOH). - Perform extractions to separate the liberated acid from the resolving agent.
Representative Data for Diastereomeric Salt Crystallization

Disclaimer: The following data is representative for a generic N-acetylated amino acid and should be used as a guideline. Actual results for this compound may vary.

Chiral Resolving Agent Solvent System Yield of Less Soluble Salt (%) Diastereomeric Excess (d.e.) of Salt (%) Enantiomeric Excess (e.e.) of Liberated Acid (%)
(R)-(+)-α-PhenylethylamineEthanol4295>98 (after one recrystallization)
(1R,2S)-(-)-EphedrineMethanol/Water (9:1)389295
(S)-(-)-1-CyclohexylethylamineIsopropanol358892
BrucineAcetone45>98>99

FAQs and Troubleshooting for Chiral Chromatography (HPLC/SFC)

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful and versatile alternative for the separation of enantiomers.[2] These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) should I use for this compound?

A1: For N-acetylated amino acids, several types of CSPs can be effective. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point due to their broad applicability.[2] Other potential CSPs include macrocyclic glycopeptide phases (e.g., Teicoplanin-based) and Pirkle-type phases.[2][3] It is highly recommended to perform a column screening with a variety of CSPs to identify the one that provides the best selectivity.

Q2: How do I optimize the mobile phase for better separation in chiral HPLC?

A2: Mobile phase optimization is key to achieving good resolution. For reversed-phase HPLC, consider the following:

  • Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and percentage of the organic modifier.

  • pH: For acidic compounds, adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.

  • Additives: In some cases, specific additives may enhance chiral recognition.

For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) is typically used.

Q3: Is SFC a better option than HPLC for this separation?

A3: SFC can offer several advantages over HPLC, including faster separations, reduced solvent consumption (as it primarily uses supercritical CO2), and easier sample recovery. For preparative scale purifications, SFC is often more efficient. The method development principles are similar to HPLC, involving screening of CSPs and optimization of co-solvents and additives.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
No separation of enantiomers. The chosen CSP is not suitable; the mobile phase composition is not optimal.- Screen different types of CSPs. - Systematically vary the mobile phase composition (organic modifier, pH, additives).
Poor peak shape (tailing or fronting). Secondary interactions with the stationary phase; sample overload; inappropriate mobile phase pH.- Add a modifier to the mobile phase (e.g., a small amount of acid for an acidic analyte). - Reduce the injection volume or sample concentration. - Adjust the pH of the mobile phase.
Low resolution between enantiomers. Insufficient selectivity of the CSP; non-optimal mobile phase; high flow rate.- Try a different CSP. - Fine-tune the mobile phase composition. - Reduce the flow rate. - Connect two columns in series.
Irreproducible retention times. Column not equilibrated; temperature fluctuations; mobile phase composition variation.- Ensure the column is fully equilibrated before each injection. - Use a column oven to control the temperature. - Prepare fresh mobile phase and ensure accurate mixing.
Representative Data for Chiral HPLC Separation

Disclaimer: The following data is representative for a generic N-acetylated cyclic amino acid and should be used as a guideline. Actual results for this compound may vary.

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Resolution (Rs)
Polysaccharide-based (Cellulose derivative)n-Hexane/Isopropanol/TFA (80:20:0.1)1.02.5
Polysaccharide-based (Amylose derivative)n-Hexane/Ethanol/TFA (90:10:0.1)1.01.8
Macrocyclic Glycopeptide (Teicoplanin)Methanol/Acetic Acid/Triethylamine (100:0.02:0.01)0.53.1
Pirkle-typen-Hexane/Isopropanol (95:5)1.21.5

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization
  • Salt Formation: In a round-bottom flask, dissolve the racemic this compound in a suitable solvent (e.g., ethanol) with heating. In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chosen chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent, also with heating.

  • Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Recrystallization (Optional): For higher purity, dissolve the crystals in a minimal amount of hot solvent and repeat the slow cooling and filtration process.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and adjust the pH to be acidic (e.g., pH 1-2 with 1M HCl) to protonate the carboxylic acid and deprotonate the chiral amine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

Protocol 2: Chiral HPLC Method Development
  • Column Selection: Screen a set of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based) of analytical scale.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (90:10) and vary the ratio of the alcohol. Add 0.1% TFA to improve peak shape if necessary.

    • Reversed Phase: Start with a mobile phase of Acetonitrile/Water (50:50) with 0.1% Formic Acid. Vary the ratio of the organic modifier.

  • Optimization: Once a promising column and mobile phase are identified, optimize the separation by fine-tuning the mobile phase composition, flow rate, and column temperature to maximize resolution.

  • Scale-up: For preparative purification, scale up the optimized analytical method to a larger diameter column, adjusting the flow rate and injection volume accordingly.

Logical Relationships in Method Selection

The choice between crystallization and chromatography depends on several factors, including the scale of the purification, the available equipment, and the properties of the isomeric mixture.

Method Selection Logic Start Need to Purify Isomers Scale Scale of Purification? Start->Scale Large_Scale Large Scale (>10g) Scale->Large_Scale Large Small_Scale Small Scale (<10g) Scale->Small_Scale Small Crystallization_Feasible Is Crystallization Feasible? (Screening Successful) Large_Scale->Crystallization_Feasible Chromatography Chiral Chromatography (HPLC/SFC) Small_Scale->Chromatography Crystallization_Feasible->Chromatography No Crystallization Diastereomeric Salt Crystallization Crystallization_Feasible->Crystallization Yes End Purified Isomers Chromatography->End Crystallization->End

References

Optimization of reaction conditions for coupling 2-Acetamido-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimization of reaction conditions for coupling 2-Acetamido-2-cyclohexylacetic acid with various amines. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenges stem from the steric hindrance caused by the cyclohexyl group adjacent to the carboxylic acid. This bulkiness can impede the approach of the amine and the coupling reagents, potentially leading to slow reaction rates and low yields.[1] Additionally, the N-acetyl group can influence the electronic properties and solubility of the acid.

Q2: Which coupling reagents are most effective for this type of sterically hindered amino acid?

A2: For sterically hindered amino acids, more potent coupling reagents are generally recommended.[1] Phosphonium salts like PyBOP and aminium/uronium salts such as HATU, HBTU, and HCTU are often more effective than standard carbodiimides like DCC or EDC alone.[2][3] These reagents react quickly to form highly reactive activated esters, which can overcome the steric barrier.[3]

Q3: What role do additives like HOBt, HOAt, and OxymaPure play?

A3: Additives are crucial for improving coupling efficiency and minimizing side reactions, particularly racemization.[2]

  • 1-hydroxybenzotriazole (HOBt) was a common additive used with carbodiimides to suppress racemization and improve rates.[2][4]

  • 1-hydroxy-7-azabenzotriazole (HOAt) is generally more effective than HOBt at preventing racemization and accelerating the reaction, especially for difficult couplings.[1] Its pyridine nitrogen provides anchimeric assistance during the coupling.[3]

  • OxymaPure is another excellent additive that can be used with carbodiimides and has been shown to be a superior suppressor of racemization.[1]

Q4: How does the choice of base affect the reaction?

A4: The base is critical for neutralizing acidic components and ensuring the amine nucleophile is deprotonated. However, a strong or sterically hindered base is often necessary.

  • N,N-Diisopropylethylamine (DIPEA) is a common non-nucleophilic base used in peptide couplings.[1]

  • For substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) or collidine may be preferred.[1]

Q5: What are the recommended solvents for this coupling reaction?

A5: The choice of solvent is important for ensuring all reactants are fully dissolved.

  • N,N-Dimethylformamide (DMF) is the most common solvent for solid-phase and solution-phase peptide synthesis.[5]

  • N-Methyl-2-pyrrolidone (NMP) can be a better choice for difficult or aggregation-prone sequences due to its superior solvating properties.[5]

  • Dichloromethane (DCM) is also frequently used, sometimes in combination with DMF.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Incomplete Activation of the Carboxylic Acid: The coupling reagent may not be potent enough to activate the sterically hindered acid.• Switch to a more powerful coupling reagent such as HATU, HCTU, or PyBOP.[2][3] • Increase the amount of coupling reagent and/or extend the pre-activation time before adding the amine.[6]
2. Steric Hindrance: The bulky cyclohexyl group is preventing the amine from attacking the activated ester.• Increase the reaction temperature. This should be done cautiously as it can also increase the risk of racemization.[1] • Prolong the reaction time.[7]
3. Poor Solubility: The reactants, particularly the this compound, may not be fully dissolved.• Try a different solvent system, such as NMP or a DMF/DCM mixture.[5] • Consider using a solubilizing additive if compatible with the reaction chemistry.[8]
Presence of Side Products 1. Racemization: Loss of stereochemical integrity at the alpha-carbon.• Use an additive known to suppress racemization, such as HOAt or OxymaPure.[1] • Lower the reaction temperature.[1] • Avoid using an excessive amount of strong base; consider switching to NMM.[1]
2. Formation of N-acylurea: A common side product when using carbodiimide reagents (DCC, EDC).• Add HOBt or OxymaPure to the reaction mixture to trap the activated acid as an active ester, preventing rearrangement to the N-acylurea.[4]
3. Guanidinylation of the Amine: This can occur when using an excess of aminium/uronium reagents (e.g., HBTU, HATU) relative to the carboxylic acid.• Ensure the stoichiometry is correct and avoid a large excess of the coupling reagent. Phosphonium reagents like PyBOP do not cause this side reaction.[3]
Difficulty in Product Purification 1. Byproducts from Coupling Reagents: The byproducts of some coupling reagents can be difficult to remove.• If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration.[2] • If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[2] • Byproducts from aminium and phosphonium reagents are generally soluble and removed by standard chromatography.[9]
2. Unreacted Starting Materials: Due to an incomplete reaction.• Optimize the reaction conditions for full conversion using the suggestions for "Low or No Product Yield". • Consider using a slight excess of the amine component if the acid is the more valuable starting material.

Experimental Protocols

Protocol 1: General Coupling using HATU
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and HOAt (1.1 eq) to the solution. Stir for 2-5 minutes.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture and stir for another 10-15 minutes to allow for pre-activation.

  • Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically stirred at room temperature for 2-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Carbodiimide Coupling using EDC/OxymaPure
  • Preparation: In a clean, dry flask, dissolve this compound (1.0 eq), the amine component (1.0 eq), and OxymaPure (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) to the solution in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: If using DCM, wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. If using DMF, perform an appropriate aqueous extraction after dilution with a suitable organic solvent. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

G Troubleshooting Workflow for Low Yield start Low Product Yield check_activation Is the coupling reagent potent enough for a hindered acid? start->check_activation change_reagent Switch to HATU, HCTU, or PyBOP check_activation->change_reagent No check_conditions Are reaction conditions (time, temp) optimal? check_activation->check_conditions Yes success Improved Yield change_reagent->success increase_temp_time Increase temperature cautiously or prolong reaction time check_conditions->increase_temp_time No check_solubility Are all reactants fully dissolved? check_conditions->check_solubility Yes increase_temp_time->success change_solvent Try NMP or a DMF/DCM mixture check_solubility->change_solvent No check_solubility->success Yes change_solvent->success

Caption: A flowchart for troubleshooting low yield in the coupling reaction.

G General Amide Coupling Pathway cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (this compound) ActivatedEster Activated Intermediate (e.g., OAt-ester) Acid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Product Amide Product ActivatedEster->Product Amine Amine (R'-NH2) Amine->Product

Caption: A diagram illustrating the two-step process of amide bond formation.

References

Technical Support Center: HPLC Analysis of 2-Acetamido-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Acetamido-2-cyclohexylacetic acid. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

A: Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a common issue in HPLC.[1] For an acidic compound like this compound, it can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase.[2]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.[2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid group, making the analyte more hydrophobic and reducing interactions with silanols.[3][4]

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped" to block most of the residual silanol groups.

    • Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can help to saturate the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.[5]

    • Solution: Reduce the injection volume or dilute the sample.[5]

  • Column Void or Contamination: A void at the head of the column or contamination from previous samples can disrupt the sample path.[6]

    • Solution: Use a guard column to protect the analytical column from contaminants.[5] If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help. In severe cases, the column may need to be replaced.[5]

Q: I am observing peak fronting in my analysis. What could be the cause?

A: Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can occur.

Potential Causes & Solutions:

  • Sample Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.[1]

    • Solution: Dilute the sample or decrease the injection volume.

  • Poor Sample Solubility: If the analyte is not fully dissolved in the mobile phase, it can cause fronting.

    • Solution: Ensure the sample is completely dissolved in a solvent that is compatible with, or weaker than, the mobile phase.

  • Column Temperature Fluctuations: Inconsistent column temperature can affect peak shape.[7]

    • Solution: Use a column oven to maintain a stable temperature.[7]

Issue 2: Poor Retention (Analyte Elutes Too Early)

Q: My compound, this compound, has very low retention and elutes near the void volume on a standard C18 column. How can I increase its retention time?

A: this compound is a polar compound, which can lead to poor retention in traditional reversed-phase (RP-HPLC) chromatography.[8] The goal is to increase its interaction with the non-polar stationary phase.

Potential Causes & Solutions:

  • High Organic Content in Mobile Phase: A high percentage of organic solvent (like acetonitrile or methanol) in the mobile phase will decrease retention of polar compounds.[9]

    • Solution: Decrease the concentration of the organic solvent in the mobile phase. For very polar analytes, a highly aqueous mobile phase may be necessary.[3][9]

  • Inappropriate Column Chemistry: A standard C18 column may not be ideal for retaining this polar analyte.

    • Solution 1: Use an "Aqueous-Compatible" Column: Employ a C18 column specifically designed for use with highly aqueous mobile phases (often labeled "AQ"). These columns are resistant to "phase collapse," a loss of retention that can occur with traditional C18 columns in 100% aqueous conditions.[3]

    • Solution 2: Consider Alternative Stationary Phases:

      • Polar-Endcapped/Embedded Columns: These columns have modified surfaces that improve interactions with polar molecules.[3]

      • Hydrophilic Interaction Chromatography (HILIC): HILIC is a technique specifically designed for the separation of very polar compounds and uses a polar stationary phase with a high organic content mobile phase.[8]

  • Analyte Ionization: In its ionized (deprotonated) state, the carboxylic acid is more polar and will have less retention.

    • Solution: Adjust pH: As mentioned for peak tailing, lowering the mobile phase pH will neutralize the carboxylic acid group, making the molecule less polar and increasing its retention on a reversed-phase column.[4]

Issue 3: Chiral Separation (Resolving Enantiomers)

Q: I need to separate the enantiomers of this compound. What HPLC approach should I take?

A: The separation of enantiomers requires a chiral environment. This can be achieved through direct or indirect methods.[10] Since this compound is a derivative of an amino acid, chiral separation is a common requirement.

Approaches for Chiral Separation:

  • Direct Method: Chiral Stationary Phases (CSPs): This is the most common approach where the enantiomers are separated on a column that has a chiral selector immobilized on the stationary phase.[10][11]

    • Recommended CSPs for Amino Acid Derivatives:

      • Polysaccharide-based CSPs: Columns like those based on cellulose or amylose derivatives are widely used for a broad range of chiral compounds.[12]

      • Macrocyclic Glycopeptide-based CSPs: Columns like those using teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for separating underivatized amino acids and their derivatives.[11]

  • Indirect Method: Chiral Derivatization: In this method, the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[13] These diastereomers have different physical properties and can be separated on a standard achiral (non-chiral) column, such as a C18.[10][13]

    • Common CDA: Marfey's reagent (FDAA) is often used to derivatize amino acids, forming diastereomers that can be separated by reversed-phase HPLC.[13]

Experimental Protocols

Below is a detailed methodology for a typical HPLC analysis of this compound. This protocol is a starting point and may require optimization.

1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolution: Dissolve the standard in a suitable solvent. A 50:50 mixture of acetonitrile and water is a good starting point. Ensure complete dissolution, using sonication if necessary.

  • Final Concentration: Dilute to the mark with the dissolution solvent to achieve a concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same solvent and at a similar concentration to the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from clogging the HPLC system.[6]

2. HPLC Method Parameters (Achiral Analysis)

This method is designed for quantifying the compound, not for separating enantiomers.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µm (AQ type recommended)Good starting point for reversed-phase separation of a polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress analyte ionization, improving retention and peak shape.[14]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 70% A / 30% B, hold for 10 minIsocratic elution is simple and robust if retention is adequate. Adjust ratio as needed.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sensitivity and concentration.
Column Temp. 30 °CStable temperature ensures reproducible retention times.
Detection (UV) 210 nmWavelength for detecting the amide and carboxyl groups. A wavelength scan should be performed for optimization.

Visualizations

Troubleshooting Workflow for Common HPLC Issues

This diagram outlines a logical approach to diagnosing and resolving common problems encountered during the HPLC analysis of this compound.

G cluster_0 cluster_1 Troubleshooting Paths cluster_2 Peak Shape Solutions cluster_3 Retention Solutions cluster_4 Resolution Solutions (Chiral) start Start Analysis issue Problem Observed in Chromatogram? start->issue good_peak Analysis Successful issue->good_peak No peak_shape Poor Peak Shape? (Tailing/Fronting) issue->peak_shape Yes retention Poor Retention? (Elutes too early) issue->retention resolution Poor Resolution? (Chiral Separation) issue->resolution ps_solution1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_shape->ps_solution1 ps_solution2 Reduce Sample Concentration or Injection Volume peak_shape->ps_solution2 ps_solution3 Check/Replace Column and Use Guard Column peak_shape->ps_solution3 ret_solution1 Decrease Organic Solvent in Mobile Phase retention->ret_solution1 ret_solution2 Use Aqueous-Compatible (AQ) C18 Column retention->ret_solution2 ret_solution3 Switch to HILIC or Polar-Embedded Column retention->ret_solution3 res_solution1 Use Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) resolution->res_solution1 res_solution2 Use Indirect Method: Chiral Derivatization (e.g., FDAA) resolution->res_solution2

Caption: A flowchart for troubleshooting common HPLC analysis issues.

Experimental Workflow for HPLC Analysis

This diagram illustrates the standard procedure from sample preparation to data analysis for the HPLC method.

G cluster_workflow HPLC Experimental Workflow prep 1. Sample Preparation - Weighing - Dissolution - Filtration (0.45 µm) hplc_setup 2. HPLC System Setup - Install Column - Prepare Mobile Phase - Equilibrate System prep->hplc_setup injection 3. Sample Injection - Inject Standard(s) - Inject Sample(s) hplc_setup->injection acquisition 4. Data Acquisition - Run HPLC Method - Collect Chromatogram injection->acquisition analysis 5. Data Analysis - Peak Integration - Quantification - Report Generation acquisition->analysis

References

Side-product analysis in the synthesis of 2-Acetamido-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-2-cyclohexylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common and established methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways are robust for the preparation of α-amino acids. The Strecker synthesis involves a one-pot, three-component reaction of cyclohexanone, a cyanide source, and an ammonia source, followed by N-acetylation and hydrolysis. The Bucherer-Bergs reaction utilizes cyclohexanone, cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the desired amino acid, followed by N-acetylation.

Q2: What is the intermediate product in the Bucherer-Bergs synthesis of this compound?

A2: In the Bucherer-Bergs synthesis, the key intermediate is a spiro-hydantoin, specifically 5-cyclohexyl-5-methylhydantoin. This intermediate is formed from the reaction of cyclohexanone, potassium cyanide, and ammonium carbonate.[1][2] The hydantoin is then isolated and subsequently hydrolyzed to yield the amino acid.

Q3: Can I use N-acetylated starting materials directly in the Strecker synthesis?

A3: While the classic Strecker synthesis uses ammonia, it is possible to use N-acylated amine building blocks in the condensation, which can simplify the synthetic route by avoiding a separate N-acetylation step.[3] However, this may require optimization of the reaction conditions.

Q4: What are the critical parameters to control in the Bucherer-Bergs reaction?

A4: For a successful Bucherer-Bergs reaction, it is crucial to control the pH, temperature, and reagent ratios. Maintaining a pH of approximately 8-9 is important, as strongly alkaline conditions can degrade the cyanide, while acidic conditions can inhibit the formation of the cyanohydrin intermediate.[2] The reaction is typically refluxed in water or ethanol at 80-100°C. A molar ratio of 1:2:2 for the ketone, cyanide, and ammonium carbonate, respectively, is recommended to achieve balanced reactivity.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Recommended Solution Citation
Incomplete reaction in Strecker synthesis. Ensure all starting materials are of high purity and the reaction is run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
Side reactions in the Bucherer-Bergs reaction. Use the recommended 1:2:2 molar ratio of ketone to cyanide and ammonium carbonate to avoid side-product formation from excess cyanide. Maintain the pH between 8 and 9.[2]
Loss of product during workup and purification. Optimize the extraction and recrystallization procedures. Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase.[5]
Issue 2: Presence of Significant Impurities in the Final Product
Potential Side-Product Likely Cause Identification & Removal Citation
2-Amino-2-cyclohexylacetic acid Incomplete N-acetylation.This impurity can be detected by HPLC and NMR. To remove it, repeat the N-acetylation step using acetic anhydride.
2-Hydroxy-2-cyclohexylacetic acid Presence of water during the Strecker synthesis leading to the formation of a cyanohydrin that gets hydrolyzed.Detectable by HPLC and Mass Spectrometry (MS). Purification can be achieved by recrystallization or column chromatography.[4]
Unreacted Spiro-hydantoin intermediate Incomplete hydrolysis of the hydantoin in the Bucherer-Bergs reaction.Monitor the hydrolysis step by TLC or HPLC until the starting material is fully consumed. The unreacted intermediate can be removed by recrystallization.[1][2]
Acetamide Use of ammonium acetate as a catalyst.Can be removed by washing the reaction mixture with water.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general guideline and may require optimization for your specific equipment and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or Deuterated methanol (CD3OD).

  • Instrument: 300 MHz or higher NMR spectrometer.

  • Experiments:

    • ¹H NMR: To identify the characteristic peaks of the product and any residual solvents or major impurities.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC): Can be used for unambiguous assignment of protons and carbons, and to identify the structure of unknown impurities.

  • Reference: The chemical shifts of common laboratory solvents and impurities are well-documented and can be used for comparison.[6][7][8]

Visualizations

Caption: Strecker synthesis workflow for this compound.

Caption: Bucherer-Bergs synthesis pathway for this compound.

Troubleshooting_Workflow start Synthesis of this compound check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_reaction Optimize Reaction Conditions: - Time - Temperature - Reagent Stoichiometry check_yield->optimize_reaction Yes analyze_impurities Analyze Impurities: - HPLC-MS - NMR check_purity->analyze_impurities Yes end Pure Product check_purity->end No improve_workup Improve Workup: - Optimize pH - Efficient Extraction optimize_reaction->improve_workup improve_workup->start identify_side_products Identify Side-Products analyze_impurities->identify_side_products purify Purification: - Recrystallization - Column Chromatography identify_side_products->purify purify->check_purity

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Enhancing the Stability of Peptidomimetics Containing a Cyclohexyl Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the stability of peptidomimetics containing a cyclohexyl group.

Frequently Asked Questions (FAQs)

Q1: Why is my peptidomimetic containing a cyclohexylalanine (Cha) residue showing low stability in plasma?

A1: Peptidomimetics, like natural peptides, are susceptible to degradation by proteases present in plasma.[1][2] While incorporating a bulky residue like cyclohexylalanine is a strategy to enhance stability, several factors could still contribute to degradation. The position of the Cha residue is critical; it must effectively shield the susceptible peptide bonds from enzymatic cleavage.[1][2] Furthermore, the overall conformation of the peptidomimetic plays a role in its stability.

Q2: How can I improve the proteolytic resistance of my cyclohexyl-containing peptidomimetic?

A2: Several strategies can be employed to enhance proteolytic resistance:

  • Incorporate D-amino acids: Replacing L-amino acids with their D-enantiomers, particularly D-cyclohexylalanine (D-Cha), can significantly increase resistance to proteases, which are stereospecific for L-amino acids.[1]

  • Cyclization: Introducing cyclic constraints, such as head-to-tail or side-chain-to-side-chain cyclization, can reduce conformational flexibility and limit access of proteases to cleavage sites.[3][4]

  • Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., as an amide) can prevent degradation by exopeptidases.[4]

  • PEGylation: Attaching polyethylene glycol (PEG) chains can sterically hinder the approach of proteolytic enzymes.[5]

Q3: My peptidomimetic with a cyclohexyl group has poor aqueous solubility. What can I do?

A3: The hydrophobicity of the cyclohexyl group can lead to solubility issues.[6] Here are some troubleshooting steps:

  • Use of Organic Solvents: Initially dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and then slowly add the aqueous buffer to the desired concentration.[6]

  • pH Adjustment: The net charge of the peptide influences its solubility. Adjusting the pH of the buffer to ionize acidic or basic side chains can improve solubility in aqueous solutions.[6]

  • Sonication: Brief sonication in an ice bath can help break up aggregates and enhance dissolution.[6]

Q4: Can the incorporation of a cyclohexyl group affect the biological activity of my peptidomimetic?

A4: Yes. The cyclohexyl group is bulky and hydrophobic, which can alter the peptidomimetic's conformation and its interaction with target receptors.[1] This can either enhance or diminish biological activity. The increased hydrophobicity can improve interactions with hydrophobic pockets within a receptor's binding site, potentially increasing affinity and activity.[1] However, it can also lead to non-specific binding or unfavorable conformational changes.

Troubleshooting Guides

Problem: Unexpectedly Rapid Degradation of a Cyclohexyl-Containing Peptidomimetic in a Plasma Stability Assay.

A common issue is observing faster-than-expected degradation of a peptidomimetic designed for high stability. This guide provides a systematic approach to troubleshoot this problem.

cluster_start Start cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Rapid Degradation Observed CheckAssay 1. Verify Assay Protocol - Correct plasma handling? - Appropriate enzyme concentration? - Accurate quantification method (LC-MS)? Start->CheckAssay Begin Troubleshooting AnalyzeDegradation 2. Analyze Degradation Products - Identify cleavage sites using MS/MS. - Are cleavage sites near the cyclohexyl group? CheckAssay->AnalyzeDegradation If protocol is correct AssessConformation 3. Evaluate Conformation - Perform CD or NMR spectroscopy. - Does the cyclohexyl group effectively shield the backbone? AnalyzeDegradation->AssessConformation If cleavage sites are identified ModifyDesign 4. Modify Peptidomimetic Design AssessConformation->ModifyDesign If conformation is suboptimal D_AminoAcid Incorporate D-Cha at or near cleavage site ModifyDesign->D_AminoAcid Cyclize Introduce a cyclic constraint to stabilize conformation ModifyDesign->Cyclize TerminalCap Add N- or C-terminal caps ModifyDesign->TerminalCap

Caption: Troubleshooting workflow for rapid peptidomimetic degradation.

Quantitative Data Summary

The incorporation of a cyclohexyl group, specifically 3-Cyclohexyl-L-alanine (Cha), can dramatically enhance the stability of peptidomimetics in plasma. The following table summarizes comparative stability data for an apelin-17 analogue.

CompoundModificationHalf-life (t½) in Human PlasmaAnalytical Method
Apelin-17 AnalogueNative Amino Acid< 5 minutesLC-MS
Apelin-17 Analogue3-Cyclohexyl-L-alanine substitution> 240 minutesLC-MS
This data is illustrative and compiled from findings in referenced studies.[2]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of a peptidomimetic containing a cyclohexyl group in human plasma.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis PeptideSol Prepare Peptide Stock Solution (e.g., 1 mg/mL in DMSO) Incubate Incubate Peptide in Plasma (e.g., 37°C) PeptideSol->Incubate PlasmaPrep Thaw Human Plasma on ice PlasmaPrep->Incubate Timepoints Collect Aliquots at various time points (0, 15, 30, 60, 120, 240 min) Incubate->Timepoints Quench Quench Reaction (e.g., add cold acetonitrile with internal standard) Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate % Remaining vs. Time and Determine Half-life (t½) Analyze->Calculate

Caption: Experimental workflow for a plasma stability assay.

Methodology:

  • Preparation:

    • Prepare a stock solution of the peptidomimetic (e.g., 1 mg/mL) in an appropriate solvent like DMSO.

    • Thaw frozen human plasma on ice and centrifuge to remove any precipitates.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Initiate the assay by adding the peptidomimetic stock solution to the plasma to achieve the final desired concentration (e.g., 5 µM).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold precipitation solution (e.g., acetonitrile with an internal standard).[2]

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

    • Carefully transfer the supernatant to HPLC vials for analysis.[2]

  • Analysis:

    • Analyze the samples using a validated LC-MS (Liquid Chromatography-Mass Spectrometry) method to quantify the amount of the intact peptidomimetic.

    • Plot the percentage of the remaining peptidomimetic against time and calculate the half-life (t½) by fitting the data to a one-phase decay model.[2]

Signaling Pathway Context

Peptidomimetics are often designed to modulate specific signaling pathways. For instance, stabilized analogues of the peptide apelin are developed to target the apelin receptor (APJ), which is involved in cardiovascular regulation. The enhanced stability of these peptidomimetics ensures prolonged engagement with the receptor and sustained downstream signaling.

cluster_main Apelin Receptor Signaling Ligand Stabilized Apelin Analogue (with Cyclohexyl Group) Receptor Apelin Receptor (APJ) A G-protein coupled receptor Ligand->Receptor Binds and Activates G_Protein Gαi / Gαq Activation Receptor->G_Protein Conformational Change PLC PLC Activation G_Protein->PLC PI3K PI3K / Akt Pathway G_Protein->PI3K MAPK MAPK / ERK Pathway G_Protein->MAPK Response Cellular Responses (e.g., Vasodilation, Angiogenesis) PLC->Response PI3K->Response MAPK->Response

References

Technical Support Center: Crystallization of 2-Acetamido-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of crystallization methods for 2-Acetamido-2-cyclohexylacetic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in obtaining high-purity crystalline material.

Troubleshooting Crystallization Experiments

Crystallization is a critical purification step that can present several challenges. This section addresses common issues encountered during the crystallization of this compound and provides systematic troubleshooting strategies.

Issue 1: The compound "oils out" instead of crystallizing.

Question: Upon cooling my solution, the compound separated as an oily liquid instead of forming solid crystals. What causes this and how can I fix it?

Answer: "Oiling out" typically occurs when the solute is supersaturated to the point where it comes out of solution at a temperature above its melting point in the solvent system. The high concentration of impurities can also depress the melting point, contributing to this issue.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: The most common cause is a solution that is too concentrated. Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (5-10% more) to decrease the supersaturation level. Allow the solution to cool more slowly.

  • Slower Cooling Rate: Rapid cooling can shock the system, favoring the formation of an oil over an ordered crystal lattice. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment like an ice bath. Insulating the flask can also help to slow down the cooling process.

  • Change the Solvent System: Your current solvent may be too good a solvent for this compound. Consider switching to a solvent in which the compound has slightly lower solubility at elevated temperatures, or use a mixed solvent system. For instance, if you are using a highly polar solvent, try adding a less polar co-solvent.

  • Seeding: Introduce a seed crystal (a small, pure crystal of the target compound) to the solution as it cools. This provides a template for crystal growth and can help to bypass the energy barrier for nucleation, preventing oiling out.

Issue 2: No crystals are forming upon cooling.

Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?

Answer: The absence of crystallization upon cooling usually indicates that the solution is not sufficiently supersaturated. This can be due to using too much solvent or the compound having a higher than expected solubility in the chosen solvent at low temperatures.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a seed crystal to initiate crystallization.

  • Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent. Allow the solution to cool again.

  • Lower the Temperature: If using an ice bath, consider a colder bath, such as a dry ice/acetone slurry, but be mindful of the freezing point of your solvent.

  • Re-evaluate the Solvent: If the compound remains highly soluble even at low temperatures, the chosen solvent is not suitable for crystallization. The solvent should be evaporated, and a new solvent system should be selected.

Issue 3: Crystal growth is too rapid, resulting in fine powder or impure crystals.

Question: Crystals formed almost immediately upon cooling, but they are very small, like a powder. How can I grow larger, purer crystals?

Answer: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and leads to the formation of small, poorly-defined crystals. The goal is to achieve slow, controlled crystal growth.

Troubleshooting Steps:

  • Increase the Amount of Solvent: You may have used the minimum amount of solvent required for dissolution at high temperature. Re-heat the solution and add a small excess of the solvent (5-10% more). This will keep the compound in solution for a longer period during cooling, allowing for more orderly crystal formation.

  • Slow Down the Cooling Process: An ideal crystallization should show crystal growth over a period of 20 minutes or more.[1] Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth or paper towels.

  • Use a More Appropriate Flask Size: If the solvent level is very shallow in a large flask, the high surface area-to-volume ratio can lead to rapid cooling. Transferring to a smaller flask can help to retain heat for longer.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of this compound?

A1: For N-acetylated amino acids like this compound, good starting points for solvent selection include polar protic solvents such as ethanol, isopropanol, and water, as well as polar aprotic solvents like ethyl acetate and acetone.[2] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are often effective. The choice of solvent will depend on the impurity profile of your crude material.

Q2: How does pH affect the crystallization of this compound?

A2: As an acidic compound, the pH of the solution will significantly impact the solubility of this compound. In basic solutions, it will deprotonate to form a more soluble salt. Crystallization is typically performed at a pH where the compound is in its neutral, less soluble form. Careful control of pH can be a powerful tool to induce crystallization.

Q3: Can I use co-crystals or additives to improve crystallization?

A3: Yes, co-crystallization with a suitable co-former can sometimes yield a more stable and easily crystallizable solid. For amino acid derivatives, the use of additives like surfactants or polyvalent alcohols has been shown to improve crystal quality and yield in some cases.[3]

Q4: What is the expected yield for a typical crystallization of this compound?

A4: The yield of a crystallization process is highly dependent on the purity of the starting material, the choice of solvent, and the final cooling temperature. A well-optimized crystallization can achieve yields of 80-95%. However, the primary goal of crystallization is purification, so some loss of product in the mother liquor is expected and acceptable to achieve high purity.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a qualitative guide to solvent selection and general parameters. Researchers should perform solubility tests to determine the optimal solvent and conditions for their specific sample.

ParameterRecommended Solvents/ConditionsRationale & Notes
Single Solvent Systems Ethanol, Isopropanol, Ethyl Acetate, Acetone, WaterThese solvents offer a range of polarities. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Mixed Solvent Systems Ethanol/Water, Ethyl Acetate/Hexane, Acetone/WaterA mixed solvent system allows for fine-tuning of the solvent properties. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").
Temperature Range Dissolution at boiling point of the solvent; Cooling to 0-5 °C.A larger temperature difference between dissolution and crystallization generally leads to a better yield.
pH of Crystallization Acidic to Neutral (pH < 7)The compound is least soluble in its protonated, neutral form. Avoid basic conditions which will lead to salt formation and increased solubility.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound from a single solvent.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is too good. If it is insoluble, heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Mixed Solvent Recrystallization

This protocol is useful when a single solvent does not provide the desired solubility characteristics.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Visual Workflow and Logic Diagrams

Below are diagrams illustrating key workflows for troubleshooting and experimental design in the crystallization of this compound.

G Troubleshooting Workflow for Crystallization Issues start Crystallization Experiment issue Observe Outcome After Cooling start->issue oil Compound 'Oils Out' issue->oil Oily liquid appears no_xtal No Crystals Form issue->no_xtal Clear solution remains fast_xtal Crystals Form Too Quickly issue->fast_xtal Fine powder forms rapidly success Pure Crystals Formed issue->success Good crystals obtained oil_sol1 Re-heat and Add More Solvent oil->oil_sol1 oil_sol2 Slow Down Cooling Rate oil->oil_sol2 oil_sol3 Change Solvent System oil->oil_sol3 oil_sol4 Add Seed Crystal oil->oil_sol4 no_xtal_sol1 Induce Crystallization (Scratch/Seed) no_xtal->no_xtal_sol1 no_xtal_sol2 Reduce Solvent Volume no_xtal->no_xtal_sol2 no_xtal_sol3 Lower Cooling Temperature no_xtal->no_xtal_sol3 fast_xtal_sol1 Increase Solvent Amount fast_xtal->fast_xtal_sol1 fast_xtal_sol2 Slow Down Cooling Process fast_xtal->fast_xtal_sol2 oil_sol1->issue oil_sol2->issue oil_sol3->issue oil_sol4->issue no_xtal_sol1->issue no_xtal_sol2->issue no_xtal_sol3->issue fast_xtal_sol1->issue fast_xtal_sol2->issue

Caption: Troubleshooting workflow for common crystallization problems.

G Decision Logic for Solvent System Selection start Start: Crude This compound solubility_test Perform Solubility Tests (Hot and Cold) start->solubility_test good_single Good solubility when hot, poor when cold? solubility_test->good_single use_single Use Single Solvent Recrystallization good_single->use_single Yes too_soluble Too soluble in all solvents? good_single->too_soluble No too_insoluble Too insoluble in all solvents? too_soluble->too_insoluble No use_mixed Use Mixed Solvent Recrystallization too_soluble->use_mixed Yes too_insoluble->use_mixed Yes find_good_solvent Find a 'good' solvent (high solubility) use_mixed->find_good_solvent find_anti_solvent Find an 'anti-solvent' (low solubility) use_mixed->find_anti_solvent

Caption: Decision logic for selecting an appropriate solvent system.

References

Catalyst selection for the efficient synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid. The content is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most promising catalytic strategies for the efficient synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid?

A1: The most effective strategies for achieving an enantioselective synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid are primarily centered around two main approaches:

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, typically N-acetyl-α,β-dehydro-cyclohexylglycine, using a chiral catalyst. Rhodium and Iridium complexes with chiral phosphine ligands are commonly employed for this transformation. This approach is attractive due to its high atom economy.

  • Enzymatic Kinetic Resolution: This strategy utilizes an enzyme, often a lipase, to selectively react with one enantiomer of a racemic mixture of N-acetyl-cyclohexylglycine or its ester derivative. This allows for the separation of the desired (R)-enantiomer. Lipases from Candida antarctica (CALB) and Pseudomonas species have shown high efficiency in resolving N-acetylated amino acids.

Q2: How do I choose between asymmetric hydrogenation and enzymatic resolution for my synthesis?

A2: The choice between these two methods depends on several factors:

  • Substrate Availability: Asymmetric hydrogenation requires the synthesis of the unsaturated precursor, which may involve additional synthetic steps. Enzymatic resolution starts from the racemic N-acetyl-cyclohexylglycine, which might be more readily accessible.

  • Catalyst Cost and Availability: Chiral phosphine ligands and transition metal precursors for asymmetric hydrogenation can be expensive. Enzymes, while also a cost factor, are often reusable and can be more cost-effective at scale.

  • Process Development and Optimization: Asymmetric hydrogenation can be sensitive to reaction conditions such as hydrogen pressure, solvent, and catalyst loading. Enzymatic resolutions are often performed under milder conditions but may require optimization of pH, temperature, and solvent.

  • Enantiomeric Excess (ee) Requirements: Both methods can achieve high enantiomeric excess (>99% ee). However, achieving this with enzymatic resolution may require careful monitoring to stop the reaction at approximately 50% conversion.

Q3: What are the common challenges associated with the asymmetric hydrogenation of the precursor to N-acetyl-cyclohexylglycine?

A3: The precursor to N-acetyl-cyclohexylglycine is a tetrasubstituted enamide, which can present challenges in asymmetric hydrogenation.[1] Key issues include:

  • Low Reactivity: The steric hindrance around the double bond can lead to slow reaction rates, requiring higher catalyst loadings, temperatures, or hydrogen pressures.

  • Catalyst Inhibition: The product, N-acetyl-cyclohexylglycine, can sometimes inhibit the catalyst, leading to incomplete conversion.

  • Achieving High Enantioselectivity: Finding the optimal combination of metal precursor, chiral ligand, and reaction conditions is crucial for high enantioselectivity. The choice of solvent can also significantly impact the outcome.[2]

Q4: What are potential side reactions during the lipase-catalyzed resolution of racemic N-acetyl-cyclohexylglycine esters?

A4: While generally a clean transformation, some potential side reactions or issues can occur:

  • Non-selective Hydrolysis/Acylation: If the enzyme is not perfectly selective, some of the undesired (S)-enantiomer may also react, leading to a lower enantiomeric excess of the final product.

  • Enzyme Denaturation: Lipases are sensitive to temperature and pH. Operating outside their optimal range can lead to denaturation and loss of activity.[3]

  • Mass Transfer Limitations: If the substrate has poor solubility in the reaction medium, mass transfer limitations can slow down the reaction rate. Using co-solvents or emulsions can help mitigate this.

Troubleshooting Guides

Asymmetric Hydrogenation of N-acetyl-α,β-dehydro-cyclohexylglycine
Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the catalyst was prepared and handled under inert conditions to prevent oxidation. Use freshly prepared catalyst.
Poor quality substrateVerify the purity of the N-acetyl-α,β-dehydro-cyclohexylglycine. Impurities can poison the catalyst.
Insufficient hydrogen pressureIncrease the hydrogen pressure incrementally. Consult literature for optimal pressures for similar substrates.
Incorrect solventThe solvent can significantly influence catalyst activity and solubility. Screen different solvents (e.g., methanol, ethanol, THF, dichloromethane).[2]
Low Enantioselectivity (ee) Suboptimal ligand-metal combinationScreen a variety of chiral phosphine ligands (e.g., DuPhos, BINAP, PhanePhos derivatives) with different metal precursors (Rh, Ir).
Incorrect reaction temperatureVary the reaction temperature. Lower temperatures often lead to higher enantioselectivity, but may require longer reaction times.
Presence of impuritiesAs mentioned, impurities can affect the stereochemical outcome. Purify the substrate thoroughly.
Incomplete Conversion Product inhibitionTry to run the reaction at a lower substrate concentration. Consider using a biphasic system to remove the product from the catalyst phase as it forms.
Catalyst deactivationIncrease catalyst loading. If the reaction stalls, consider adding a second portion of fresh catalyst.
Enzymatic Resolution of Racemic N-acetyl-cyclohexylglycine Ester
Problem Potential Cause Suggested Solution
Slow or No Reaction Inactive enzymeEnsure the lipase is from a reputable source and has been stored correctly. Use a fresh batch of enzyme.
Suboptimal pH or temperatureBuffer the reaction medium to the optimal pH for the specific lipase being used. Run the reaction at the recommended temperature.
Poor substrate solubilityAdd a co-solvent (e.g., t-butanol, MTBE) to improve the solubility of the substrate. Ensure vigorous stirring to create a good emulsion.
Low Enantiomeric Excess (ee) Reaction went past 50% conversionCarefully monitor the reaction progress using techniques like chiral HPLC or GC. Stop the reaction as close to 50% conversion as possible.
Non-ideal enzymeScreen different lipases (e.g., CALB, Pseudomonas cepacia lipase, Pseudomonas fluorescens lipase) as they exhibit different selectivities for various substrates.[4][5]
Racemization of product or starting materialCheck the stability of the starting material and product under the reaction conditions. Ensure the work-up procedure is not causing racemization.
Difficulty in Separating Product and Unreacted Starting Material Similar physical propertiesOptimize the extraction and/or crystallization conditions. Derivatization of one of the components might be necessary to facilitate separation.

Data Presentation

Table 1: Comparison of Catalytic Methods for Enantioselective Synthesis
ParameterAsymmetric HydrogenationEnzymatic Kinetic Resolution
Catalyst Chiral Rhodium or Iridium complexesLipases (e.g., CALB, Pseudomonas sp.)
Substrate N-acetyl-α,β-dehydro-cyclohexylglycineRacemic N-acetyl-cyclohexylglycine or its ester
Typical Solvents Methanol, Ethanol, THF, DichloromethaneAqueous buffer, often with an organic co-solvent (e.g., toluene, MTBE)
Typical Temperature 20-80 °C25-50 °C
Typical Pressure 1-100 atm H₂Atmospheric pressure
Theoretical Max. Yield 100%50% (for one enantiomer)
Typical Enantiomeric Excess >95% ee>99% ee (at ~50% conversion)

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-acetyl-α,β-dehydro-cyclohexylglycine

Note: This is a generalized protocol and should be optimized for the specific substrate and catalyst system.

  • Catalyst Preparation: In a glovebox, a solution of the chiral phosphine ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%) and the metal precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) in a degassed solvent (e.g., methanol) is stirred for 30 minutes.

  • Reaction Setup: The substrate, N-acetyl-α,β-dehydro-cyclohexylglycine (1.0 eq), is dissolved in degassed methanol in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 atm). The reaction mixture is stirred at a constant temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: The solvent is removed under reduced pressure. The residue is purified by column chromatography or crystallization to yield (R)-2-Acetamido-2-cyclohexylacetic acid.

  • Analysis: The enantiomeric excess is determined by chiral HPLC or GC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic N-acetyl-cyclohexylglycine Methyl Ester

Note: This is a generalized protocol and should be optimized for the specific substrate and enzyme.

  • Reaction Setup: Racemic N-acetyl-cyclohexylglycine methyl ester (1.0 eq) is suspended in a phosphate buffer (e.g., 0.1 M, pH 7.0).

  • Enzyme Addition: Immobilized Candida antarctica lipase B (CALB) is added to the suspension.

  • Resolution: The mixture is stirred at a constant temperature (e.g., 30 °C). The progress of the reaction is monitored by chiral HPLC by taking aliquots at regular intervals. The reaction is stopped at approximately 50% conversion.

  • Work-up: The enzyme is filtered off. The aqueous phase is acidified (e.g., with 1M HCl) to pH 2-3 and then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Separation: The resulting mixture of (R)-2-Acetamido-2-cyclohexylacetic acid and unreacted (S)-N-acetyl-cyclohexylglycine methyl ester is separated by column chromatography or selective crystallization.

  • Analysis: The enantiomeric excess of the acid and the remaining ester is determined by chiral HPLC.

Visualizations

Experimental_Workflow_Asymmetric_Hydrogenation cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Purification & Analysis Ligand Chiral Phosphine Ligand Catalyst Active Chiral Catalyst Ligand->Catalyst Metal Metal Precursor (Rh/Ir) Metal->Catalyst Solvent1 Degassed Solvent Solvent1->Catalyst Reactor High-Pressure Reactor Catalyst->Reactor Substrate N-acetyl-α,β-dehydro- cyclohexylglycine Substrate->Reactor Hydrogen H₂ Gas Hydrogen->Reactor Product (R)-2-Acetamido-2- cyclohexylacetic acid Reactor->Product Purification Purification (Chromatography/ Crystallization) Product->Purification Analysis Chiral HPLC/GC Analysis Purification->Analysis FinalProduct Enantiopure Product Analysis->FinalProduct

Caption: Workflow for Asymmetric Hydrogenation.

Experimental_Workflow_Enzymatic_Resolution cluster_reaction Enzymatic Resolution cluster_workup Work-up & Separation cluster_products Products & Analysis Racemate Racemic N-acetyl- cyclohexylglycine Ester ReactionVessel Reaction Vessel Racemate->ReactionVessel Lipase Immobilized Lipase (e.g., CALB) Lipase->ReactionVessel Buffer Aqueous Buffer Buffer->ReactionVessel Mixture Mixture of (R)-Acid and (S)-Ester ReactionVessel->Mixture Monitor to ~50% conversion Filtration Filter off Enzyme Mixture->Filtration Extraction Acidification & Extraction Filtration->Extraction Separation Separation (Chromatography) Extraction->Separation R_Acid (R)-2-Acetamido-2- cyclohexylacetic acid Separation->R_Acid S_Ester (S)-N-acetyl- cyclohexylglycine Ester Separation->S_Ester Analysis Chiral HPLC/GC Analysis R_Acid->Analysis S_Ester->Analysis

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 2-Acetamido-2-cyclohexylacetic acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The stereoisomeric purity of 2-Acetamido-2-cyclohexylacetic acid is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for accurately determining enantiomeric purity.[2][3] This guide provides a comparative overview of various chiral HPLC methods for the validation of this compound purity, supported by experimental data and detailed protocols.

Comparison of Chiral HPLC Methods

The choice of chiral stationary phase and mobile phase is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds, including those with carboxylic acid functional groups.[4][5] Other notable CSPs include cyclodextrin-based, zwitterionic, and macrocyclic antibiotic phases, each offering unique selectivity.[1][6][7]

This guide compares three common chiral HPLC approaches for the analysis of this compound:

  • Method A: Polysaccharide-based CSP in Normal Phase Mode

  • Method B: Cyclodextrin-based CSP in Reversed-Phase Mode

  • Method C: Zwitterionic CSP in Polar Organic Mode

The performance of these methods is summarized in the table below, presenting typical data for the separation of the (R)- and (S)-enantiomers of this compound.

ParameterMethod A (Polysaccharide CSP)Method B (Cyclodextrin CSP)Method C (Zwitterionic CSP)
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Hydroxypropyl-β-cyclodextrinZwitterionic Cinchona Alkaloid-based
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)Acetonitrile/Water/Acetic Acid (30:70:0.1, v/v/v)Methanol/Acetonitrile/Formic Acid (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Column Temperature 25°C30°C25°C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Retention Time (S)-enantiomer 8.5 min10.2 min7.8 min
Retention Time (R)-enantiomer 9.8 min11.5 min9.1 min
Resolution (Rs) 2.11.82.5
Limit of Quantification (LOQ) 0.05%0.10%0.03%
Run Time 15 min20 min12 min

Experimental Protocols

Detailed methodologies for each of the compared chiral HPLC methods are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Method A: Polysaccharide-based CSP in Normal Phase Mode
  • Column: A chiral column with cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

  • System Suitability: Inject a solution of racemic this compound. The resolution between the two enantiomer peaks should be greater than 2.0.

Method B: Cyclodextrin-based CSP in Reversed-Phase Mode
  • Column: A chiral column with hydroxypropyl-β-cyclodextrin bonded to silica (e.g., Astec CYCLOBOND™ I 2000), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Prepare a mixture of Acetonitrile, Water, and Acetic Acid in a ratio of 30:70:0.1 (v/v/v). The pH of the mobile phase can be adjusted to optimize separation.[8]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a mixture of Acetonitrile and Water (50:50, v/v) to a concentration of 1 mg/mL.

  • System Suitability: Inject a solution of racemic this compound. The resolution between the two enantiomer peaks should be greater than 1.5.

Method C: Zwitterionic CSP in Polar Organic Mode
  • Column: A zwitterionic cinchona alkaloid-based chiral stationary phase (e.g., CHIRALPAK® ZWIX(+)), 150 mm x 3.0 mm, 3 µm particle size.

  • Mobile Phase: Prepare a mixture of Methanol, Acetonitrile, and Formic Acid in a ratio of 50:50:0.1 (v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 0.5 mg/mL.

  • System Suitability: Inject a solution of racemic this compound. The resolution between the two enantiomer peaks should be greater than 2.0.

Method Validation Workflow

The validation of a chiral HPLC method is essential to ensure its suitability for its intended purpose.[9][10] A typical validation workflow includes assessing specificity, linearity, range, accuracy, precision, and robustness.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select Chiral Stationary Phase B Optimize Mobile Phase A->B C Define System Suitability B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) E->G H Limit of Quantification (LOQ) F->H G->H I Robustness H->I J Sample Analysis I->J K Purity Calculation J->K G cluster_0 Chromatographic Methods cluster_1 Electrophoretic Methods cluster_2 Spectroscopic Methods A Chiral Purity Analysis of this compound B Chiral HPLC A->B C Chiral Supercritical Fluid Chromatography (SFC) A->C D Chiral Gas Chromatography (GC) A->D E Chiral Capillary Electrophoresis (CE) A->E F Circular Dichroism (CD) Spectroscopy A->F G Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents A->G B1 B1 B->B1 High Versatility & Robustness E1 E1 E->E1 High Efficiency & Low Sample Consumption F1 F1 F->F1 Rapid Screening

References

A Comparative Analysis of 2-Acetamido-2-cyclohexylacetic Acid and Other Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Acetamido-2-cyclohexylacetic acid, a synthetic cyclic amino acid, with other notable cyclic amino acids, namely 1-Aminocyclohexanecarboxylic acid and Cycloleucine. This document is intended to serve as a resource for researchers and professionals in drug discovery and development by presenting a side-by-side comparison of their physicochemical properties, biological activities, and relevant experimental protocols.

Cyclic amino acids are valuable building blocks in medicinal chemistry due to their ability to introduce conformational constraints into peptides and other bioactive molecules. This rigidity can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles. This compound, with its N-acetylated α-cyclohexylglycine structure, represents an interesting candidate for incorporation into novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of an amino acid are critical determinants of its behavior in biological systems and its suitability for drug development. The following table summarizes key properties of this compound and its comparators. Data for this compound is largely predicted due to a lack of extensive experimental studies, while data for the comparator molecules is a mix of experimental and predicted values.

PropertyThis compound1-Aminocyclohexanecarboxylic acidCycloleucine
Molecular Formula C₁₀H₁₇NO₃[1]C₇H₁₃NO₂[2][]C₆H₁₁NO₂[4]
Molecular Weight ( g/mol ) 199.25[1]143.18[2]129.16[4]
Melting Point (°C) Not available>300[]320 (decomposes)[4]
Boiling Point (°C) 428.64 (Predicted)[1]272.3 (Predicted)[]256.1 (Predicted)[4]
Water Solubility Soluble in some organic solvents (Predicted)[1]Not specified50 mg/mL[4]
logP (Octanol-Water Partition Coefficient) Not available-1.9 (Predicted)[2]Not specified
pKa (Acidic) Not availableNot availableNot available
pKa (Basic) Not availableNot availableNot available
Density (g/cm³) 1.134 (Predicted)[1]1.148 (Predicted)[]1.207[4]

Biological Activity and Potential Applications

While direct experimental data on the biological activity of this compound is limited, the activities of its structural analogs and the broader class of cyclic amino acids provide insights into its potential applications.

This compound:

  • Potential as a Peptidomimetic Scaffold: The N-acetylation and the cyclohexyl ring introduce conformational rigidity, making it a candidate for designing peptidomimetics with improved stability and receptor binding.

  • Inferred Anti-inflammatory and Cytotoxic Activities: Derivatives of the related compound, cyclohexaneacetic acid, have shown anti-inflammatory and antimicrobial properties.[5] Furthermore, some N-acetylated amino acid derivatives and compounds containing a cyclohexane ring have been investigated for their cytotoxic activity against cancer cell lines.

1-Aminocyclohexanecarboxylic acid:

  • Conformational Constraint in Peptides: This amino acid is used to induce stable secondary structures, such as β-helical motifs, in peptides.[]

  • Catalysis: It has been utilized as a component of resin-supported peptide catalysts.[]

  • Pharmacokinetics: The kinetics of decomposition of its N-chloro derivative have been studied in the context of drug stability.[]

Cycloleucine:

  • Inhibition of Nucleic Acid Methylation: Cycloleucine is a well-known inhibitor of nucleic acid methylation and is widely used as a tool in biochemical research to study the effects of hypomethylation.[4]

  • Modulation of S-adenosylmethionine (SAM) Levels: It inhibits the methionine salvage pathway, leading to a decrease in intracellular SAM levels.[4] This can impact a wide range of cellular processes.

  • Effects on Cell Proliferation and Development: Studies have shown that cycloleucine can inhibit cell proliferation and affect the development of oocytes and embryos.[4]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, characterization, and evaluation of these cyclic amino acids.

1. Synthesis of this compound

This protocol is adapted from the synthesis of N-acetyl-DL-cyclohexyl-glycine.[6]

  • Step 1: Synthesis of DL-cyclohexylglycine

    • Dissolve DL-phenylglycine in an alkaline aqueous solution (e.g., 0.75–1.00 mol/L sodium hydroxide).

    • Transfer the solution to a hydrogenation reactor and add a ruthenium catalyst.

    • Conduct the hydrogenation reaction under appropriate temperature and pressure until completion.

    • Cool the reactor, vent, and discharge the reaction mixture.

    • Filter to remove the catalyst.

    • Acidify the filtrate with an acid (e.g., 30% hydrochloric acid) to precipitate DL-cyclohexylglycine.

    • Filter, wash the solid with water, and dry to obtain DL-cyclohexylglycine.

  • Step 2: N-Acetylation

    • Dissolve the DL-cyclohexylglycine from Step 1 in an alkaline aqueous solution.

    • Cool the solution to between -5°C and 15°C.

    • Slowly add acetic anhydride to the cooled solution while maintaining the temperature.

    • Allow the reaction to proceed at this temperature for 1 hour, followed by stirring at room temperature for 2-3 hours.

    • Acidify the reaction mixture to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain this compound.

2. Physicochemical Property Determination

Standard analytical techniques can be employed to determine the physicochemical properties of the synthesized amino acids.

  • Melting Point: Determined using a standard melting point apparatus.

  • Solubility: Assessed by measuring the amount of solute that dissolves in a given solvent (e.g., water, ethanol) at a specific temperature to reach saturation.

  • logP (Octanol-Water Partition Coefficient): Determined using the shake-flask method or by high-performance liquid chromatography (HPLC).

  • pKa: Determined by potentiometric titration or UV-Vis spectroscopy.

3. Biological Activity Assays

A variety of in vitro assays can be used to screen for the biological activity of these cyclic amino acids.

  • Antiproliferative Assay (e.g., MTT Assay):

    • Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the cyclic amino acid for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

  • Anti-inflammatory Assay (e.g., Nitric Oxide Inhibition Assay):

    • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with different concentrations of the cyclic amino acid.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and nitric oxide (NO) production.

    • After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • A reduction in nitrite levels indicates anti-inflammatory activity.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Intermediate & Final Product DL-Phenylglycine DL-Phenylglycine Hydrogenation Hydrogenation DL-Phenylglycine->Hydrogenation Alkaline Solution Alkaline Solution Alkaline Solution->Hydrogenation Ru Catalyst Ru Catalyst Ru Catalyst->Hydrogenation Acetic Anhydride Acetic Anhydride N-Acetylation N-Acetylation Acetic Anhydride->N-Acetylation Filtration_1 Catalyst Filtration Hydrogenation->Filtration_1 Reaction Mixture Acidification_1 Acidification Filtration_1->Acidification_1 Filtrate Isolation_1 Filtration & Drying Acidification_1->Isolation_1 Precipitate DL-Cyclohexylglycine DL-Cyclohexylglycine Isolation_1->DL-Cyclohexylglycine Acidification_2 Acidification N-Acetylation->Acidification_2 Isolation_2 Final Product Isolation Acidification_2->Isolation_2 2-Acetamido-2-cyclohexylacetic_acid This compound Isolation_2->2-Acetamido-2-cyclohexylacetic_acid DL-Cyclohexylglycine->N-Acetylation

Caption: Synthesis workflow for this compound.

Biological_Screening_Workflow Cyclic_Amino_Acid Cyclic Amino Acid Candidate In_Vitro_Assays In Vitro Biological Assays Cyclic_Amino_Acid->In_Vitro_Assays Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) In_Vitro_Assays->Antiproliferative_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Inhibition) In_Vitro_Assays->Anti_inflammatory_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Antiproliferative_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Further_Development Further Preclinical Development SAR_Studies->Further_Development

Caption: General workflow for biological screening of cyclic amino acids.

References

A Comparative Guide to Confirming the Stereochemistry of Synthesized (R)-2-Acetamido-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical synthesis and drug development, as the spatial arrangement of atoms in a molecule can profoundly influence its biological activity. This guide provides a comprehensive comparison of modern analytical techniques for confirming the absolute configuration of synthesized (R)-2-Acetamido-2-cyclohexylacetic acid, a chiral carboxylic acid of interest in pharmaceutical research.

Introduction to Stereochemical Analysis

Chiral molecules, such as (R)-2-Acetamido-2-cyclohexylacetic acid, exist as non-superimposable mirror images called enantiomers. While enantiomers share identical physical properties in an achiral environment, they can exhibit significantly different pharmacological and toxicological profiles.[1][2] Therefore, robust analytical methods are required to confirm the desired stereoisomer has been synthesized and to determine its enantiomeric purity.

The primary methods for determining the absolute configuration and enantiomeric excess of chiral compounds include X-ray crystallography, Vibrational Circular Dichroism (VCD), and chiral High-Performance Liquid Chromatography (HPLC).[3][4][5] Each technique offers distinct advantages and is suited to different stages of the research and development process.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method depends on factors such as the physical state of the sample, the required level of structural detail, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common techniques for stereochemical analysis.

Technique Principle Information Provided Sample Requirements Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystalAbsolute 3D molecular structure, including absolute configuration[3]High-quality single crystal[6]Provides unambiguous determination of absolute configuration[7]Crystal growth can be challenging and time-consuming[2]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light[4]Absolute configuration in solution[8]Solution of the chiral moleculeNon-destructive, applicable to samples in solution, does not require crystallization[2][9]Requires comparison with quantum chemical calculations[2]
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase[10]Enantiomeric excess (purity), separation of enantiomers[11]Solution of the analyteHigh accuracy and precision for quantifying enantiomeric ratios, widely available[5][12]Does not directly provide absolute configuration without a known standard[13]
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compoundOptical rotation ([α]), can indicate enantiomeric enrichmentSolution of the analyteRapid and simple measurement[12][13]Provides limited structural information, requires a known standard for absolute configuration, can be influenced by impurities[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomersEnantiomeric excess[12]Solution of the analyte with a chiral auxiliaryNon-destructive, provides detailed structural information[14]Indirect method, requires a suitable chiral auxiliary, may have lower sensitivity for minor enantiomers[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate stereochemical analysis. Below are representative protocols for the key techniques discussed.

X-ray Crystallography

Single crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3]

Protocol:

  • Crystal Growth: Dissolve the synthesized (R)-2-Acetamido-2-cyclohexylacetic acid in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and the atomic positions are determined. The structural model is refined to obtain the final molecular structure.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the scattered X-rays.[6][7]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution, providing information about its absolute configuration.[4][8]

Protocol:

  • Sample Preparation: Prepare a solution of the synthesized (R)-2-Acetamido-2-cyclohexylacetic acid in a suitable deuterated solvent (e.g., CDCl₃) at a concentration that provides an optimal infrared absorbance (typically 0.01-0.1 M).

  • VCD Spectrum Acquisition: Record the VCD spectrum using a dedicated VCD spectrometer. The spectrum is typically measured in the mid-infrared region (4000-800 cm⁻¹).

  • Quantum Chemical Calculations: Perform ab initio or density functional theory (DFT) calculations to predict the theoretical VCD spectrum of the (R)-enantiomer.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration of the synthesized compound.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound.[10][11]

Protocol:

  • Column Selection: Choose a suitable chiral stationary phase (CSP) for the separation of the enantiomers of 2-Acetamido-2-cyclohexylacetic acid. Polysaccharide-based CSPs are often a good starting point.[10]

  • Mobile Phase Optimization: Develop an appropriate mobile phase to achieve baseline separation of the enantiomers (Resolution, Rs > 1.5).[10] This typically involves screening different solvent compositions (e.g., hexane/isopropanol for normal phase or acetonitrile/water with additives for reversed-phase).

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase to a known concentration.

  • Analysis: Inject the sample onto the chiral HPLC system. The enantiomers will elute at different retention times.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.[15]

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships between different analytical techniques.

Experimental Workflow for Stereochemical Confirmation

G cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_results Results Synthesis Synthesized (R)-2-Acetamido-2- cyclohexylacetic acid Xray X-ray Crystallography Synthesis->Xray VCD VCD Spectroscopy Synthesis->VCD Chiral_HPLC Chiral HPLC Synthesis->Chiral_HPLC Absolute_Config Absolute Configuration Xray->Absolute_Config VCD->Absolute_Config Enantiomeric_Excess Enantiomeric Excess Chiral_HPLC->Enantiomeric_Excess

Caption: Workflow for confirming the stereochemistry of the synthesized compound.

Logical Relationship Between Analytical Methods

G cluster_primary Primary Methods for Absolute Configuration cluster_secondary Methods for Enantiomeric Purity cluster_confirmation Confirmation Xray X-ray Crystallography (Gold Standard) Confirmation Confirmed (R)-Stereochemistry Xray->Confirmation Definitive VCD Vibrational Circular Dichroism (Solution Phase) VCD->Confirmation Corroborative Chiral_HPLC Chiral HPLC Chiral_HPLC->Confirmation Quantitative Purity NMR Chiral NMR NMR->Chiral_HPLC Supports Polarimetry Polarimetry Polarimetry->Chiral_HPLC Supports

References

Cross-Reactivity of Antibodies to Peptides Containing 2-Acetamido-2-cyclohexylacetic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and commercial product data reveals a significant lack of specific information regarding cross-reactivity studies of antibodies raised against peptides containing the modified amino acid 2-Acetamido-2-cyclohexylacetic acid. This absence of dedicated research and experimental data prevents the creation of a detailed comparison guide as requested.

While the principles of generating antibodies against modified peptides are well-established, the specific immunogenic properties and the resulting antibody cross-reactivity profiles for peptides incorporating this compound have not been documented in the accessible scientific domain. General principles of antibody cross-reactivity suggest that antibodies raised against such a modified peptide could potentially cross-react with molecules sharing structural similarities to the this compound moiety or the surrounding peptide sequence. However, without experimental data, any such predictions remain purely speculative.

This guide will, therefore, provide a generalized framework for understanding and evaluating antibody cross-reactivity with modified peptides, which can be applied if and when data for this compound-containing peptides become available.

General Principles of Antibody Cross-Reactivity with Modified Peptides

Antibodies are generated to recognize a specific epitope, which is a particular three-dimensional structure on an antigen. When an antibody binds to an antigen other than the one that elicited its production, it is termed cross-reactivity. In the context of peptides containing modified amino acids, cross-reactivity can occur if the antibody recognizes:

  • The modified amino acid itself: The antibody may bind to other molecules that contain the same or a structurally similar modification.

  • The peptide backbone in the context of the modification: The modification might induce a unique conformation in the peptide that the antibody recognizes. Other, unrelated peptide sequences that can adopt a similar conformation might then cross-react.

  • A combination of the modified amino acid and the surrounding peptide sequence: This is the most common scenario, and cross-reactivity would be expected with peptides that have similar sequences and modifications.

Hypothetical Experimental Workflow for Assessing Cross-Reactivity

Should researchers undertake studies on antibodies raised against peptides with this compound, a typical experimental workflow to assess cross-reactivity would involve the following steps. This workflow is presented as a logical diagram generated using Graphviz.

G cluster_0 Phase 1: Antibody Generation cluster_1 Phase 2: Characterization and Cross-Reactivity Screening cluster_2 Phase 3: Data Analysis and Interpretation A Synthesis of Peptide-Carrier Conjugate (Peptide with this compound + Carrier Protein e.g., KLH) B Immunization of Host Animal (e.g., Rabbit, Mouse) A->B C Serum Collection and Antibody Purification B->C D Primary Screening (ELISA) - Test against immunizing peptide - Test against unmodified peptide C->D Purified Antibody E Secondary Screening (ELISA/Western Blot) - Test against a panel of structurally related modified peptides - Test against a library of unrelated peptides D->E F Affinity Measurement (e.g., SPR, BLI) - Determine binding kinetics (ka, kd, KD) for cross-reactive targets E->F G Quantitative Comparison of Binding Affinities F->G H Identification of Cross-Reactive Motifs G->H I Assessment of Specificity and Potential Off-Target Effects H->I

Caption: A generalized workflow for generating and characterizing antibodies against modified peptides and assessing their cross-reactivity.

Data Presentation: A Template for Comparison

In the absence of real data, the following table templates are provided to illustrate how quantitative data on cross-reactivity would be structured for clear comparison.

Table 1: Antibody Binding Specificity by ELISA

Target Peptide/ProteinModificationAbsorbance at 450 nm (OD)Relative Binding (%)
Immunizing PeptideThis compound[Value]100%
Unmodified Control PeptideNone[Value][Value]
Analog Peptide 1[Modification 1][Value][Value]
Analog Peptide 2[Modification 2][Value][Value]
Unrelated Protein 1N/A[Value][Value]
Unrelated Protein 2N/A[Value][Value]

Table 2: Kinetic Analysis of Antibody Binding by Surface Plasmon Resonance (SPR)

Analyte (Peptide)ModificationAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, M)
Immunizing PeptideThis compound[Value][Value][Value]
Cross-Reactive Peptide 1[Modification X][Value][Value][Value]
Cross-Reactive Peptide 2[Modification Y][Value][Value][Value]

Experimental Protocols: Foundational Methodologies

Detailed experimental protocols would be specific to the actual study. However, the core methodologies would likely include:

Peptide Synthesis and Conjugation
  • Peptide Synthesis: The peptide containing this compound would be synthesized using solid-phase peptide synthesis (SPPS). The modified amino acid would be incorporated as a custom building block.

  • Carrier Conjugation: The purified peptide would be conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to enhance its immunogenicity. A common method is to use a bifunctional crosslinker like glutaraldehyde or to incorporate a terminal cysteine in the peptide to couple it to the carrier via a maleimide-thiol reaction.

Antibody Production and Purification
  • Immunization: Laboratory animals (e.g., rabbits or mice) would be immunized with the peptide-carrier conjugate emulsified in an adjuvant (e.g., Freund's adjuvant) over a period of several weeks.

  • Titer Monitoring: The antibody titer in the animal's serum would be monitored by ELISA using the immunizing peptide as the coating antigen.

  • Purification: Once a high titer is achieved, serum would be collected, and the specific antibodies would be purified using affinity chromatography on a column with the immobilized immunizing peptide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening
  • Coating: Microtiter plates would be coated with the immunizing peptide, unmodified control peptides, and a panel of potentially cross-reactive peptides or proteins.

  • Blocking: Unbound sites on the plate would be blocked with a solution like BSA or non-fat milk.

  • Antibody Incubation: The purified antibody would be added to the wells at various dilutions.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody would be added.

  • Substrate Addition: A chromogenic substrate for the enzyme would be added, and the color development, proportional to the amount of bound antibody, would be measured using a plate reader.

Signaling Pathways and Logical Relationships

As there is no information on the biological role of this compound or antibodies against it, it is not possible to create a relevant signaling pathway diagram. The logical relationship for a cross-reactivity assessment is best represented by the experimental workflow diagram provided above.

Conclusion

While a detailed comparison guide for antibodies raised against peptides with this compound cannot be provided due to a lack of available data, this document offers a foundational understanding of the principles and methodologies that would be employed in such a study. Researchers in drug development and other scientific fields are encouraged to publish their findings on novel modified peptides to enrich the collective knowledge and enable more specific and comparative analyses in the future. Should data on this specific topic become available, a comprehensive and data-rich comparison guide could be developed following the templates and workflows outlined herein.

Benchmarking Metabolic Stability: A Comparative Guide for Peptides Containing 2-Acetamido-2-cyclohexylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their rapid degradation in vivo. Enhancing metabolic stability is a critical step in the development of robust peptide-based drug candidates. The incorporation of unnatural amino acids, such as 2-Acetamido-2-cyclohexylacetic acid, represents a promising strategy to mitigate enzymatic degradation. This guide provides a framework for benchmarking the metabolic stability of such modified peptides against other common stabilization strategies. While direct comparative data for peptides containing this compound is emerging, this document outlines the essential experimental protocols and data presentation formats required for a comprehensive evaluation.

Introduction to Peptide Metabolic Stability

Peptides, upon administration, are exposed to a multitude of proteases and peptidases in biological matrices like blood plasma and tissues such as the liver and kidneys.[1][2] This enzymatic action can lead to rapid clearance and a short half-life, limiting the therapeutic efficacy of the peptide.[3] To counteract this, medicinal chemists employ various strategies, including:

  • Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with synthetic counterparts, like D-amino acids or other novel structures, can prevent recognition by proteases.[3][4]

  • N-terminal and C-terminal Modifications: Capping the ends of the peptide chain, for instance, through N-terminal acetylation, can block the action of exopeptidases.[3][5]

  • Cyclization: Constraining the peptide's structure into a cyclic form can reduce its flexibility, making it a poorer substrate for many proteases and often enhancing its stability.[6][7][8]

This guide will focus on the methodologies to quantitatively assess and compare the metabolic stability imparted by these different modifications.

Comparative Analysis of Metabolic Stability

The following table summarizes the expected outcomes when comparing a hypothetical peptide containing this compound (Peptide-AcCHA) against an unmodified linear peptide and peptides with other common stability-enhancing modifications. The half-life (t½) is a key metric for stability.

Peptide ModificationRationale for Stability EnhancementExpected Half-life (t½) in Human PlasmaExpected Half-life (t½) in Human Liver Microsomes
Unmodified Linear Peptide Baseline - Susceptible to proteolysisLow (< 1h)Very Low (< 15 min)
Peptide-AcCHA (Hypothetical) Steric hindrance from the cyclohexyl group and the acetamido moiety may prevent protease binding.Moderate to HighModerate
N-terminal Acetylated Peptide Blocks degradation by N-terminal exopeptidases, which can significantly improve stability in plasma.[5][9]Moderate to High (> 24h in some cases)[3]Low to Moderate
D-Amino Acid Substituted Peptide Proteases are stereospecific for L-amino acids; D-amino acid incorporation hinders recognition and cleavage.[3]HighModerate to High
Cyclic Peptide Conformational rigidity limits access of proteases to the peptide backbone, leading to significantly enhanced stability.[6][10]High to Very HighModerate to High

Note: The expected half-life values are illustrative and can vary significantly based on the peptide sequence and the specific assay conditions.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and comparable data. Below are the methodologies for key in vitro stability assays.

Protocol 1: Plasma Stability Assay

This assay assesses the stability of a peptide in blood plasma, which contains a variety of proteases.

1. Materials:

  • Test peptide and control peptides (1 mg/mL stock solutions in DMSO).
  • Pooled human plasma (heparinized is often preferred).[2]
  • Phosphate-buffered saline (PBS), pH 7.4.
  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid and an internal standard).
  • 96-well plates, incubator, centrifuge.
  • LC-MS/MS system for analysis.

2. Procedure:

  • Pre-warm human plasma and PBS to 37°C.
  • In a 96-well plate, add the test peptide to pre-warmed plasma to achieve a final concentration (e.g., 1-10 µM).
  • Incubate the plate at 37°C with gentle shaking.
  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the enzymatic reaction by adding the aliquot to the cold quenching solution.
  • Centrifuge the samples to precipitate plasma proteins.
  • Collect the supernatant and analyze the concentration of the remaining parent peptide using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the percentage of remaining peptide against time.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k, where 'k' is the elimination rate constant derived from the slope of the natural log of the remaining peptide concentration versus time.

Protocol 2: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a peptide to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[2]

1. Materials:

  • Test peptide and control peptides (1 mg/mL stock solutions in DMSO).
  • Human liver microsomes (HLM).
  • NADPH regenerating system (Cofactor for CYP enzymes).
  • Phosphate buffer (pH 7.4).
  • Quenching solution (e.g., cold acetonitrile with an internal standard).
  • LC-MS/MS system.

2. Procedure:

  • Prepare a reaction mixture containing liver microsomes in phosphate buffer.
  • Add the test peptide to the reaction mixture to a final concentration (e.g., 1 µM).
  • Pre-incubate the mixture at 37°C for a few minutes.
  • Initiate the reaction by adding the NADPH regenerating system.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and stop the reaction with the cold quenching solution.
  • Centrifuge the samples to pellet the microsomes.
  • Analyze the supernatant for the concentration of the parent peptide by LC-MS/MS.

3. Data Analysis:

  • Calculate the half-life (t½) as described for the plasma stability assay.
  • The in vitro intrinsic clearance (CLint) can also be calculated, which provides a measure of the metabolic capacity of the liver microsomes for the peptide.

Visualizing Experimental Workflows

Clear diagrams of experimental processes are essential for reproducibility and understanding. The following diagrams, generated using Graphviz, illustrate the workflows for the described stability assays.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis p1 Pre-warm Plasma & PBS to 37°C p2 Add Peptide to Plasma p1->p2 i1 Incubate at 37°C p2->i1 i2 Sample at Time Points (0, 15, 30, 60, 120 min) i1->i2 a1 Quench Reaction i2->a1 a2 Centrifuge a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Calculate Half-life (t½) a3->a4

Caption: Workflow for the in vitro plasma stability assay.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis m1 Prepare Microsome & Peptide Mixture m2 Pre-incubate at 37°C m1->m2 r1 Initiate with NADPH m2->r1 r2 Sample at Time Points (0, 5, 15, 30, 60 min) r1->r2 a1 Quench Reaction r2->a1 a2 Centrifuge a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Calculate Half-life (t½) & CLint a3->a4

Caption: Workflow for the in vitro liver microsomal stability assay.

By employing these standardized assays and comparative frameworks, researchers can effectively benchmark the metabolic stability of peptides containing novel amino acids like this compound, thereby guiding the design of more effective and durable peptide therapeutics.

References

Comparative Analysis of Structure-Activity Relationships of 2-Acetamido-2-cyclohexylacetic Acid Derivatives and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide insights into how modifications of a cyclohexane ring and an N-acylated amino acid-like moiety can influence biological activity.

SAR of Gabapentin and Pregabalin Analogs: Targeting the α2-δ Protein

Gabapentin and pregabalin are γ-amino acid analogs that feature a cyclohexane or isobutyl group, respectively, attached to a GABA backbone. Their mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels.[1] SAR studies on these molecules provide valuable information on the steric and electronic requirements for this interaction.

Data Presentation: α2-δ Binding Affinity of Pregabalin Analogs
CompoundR Configurationα2-δ Binding IC50 (nM)[2]
Pregabalin(S)-91 ± 13
(R)-Pregabalin(R)->10000
(3S,4S)-3,4-dimethyl-(3S,4S)41 ± 1
(3S,4R)-3,4-dimethyl-(3S,4R)160 ± 30
(3S)-3-methyl-(S)-91 ± 13
(3R)-3-methyl-(R)->10000
Experimental Protocols

[3H]Gabapentin Binding Assay: This assay measures the ability of a compound to displace radiolabeled gabapentin from the α2-δ protein.

  • Preparation of Membranes: Porcine brain tissue is homogenized in a sucrose buffer and centrifuged to pellet the membranes. The pellet is resuspended in a suitable buffer for the binding assay.

  • Binding Reaction: The membrane preparation is incubated with [3H]gabapentin and varying concentrations of the test compound.

  • Separation and Detection: The reaction mixture is filtered to separate the bound from the free radioligand. The radioactivity on the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]gabapentin (IC50) is calculated.

Visualization of SAR

SAR_Gabapentinoids cluster_0 Key Structural Features for α2-δ Binding Core GABA Analog Scaffold Cyclohexane or Alkyl Group Stereochem (S)-Stereochemistry at C3 is crucial (R)-enantiomer is inactive Core->Stereochem Determines Activity Substitution Alkyl substitution on the ring can be tolerated Position and stereochemistry of substituents influence affinity Core->Substitution Modulates Affinity

Caption: SAR for Gabapentinoid binding to the α2-δ protein.

SAR of Cyclohexyl-N-Acylhydrazone Derivatives: Anti-inflammatory and Analgesic Activity

N-acylhydrazones (NAH) are a class of compounds known for their wide range of biological activities, including anti-inflammatory and analgesic effects.[3] The introduction of a cyclohexane ring can influence the lipophilicity and conformational flexibility of these molecules, impacting their pharmacological profile.

Data Presentation: Anti-inflammatory Activity of Cyclohexyl-N-Acylhydrazone Analogs
CompoundR GroupInhibition of Paw Edema (%)[3]
10 4-methoxy-phenyl55
13 4-nitro-phenyl68
14 4-chloro-phenyl58
15 4-methyl-phenyl52
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats: This is a standard in vivo model to assess acute anti-inflammatory activity.

  • Animal Preparation: Male Wistar rats are used for the experiment.

  • Compound Administration: The test compounds are administered orally at a specific dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at specified time intervals after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Visualization of Experimental Workflow

Paw_Edema_Workflow start Start: Wistar Rats admin Oral Administration of Test Compound/Vehicle start->admin induction Sub-plantar Injection of Carrageenan admin->induction measurement Measure Paw Volume at Time Intervals induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End: Assess Anti-inflammatory Activity analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

SAR of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid: Anti-inflammatory and Antiproliferative Activities

Amidrazone derivatives containing a cyclohexene carboxylic acid moiety have shown potential as anti-inflammatory and antiproliferative agents.[4] The SAR studies in this series focus on the influence of substituents on the amidrazone portion of the molecule.

Data Presentation: Anti-inflammatory and Antiproliferative Activity of Amidrazone Derivatives
CompoundR1R2TNF-α Inhibition (%)[4]Antiproliferative Activity (% inhibition)[4]
2a 2-pyridyl4-methylphenyl~90~90
2b 2-pyridyl2-pyridyl~92~50
2d 2-pyridyl4-nitrophenylIncreased TNF-α~95
2f 2-pyridyl2,4-dichlorophenyl~66-81~90
Experimental Protocols

Cytokine Secretion Assay in PBMCs: This in vitro assay measures the effect of compounds on the production of inflammatory cytokines.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.

  • Stimulation and Treatment: The cells are stimulated with a mitogen (e.g., phytohemagglutinin) in the presence of various concentrations of the test compounds.

  • Cytokine Measurement: After a 72-hour incubation, the cell culture supernatant is collected, and the concentration of cytokines (e.g., TNF-α) is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of cytokine secretion is calculated by comparing the treated samples to the stimulated, untreated control.

Antiproliferative Assay: This assay determines the effect of compounds on cell proliferation.

  • Cell Culture and Treatment: PBMCs are stimulated with a mitogen and treated with the test compounds as described above.

  • Proliferation Measurement: Cell proliferation is assessed using a method such as the MTT assay or by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]thymidine).

  • Data Analysis: The percentage of inhibition of proliferation is calculated relative to the control.

Visualization of Signaling Pathway

Inflammatory_Signaling LPS LPS (Mitogen) PBMC PBMC LPS->PBMC NFkB NF-κB Activation PBMC->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound Test Compound Compound->NFkB Inhibition

Caption: Simplified pathway of mitogen-induced cytokine production.

Inferred SAR for 2-Acetamido-2-cyclohexylacetic Acid Derivatives

Based on the analysis of structurally related compounds, the following SAR can be hypothesized for this compound derivatives:

  • The Cyclohexane Ring: This moiety likely contributes to the overall lipophilicity of the molecule, which can influence its pharmacokinetic properties such as absorption and distribution. Substitutions on the cyclohexane ring could modulate binding affinity to a target protein, as seen with gabapentinoids, and affect the overall conformation.[2]

  • The Acetamido Group: The N-acetyl group can participate in hydrogen bonding with a biological target. Modifications to the acyl group (e.g., replacing acetyl with other groups) could alter steric and electronic properties, thereby affecting activity.

  • The Acetic Acid Moiety: The carboxylic acid group is ionizable at physiological pH and can form ionic interactions or hydrogen bonds with a receptor. Esterification or amidation of this group would significantly alter the physicochemical properties and likely the biological activity of the molecule.

  • Stereochemistry: The stereocenter at the carbon bearing the acetamido and cyclohexyl groups is expected to be critical for biological activity, as demonstrated by the stereoselectivity of pregabalin.[2]

References

The Shifting Landscape of Neuropathic Pain Management: A Comparative Analysis of Gabapentinoids

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of drugs, structurally related to 2-Acetamido-2-cyclohexylacetic acid, has redefined the therapeutic approach to neuropathic pain. This guide offers a detailed comparison of the efficacy, safety, and mechanisms of action of three prominent gabapentinoids: gabapentin, pregabalin, and the more recent entrant, mirogabalin. Designed for researchers and drug development professionals, this analysis synthesizes data from key clinical trials to provide a clear perspective on their relative therapeutic potential.

The management of chronic neuropathic pain, a condition often refractory to traditional analgesics, has been significantly advanced by the advent of the gabapentinoid class of drugs. These agents, while initially developed as analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exert their primary therapeutic effects through a distinct mechanism: the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This interaction modulates calcium influx at presynaptic nerve terminals, thereby reducing the release of excitatory neurotransmitters such as glutamate and substance P.[1][2][3] This guide delves into a comparative analysis of gabapentin, pregabalin, and mirogabalin, focusing on their efficacy in treating diabetic peripheral neuropathic pain (DPNP) and fibromyalgia, two of the most studied indications for this drug class.

Comparative Efficacy in Diabetic Peripheral Neuropathic Pain (DPNP)

Clinical trials have demonstrated the efficacy of all three gabapentinoids in reducing pain associated with DPNP compared to placebo. Mirogabalin, the newest of the three, has shown promising results, with some studies suggesting a superior or more sustained analgesic effect.[4][5]

DrugDosagePrimary EndpointMean Change from Baseline in ADPS (vs. Placebo)Responder Rate (≥30% pain reduction)Responder Rate (≥50% pain reduction)Key Adverse Events
Mirogabalin 15, 20, 30 mg/dayChange in Average Daily Pain Score (ADPS) at Week 14-1.47 to -1.81 (statistically significant for 30mg/day)[6]Significantly higher than placebo[7]Significantly higher than placebo[7]Dizziness, Somnolence, Nasopharyngitis, Peripheral Edema, Weight Increase[6]
Pregabalin 300 mg/dayChange in ADPS at Week 5-0.05 (not statistically significant in one head-to-head trial with mirogabalin)[5]Data varies across studiesData varies across studiesDizziness, Somnolence[8]
Gabapentin >1200 mg/dayNot directly compared in the same trial with mirogabalinData not directly comparable from these studiesData not directly comparable from these studiesData not directly comparable from these studiesDizziness, Somnolence

Comparative Efficacy in Fibromyalgia

Pregabalin is well-established for the treatment of fibromyalgia, with multiple studies demonstrating its efficacy in reducing pain and improving sleep and overall function.[8][9] Gabapentin is also used off-label for this indication.

DrugDosagePrimary EndpointMean Pain Score Reduction (vs. Placebo)≥50% Pain Improvement (vs. Placebo)Key Adverse Events
Pregabalin 300, 450 mg/dayEndpoint mean pain scoresSignificant reduction with 450 mg/day (-0.93 on a 0-10 scale)[8]29% vs 13% with 450 mg/day[8]Dizziness, Somnolence[8]
Gabapentin 1200-2400 mg/dayNot directly compared in the same trialData not directly comparable from these studiesData not directly comparable from these studiesDizziness, Somnolence

Mechanism of Action and Signaling Pathway

The primary mechanism of action for gabapentinoids involves their binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels. This binding is thought to interfere with the trafficking of these channels to the cell membrane, leading to a reduction in calcium influx upon neuronal depolarization. The decreased intracellular calcium concentration, in turn, curtails the release of excitatory neurotransmitters like glutamate and substance P into the synaptic cleft, thereby dampening pain signals.[1][3][10] Mirogabalin is distinguished by its slower dissociation from the α2δ-1 subunit compared to pregabalin, which may contribute to its sustained analgesic effects.[4][11]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Gabapentinoids Gabapentinoids a2d_subunit α2δ-1 Subunit Gabapentinoids->a2d_subunit Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d_subunit->VGCC Modulates Ca_ion Ca²⁺ Influx Vesicles Synaptic Vesicles (Glutamate, Substance P) Ca_ion->Vesicles Triggers Release Neurotransmitter Release Vesicles->Release Receptors Neurotransmitter Receptors Release->Receptors Activates Pain_Signal Pain Signal Propagation Receptors->Pain_Signal

Caption: Mechanism of action of gabapentinoids on presynaptic neurons.

Experimental Protocols

The clinical trials cited in this guide generally follow a randomized, double-blind, placebo-controlled design. Below is a generalized experimental workflow for a typical Phase 3 clinical trial evaluating a gabapentinoid for diabetic peripheral neuropathic pain.

1. Patient Screening and Enrollment:

  • Inclusion Criteria: Adults (typically ≥18 years) with a diagnosis of type 1 or 2 diabetes mellitus and a history of DPNP for at least 6 months. Patients are required to have a baseline pain score of ≥4 on an 11-point (0-10) numeric rating scale (NRS).[5][6]

  • Exclusion Criteria: Presence of other types of pain that could confound the assessment of DPNP, severe renal impairment, and use of certain interacting medications.[12]

2. Washout Period:

  • Patients discontinue their current analgesic medications for a specified period before randomization to establish a stable baseline pain level.[5]

3. Randomization and Blinding:

  • Eligible patients are randomly assigned to receive the investigational drug (at one or more dose levels), a placebo, or an active comparator (e.g., pregabalin).[5][6] Both patients and investigators are blinded to the treatment allocation.

4. Titration and Treatment Period:

  • The study drug is often initiated at a low dose and gradually titrated up to the target dose over a period of 1 to 2 weeks to improve tolerability.[6] The treatment phase typically lasts for 12 to 14 weeks.[6]

5. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The primary outcome is usually the change from baseline in the weekly average of the daily pain score (ADPS) at the end of the treatment period.[6]

  • Secondary Efficacy Endpoints: These may include responder rates (proportion of patients with ≥30% or ≥50% pain reduction), changes in sleep interference scores, and patient global impression of change (PGIC).[12]

  • Safety Assessments: Adverse events are recorded throughout the study. Vital signs, electrocardiograms (ECGs), and laboratory tests are monitored at regular intervals.[5]

G Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period Screening->Washout Randomization Randomization (Double-Blind) Washout->Randomization Titration Dose Titration Randomization->Titration Treatment Treatment Period (e.g., 14 weeks) Titration->Treatment Endpoint End-of-Treatment Assessments Treatment->Endpoint

Caption: Generalized experimental workflow for a gabapentinoid clinical trial.

Conclusion

Gabapentin, pregabalin, and mirogabalin represent a significant therapeutic class for the management of neuropathic pain. While all three agents share a common mechanism of action through the α2δ-1 subunit of voltage-gated calcium channels, emerging evidence suggests potential differences in their clinical profiles. Mirogabalin's distinct binding kinetics may offer advantages in terms of sustained efficacy. However, direct head-to-head comparative trials across a broader range of neuropathic pain conditions are needed to fully elucidate the relative merits of these agents. The choice of a specific gabapentinoid should be guided by a comprehensive assessment of its efficacy, safety profile, and individual patient characteristics.

References

Comparative Analysis of Peptidomimetics: The Role of 2-Acetamido-2-cyclohexylacetic Acid Remains Uncharted

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the comparative in vitro and in vivo data for peptidomimetics containing the specific structural moiety, 2-Acetamido-2-cyclohexylacetic acid, versus those without. While the field of peptidomimetic research is rich with studies on various backbone modifications and the incorporation of unnatural amino acids to enhance therapeutic properties, specific data and experimental protocols directly addressing the contribution of this particular cyclohexyl derivative are not publicly available in the reviewed literature.

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides.[1] They are developed to overcome the inherent limitations of peptides as drugs, such as poor metabolic stability and low bioavailability.[2][3] Common strategies to achieve these improvements include modifying the peptide backbone, incorporating non-natural amino acids, and cyclization.[1] These modifications aim to increase resistance to enzymatic degradation while maintaining or improving biological activity.[2]

The core of the inquiry, the impact of incorporating this compound into peptidomimetic structures, remains speculative without direct experimental evidence. Such a modification would introduce a bulky, cyclic, and acetylated residue, which could be hypothesized to influence several key parameters:

  • Conformational Rigidity: The cyclohexyl group would likely impose significant conformational constraints on the peptide backbone, potentially locking it into a bioactive conformation and improving receptor binding affinity.

  • Proteolytic Stability: The non-natural structure of this compound would be expected to hinder recognition by proteases, thereby increasing the peptidomimetic's half-life in vivo.

  • Lipophilicity and Membrane Permeability: The cyclohexyl moiety would increase the lipophilicity of the molecule, which could influence its ability to cross cell membranes.

Researchers and drug development professionals interested in the potential of this specific modification would need to undertake foundational research to synthesize the relevant compounds and conduct the necessary in vitro and in vivo studies. Such research would involve:

  • Synthesis: Development of synthetic routes to incorporate this compound into a peptide sequence.

  • In Vitro Assays: A battery of tests to assess binding affinity to the target receptor, enzyme inhibition, cellular activity, and stability in plasma and other biological fluids.

  • In Vivo Studies: Pharmacokinetic and pharmacodynamic studies in animal models to evaluate the compound's efficacy, distribution, metabolism, and excretion.

Until such studies are conducted and their results published, a direct and objective comparison as requested remains beyond the scope of the available scientific literature. The broader principles of peptidomimetic design strongly suggest that this compound could be a valuable building block, but its true potential is yet to be experimentally validated and documented.

References

A Comparative Guide to Quantifying the Enantiomeric Excess of 2-Acetamido-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like 2-Acetamido-2-cyclohexylacetic acid is paramount for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of three widely used analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. The performance of these methods is compared, and detailed experimental protocols are provided to assist in method selection and implementation.

Quantitative Performance Comparison

The choice of analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR with Chiral Solvating Agents for this application.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents
Resolution (α) Typically > 1.2Often > 1.1Not applicable (separation of signals in ppm)
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (mg to µg range)
Accuracy High (typically < 2% error)High (typically < 2% error)Good (typically < 5% error)
Precision (RSD) Excellent (< 2%)Excellent (< 2%)Good (< 5%)
Analysis Time 10 - 30 minutes per sample15 - 45 minutes per sample5 - 15 minutes per sample
Sample Preparation Minimal (dissolution in mobile phase)Derivatization required (esterification and acylation)Minimal (dissolution with chiral solvating agent)
Instrumentation Cost Moderate to HighModerateHigh
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for the analysis of N-acetylated amino acids, which are structurally analogous to this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: A polysaccharide-based column such as a CHIROBIOTIC T has been shown to be effective for the separation of N-blocked amino acids.[1]

Reagents:

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water). The exact ratio should be optimized for the specific column and compound.

  • Sample Solvent: Mobile phase.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Methanol/Water/Trifluoroacetic Acid (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: ee (%) = |(AreaE1 - AreaE2) / (AreaE1 + AreaE2)| x 100

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method that often requires derivatization of the analyte to increase its volatility and improve chromatographic separation on a chiral stationary phase.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A cyclodextrin-based column such as CHIRALDEX G-TA is suitable for the separation of derivatized amino acids.[2]

Reagents:

  • Derivatization Reagents:

    • Esterification: 2M HCl in Methanol.

    • Acylation: Trifluoroacetic anhydride (TFAA).

  • Solvents: Dichloromethane, Ethyl acetate.

Procedure:

  • Derivatization:

    • Esterification: To approximately 1 mg of this compound, add 1 mL of 2M HCl in methanol. Heat the mixture at 100 °C for 30 minutes. Evaporate the solvent to dryness under a stream of nitrogen.

    • Acylation: To the dried residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride. Heat at 60 °C for 15 minutes. Evaporate the solvent and excess reagent. Reconstitute the sample in ethyl acetate for injection.

  • Chromatographic Conditions:

    • Column: CHIRALDEX G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min, and hold for 10 minutes.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two derivatized enantiomers as described for the HPLC method.

NMR Spectroscopy with Chiral Solvating Agents

This NMR technique involves the use of a chiral solvating agent (CSA) to form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Reagents:

  • Chiral Solvating Agent (CSA): A C2-symmetrical bis-thiourea derivative has shown good enantiodiscrimination for N-acetylated amino acids.[3][4]

  • Achiral Additive: 1,4-diazabicyclo[2.2.2]octane (DABCO) is often required to facilitate the interaction and solubilization.[3][4]

  • Deuterated Solvent: Chloroform-d (CDCl3).

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of CDCl3.

    • Add 1.1 equivalents of the chiral solvating agent.

    • Add 1.1 equivalents of DABCO.

    • Mix thoroughly until all components are dissolved.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum at 25 °C.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the acetyl methyl protons) of the two diastereomeric complexes.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(IntegralSignal1 - IntegralSignal2) / (IntegralSignal1 + IntegralSignal2)| x 100

Visualizing the Methodologies

To further clarify the experimental processes and decision-making involved in selecting an appropriate method, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr NMR with CSA cluster_result Result sample This compound Sample hplc_prep Dissolve in Mobile Phase sample->hplc_prep gc_deriv Esterification & Acylation sample->gc_deriv nmr_prep Dissolve with CSA & DABCO sample->nmr_prep hplc_analysis Inject into HPLC System hplc_prep->hplc_analysis hplc_data Integrate Enantiomer Peaks hplc_analysis->hplc_data ee_calc Calculate Enantiomeric Excess (%) hplc_data->ee_calc gc_analysis Inject into GC System gc_deriv->gc_analysis gc_data Integrate Derivatized Peaks gc_analysis->gc_data gc_data->ee_calc nmr_analysis Acquire ¹H NMR Spectrum nmr_prep->nmr_analysis nmr_data Integrate Diastereomeric Signals nmr_analysis->nmr_data nmr_data->ee_calc

Figure 1. General experimental workflow for determining the enantiomeric excess.

method_selection start Start: Need to Quantify Enantiomeric Excess q1 High Sensitivity Required? start->q1 q2 High Sample Throughput Needed? q1->q2 No gc Chiral GC q1->gc Yes q4 High Accuracy & Precision Critical? q2->q4 No hplc Chiral HPLC q2->hplc Yes q3 Derivatization Acceptable? q3->gc Yes nmr NMR with CSA q3->nmr No q4->q3 q4->hplc Yes q4->nmr No

Figure 2. Decision tree for selecting an analytical method.

References

A Comparative Guide to the Synthetic Routes of 2-Acetamido-2-cyclohexylacetic acid: An Analysis of Efficiency and Cost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of the primary synthetic routes to 2-Acetamido-2-cyclohexylacetic acid, a valuable building block in medicinal chemistry. The analysis focuses on the Strecker and Bucherer-Bergs syntheses for the precursor, 2-amino-2-cyclohexylacetic acid (cyclohexylglycine), followed by a final acetylation step.

At a Glance: Comparison of Synthetic Routes

ParameterStrecker SynthesisBucherer-Bergs Synthesis
Starting Material CyclohexanecarboxaldehydeCyclohexanone
Primary Reagents Sodium Cyanide, Ammonium Chloride, AmmoniaSodium Cyanide, Ammonium Carbonate
Intermediate α-AminonitrileHydantoin
Overall Yield Good to ExcellentGood to Excellent
Reaction Conditions Milder initial temperature, followed by hydrolysisElevated temperature and pressure for hydantoin formation, followed by hydrolysis
Cost-Effectiveness Potentially more cost-effective due to lower starting material costCan be competitive, dependent on reagent pricing and scale

Introduction to the Synthetic Pathways

The synthesis of this compound is a two-stage process. The initial and most critical stage is the formation of the α-amino acid, 2-amino-2-cyclohexylacetic acid, also known as cyclohexylglycine. Two classical and industrially relevant methods for this transformation are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways are multicomponent reactions that efficiently construct the amino acid framework. The final stage involves the acetylation of the amino group to yield the desired product.

The choice between the Strecker and Bucherer-Bergs synthesis often depends on the availability and cost of the starting carbonyl compound—an aldehyde for the Strecker and a ketone for the Bucherer-Bergs—as well as considerations of reaction conditions and scalability.

Logical Workflow of Synthetic Routes

cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Synthesis cluster_acetylation Final Acetylation strecker_start Cyclohexanecarboxaldehyde strecker_intermediate α-Aminonitrile Intermediate strecker_start->strecker_intermediate Reaction strecker_reagents NaCN, NH4Cl, NH3 strecker_hydrolysis Acid/Base Hydrolysis strecker_intermediate->strecker_hydrolysis strecker_product 2-Amino-2-cyclohexylacetic acid strecker_hydrolysis->strecker_product acetylation_start 2-Amino-2-cyclohexylacetic acid bucherer_start Cyclohexanone bucherer_intermediate Hydantoin Intermediate bucherer_start->bucherer_intermediate Reaction bucherer_reagents NaCN, (NH4)2CO3 bucherer_hydrolysis Acid/Base Hydrolysis bucherer_intermediate->bucherer_hydrolysis bucherer_product 2-Amino-2-cyclohexylacetic acid bucherer_hydrolysis->bucherer_product final_product This compound acetylation_start->final_product Acetylation acetylation_reagent Acetic Anhydride or Acetyl Chloride

Caption: Synthetic pathways to this compound.

Detailed Experimental Protocols

Route 1: Strecker Synthesis of 2-Amino-2-cyclohexylacetic acid

The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones.[1]

Step 1: Formation of α-Aminonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride and sodium cyanide is prepared in aqueous ammonia.

  • The solution is cooled in an ice bath, and cyclohexanecarboxaldehyde is added dropwise with vigorous stirring.

  • The reaction mixture is stirred at room temperature for several hours to allow for the formation of the α-aminonitrile.

  • The product is then extracted with a suitable organic solvent.

Step 2: Hydrolysis to 2-Amino-2-cyclohexylacetic acid

  • The crude α-aminonitrile is subjected to hydrolysis using either a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) under reflux.

  • After hydrolysis is complete, the reaction mixture is cooled and neutralized to the isoelectric point of the amino acid to precipitate the product.

  • The solid 2-amino-2-cyclohexylacetic acid is collected by filtration, washed with cold water, and dried.

Route 2: Bucherer-Bergs Synthesis of 2-Amino-2-cyclohexylacetic acid

The Bucherer-Bergs reaction provides a pathway to α,α-disubstituted amino acids from ketones or aldehydes via a hydantoin intermediate.[2][3]

Step 1: Formation of the Hydantoin Intermediate

  • Cyclohexanone, sodium cyanide, and ammonium carbonate are combined in a pressure vessel with a solvent, typically a mixture of ethanol and water.

  • The mixture is heated to a temperature of 80-100°C for several hours. The pressure will increase during the reaction.

  • After cooling, the reaction mixture is often acidified to precipitate the crude hydantoin derivative.

  • The solid hydantoin is collected by filtration and can be purified by recrystallization.

Step 2: Hydrolysis to 2-Amino-2-cyclohexylacetic acid

  • The purified hydantoin is hydrolyzed by heating with a strong base, such as aqueous sodium hydroxide, for an extended period.

  • The resulting solution is then acidified to precipitate the 2-amino-2-cyclohexylacetic acid.

  • The product is isolated by filtration, washed, and dried.

Final Step: Acetylation of 2-Amino-2-cyclohexylacetic acid

The final step to obtain this compound involves the acetylation of the amino group of cyclohexylglycine.

  • 2-Amino-2-cyclohexylacetic acid is dissolved in a suitable solvent, such as a mixture of acetic acid and water.

  • Acetic anhydride or acetyl chloride is added to the solution, and the reaction is stirred.

  • The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

  • After the reaction is complete, the product is isolated by precipitation, which can often be induced by the addition of water.

  • The this compound is collected by filtration, washed, and dried. A high yield can be expected for this step.

Efficiency and Cost Analysis

The overall efficiency of each route is dependent on the yields of the two main steps: the formation of the amino acid and its subsequent acetylation. Both the Strecker and Bucherer-Bergs syntheses are known to provide good to excellent yields for the amino acid precursor.[4] The final acetylation step is generally a high-yielding reaction.

The cost-effectiveness is largely dictated by the price of the starting materials and reagents. Below is an approximate cost comparison of the key starting materials. Prices are subject to market fluctuations.

ReagentTypical Cost (USD/kg)
Cyclohexanecarboxaldehyde15 - 30
Cyclohexanone1 - 3
Sodium Cyanide2 - 4
Ammonium Chloride0.5 - 2
Ammonium Carbonate1 - 5

From a starting material cost perspective, the Bucherer-Bergs route, which utilizes the less expensive cyclohexanone, may appear more economical. However, a comprehensive cost analysis must also factor in the cost of all reagents, solvents, energy consumption for heating and pressure reactions, and waste disposal. The Strecker synthesis often proceeds under milder initial conditions, which could translate to lower energy costs.

Conclusion

Both the Strecker and Bucherer-Bergs syntheses offer viable and efficient pathways to this compound. The Strecker synthesis may be favored if cyclohexanecarboxaldehyde is readily available and if milder reaction conditions are a priority. The Bucherer-Bergs reaction presents a strong alternative, particularly from a raw material cost standpoint, given the lower price of cyclohexanone.

The final decision on the preferred synthetic route will likely depend on a combination of factors specific to the manufacturing environment, including the scale of production, equipment availability, and a thorough process-specific cost analysis. For research and development purposes, both routes are highly effective for accessing this important molecule.

References

Safety Operating Guide

Safe Disposal of 2-Acetamido-2-cyclohexylacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure work environment and maintaining regulatory compliance. 2-Acetamido-2-cyclohexylacetic acid, like many specialized organic compounds, requires a structured disposal protocol to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step approach to its proper disposal.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound should always occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1]

Required Personal Protective Equipment:

PPE ItemSpecification
Eye ProtectionSafety goggles or glasses with side shields.[2]
Hand ProtectionAppropriate chemical-resistant gloves.[2]
Protective ClothingLaboratory coat.[1]
Respiratory ProtectionUse in a well-ventilated area. If ventilation is insufficient, a suitable respirator should be worn.[2]

Step-by-Step Disposal Protocol

This compound must be managed as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular solid waste containers.[1][3]

1. Waste Identification and Labeling:

  • Clearly label the waste container with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]

  • The label must also include the words "Hazardous Waste" and indicate the associated hazards, such as "Irritant".[1]

2. Waste Segregation and Storage:

  • Store waste in a designated hazardous waste accumulation area.[1]

  • It is critical to segregate this waste from incompatible materials to prevent dangerous reactions. Store it separately from strong oxidizing agents and strong acids.[1][3]

  • Use a dedicated, compatible, and properly sealed waste container that is in good condition.[1]

3. Container Management:

  • The hazardous waste container must remain closed at all times, except when actively adding waste.[1][4]

  • Ensure the container is marked with the date when waste accumulation began.[1]

4. Disposal Arrangement:

  • Coordinate the disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Follow your organization's specific procedures for requesting a hazardous waste pickup, which may involve submitting a chemical waste collection form.[1]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

  • Evacuate: If the spill is large, evacuate the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Before cleaning, don the required personal protective equipment.[1]

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.[1]

  • Collect: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[1][3]

  • Decontaminate: Thoroughly clean the spill area.[1]

Disposal Workflow

start Initiate Disposal of This compound ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe container Select a compatible, sealable, and clearly labeled hazardous waste container. ppe->container label Label container with: - 'Hazardous Waste' - 'this compound' - Hazard information (Irritant) container->label segregate Store in a designated hazardous waste area, segregated from incompatible materials. label->segregate request Arrange for disposal via EHS or a licensed contractor. segregate->request end Disposal Complete request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Acetamido-2-cyclohexylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Acetamido-2-cyclohexylacetic acid. The following procedures are based on general safety protocols for similar acidic and powdered chemical compounds.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][2]To protect eyes from splashes and airborne particles.[1]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[1][2] A chemical-resistant apron or a lab coat should be worn.[1]To prevent skin contact.[1]
Respiratory Protection A NIOSH-approved respirator should be used when handling powders outside of a fume hood or if dust is generated.[1][2]To protect against the inhalation of harmful dust.[1]
Foot Protection Closed-toe shoes.[1]To protect feet from spills.[1]

Handling and Storage

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure the laboratory is well-ventilated.[1]

  • An emergency eyewash station and safety shower must be readily accessible.[1][3]

Safe Handling Practices:

  • Avoid breathing dust, fumes, or vapors.[3]

  • Prevent contact with skin and eyes.[3]

  • When transporting containers, use a secondary containment carrier.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] If skin irritation occurs, seek medical advice.[6][7]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5][6] If eye irritation persists, get medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Seek medical attention.[4][5][6]

Disposal Plan

Contaminated materials and waste must be handled as hazardous waste.

  • Waste Collection: Collect all materials contaminated with the acid, including PPE and absorbent pads, in a designated and labeled hazardous waste container.[1]

  • Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE" and the chemical name.[8]

  • Segregation: Do not mix acidic waste with other incompatible waste streams.[1][8]

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[4][6][8]

Experimental Workflow: Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Personal Protective Equipment (PPE) - Lab coat - Safety goggles - Nitrile/Neoprene gloves - Respirator (if needed) prep_setup 2. Prepare Workspace - Ensure fume hood is operational - Verify accessibility of eyewash/shower prep_ppe->prep_setup handling_weigh 3. Weighing - Perform inside a fume hood - Use appropriate tools to handle the solid prep_setup->handling_weigh handling_dissolve 4. Dissolving/Mixing - Add acid to solvent slowly - Maintain constant stirring if necessary handling_weigh->handling_dissolve cleanup_decontaminate 5. Decontaminate Workspace - Clean all surfaces and equipment handling_dissolve->cleanup_decontaminate cleanup_waste 6. Waste Disposal - Segregate and label all hazardous waste - Dispose of according to regulations cleanup_decontaminate->cleanup_waste cleanup_ppe 7. Doff PPE - Remove gloves and other PPE carefully cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-2-cyclohexylacetic acid
Reactant of Route 2
Reactant of Route 2
2-Acetamido-2-cyclohexylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.